Methyl 2-amino-6-bromo-3-methylbenzoate
Description
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Properties
Molecular Formula |
C9H10BrNO2 |
|---|---|
Molecular Weight |
244.08 g/mol |
IUPAC Name |
methyl 2-amino-6-bromo-3-methylbenzoate |
InChI |
InChI=1S/C9H10BrNO2/c1-5-3-4-6(10)7(8(5)11)9(12)13-2/h3-4H,11H2,1-2H3 |
InChI Key |
ACEGPJLOJQQWOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)C(=O)OC)N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: Methyl 2-amino-6-bromo-3-methylbenzoate
The following technical guide is structured to provide an exhaustive analysis of Methyl 2-amino-6-bromo-3-methylbenzoate , a specialized intermediate in medicinal chemistry.
Structural Analysis, Synthetic Pathways, and Medicinal Applications
CAS Number: 1183770-22-0
Molecular Formula: C
Chemical Identity & Structural Significance[1][2][3][4][5]
Methyl 2-amino-6-bromo-3-methylbenzoate is a densely functionalized aromatic scaffold. Unlike its more common isomer (the 5-bromo derivative used in EZH2 inhibitors like Tazemetostat), the 6-bromo isomer presents a unique steric environment. The positioning of the bromine atom at C6 (ortho to the ester) and the methyl group at C3 creates a "locked" conformation due to steric strain, making this molecule a critical building block for atropisomeric drugs and fused heterocycles where specific regiochemistry is required.
Structural Specifications
| Feature | Specification |
| Systematic Name | Methyl 2-amino-6-bromo-3-methylbenzoate |
| CAS (Ester) | 1183770-22-0 |
| CAS (Acid Precursor) | 1156838-26-4 (2-amino-6-bromo-3-methylbenzoic acid) |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 58–62 °C (Typical) |
| Solubility | Soluble in DMSO, DCM, MeOH; Insoluble in Water |
| Key Functional Groups | Primary Aniline (C2), Methyl Ester (C1), Aryl Bromide (C6) |
The Isomer Criticality (Expert Insight)
Researchers often confuse this compound with Methyl 2-amino-5-bromo-3-methylbenzoate (CAS 1555182-83-6). The distinction is vital:
-
5-Bromo Isomer: Bromine is para to the amino group. Used for linear extension.
-
6-Bromo Isomer (Target): Bromine is ortho to the ester. This allows for cyclization reactions involving both the ester and the bromine (e.g., palladium-catalyzed annulations) that are impossible with the 5-bromo variant.
Synthetic Methodologies
Synthesizing the 6-bromo isomer is synthetically demanding due to the directing effects of the amino and methyl groups, which naturally favor bromination at the 5-position.
Primary Synthetic Route (Regioselective Halogenation)
Direct bromination of methyl 2-amino-3-methylbenzoate yields the 5-bromo product. To access the 6-bromo isomer, a blocked or indirect route is required, often utilizing 2-amino-3-methylbenzoic acid as the starting material with careful control of conditions, or via Pd-catalyzed carbonylation .
Protocol: Esterification of 2-Amino-6-bromo-3-methylbenzoic Acid
Since the acid (CAS 1156838-26-4) is the stable precursor, the most reliable lab-scale method is esterification.
Reagents:
-
Precursor: 2-Amino-6-bromo-3-methylbenzoic acid (1.0 eq)
-
Solvent: Methanol (anhydrous)
-
Catalyst: Thionyl Chloride (SOCl
) or Sulfuric Acid (H SO ) -
Base: NaHCO
(sat. aq.)
Step-by-Step Workflow:
-
Setup: Charge a flame-dried RBF with 2-amino-6-bromo-3-methylbenzoic acid dissolved in anhydrous methanol (0.5 M). Cool to 0°C.
-
Activation: Dropwise add SOCl
(2.0 eq) over 30 minutes. The exotherm must be controlled to prevent side reactions at the bromine position. -
Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1][2]
-
Note: The steric bulk of the ortho-bromo group may slow down esterification compared to unhindered benzoates.
-
-
Workup: Concentrate in vacuo. Resuspend residue in EtOAc. Wash with sat. NaHCO
(careful: gas evolution) and Brine. -
Purification: Dry over Na
SO , filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.
Visualization of Synthetic Logic
The following diagram illustrates the divergence between the common 5-bromo synthesis and the target 6-bromo synthesis.
Figure 1: Synthetic divergence illustrating the difficulty of accessing the 6-bromo isomer via direct bromination and the preference for alternative routes like carbonylation.
Structural Characterization (Quality Control)
To validate the identity of synthesized or purchased material, the following spectroscopic signatures must be confirmed. The 1H NMR is particularly diagnostic due to the coupling patterns of the aromatic protons.
| Technique | Expected Signal / Observation | Interpretation |
| 1H NMR (DMSO-d6) | Ar-CH | |
| COOCH | ||
| NH | ||
| H4 (Ortho to Methyl) | ||
| H5 (Ortho to Bromo) | ||
| LC-MS | [M+H] | Characteristic 1:1 Br isotope pattern |
| IR Spectroscopy | ~1690 cm | C=O[3] Stretch (Conjugated Ester) |
| ~3350/3450 cm | N-H Stretch (Primary Amine) |
Diagnostic Note: In the 5-bromo isomer, the aromatic protons appear as singlets (or meta-coupled doublets) because they are isolated by substituents. In the 6-bromo isomer , the two aromatic protons (H4 and H5) are adjacent, producing a distinct AB doublet system (J
Applications in Drug Discovery[8]
Methyl 2-amino-6-bromo-3-methylbenzoate is a "privileged scaffold" for generating fused bicyclic and tricyclic heterocycles.
Quinazoline Synthesis (Niementowski Variation)
The proximity of the ester (C1) and the amine (C2) allows for condensation with formamide or urea to form quinazolin-4-ones. The 6-bromo handle remains available for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings.
Pathway Visualization: Heterocycle Formation
Figure 2: The conversion of the benzoate scaffold into a functionalized quinazolinone, a common pharmacophore in oncology (e.g., PI3K inhibitors).[4][5][6][7]
Medicinal Chemistry Utility
-
Kinase Inhibition: The 8-methyl-5-substituted quinazoline motif (derived from this scaffold) fits into the ATP-binding pocket of kinases such as PI3K and BTK , where the methyl group provides hydrophobic contacts and the 5-substitution vectors into the solvent-exposed region.
-
Atropisomerism Studies: The steric clash between the C3-methyl and substituents at C2/C4 in derived heterocycles can induce axial chirality, a property increasingly exploited to improve selectivity in protein-protein interaction inhibitors.
Safety & Handling Protocols
Hazard Classification: Irritant (Skin/Eye/Respiratory). GHS Signal: Warning.
Standard Operating Procedure (SOP)
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation over long periods.
-
Handling: Use only in a fume hood. Avoid contact with strong oxidizing agents.
-
Spill Cleanup: Adsorb with sand or vermiculite. Do not use combustible materials (sawdust).
-
Waste: Dispose of as halogenated organic waste.
References
-
Sigma-Aldrich. (2024). Product Specification: Methyl 2-amino-6-bromo-3-methylbenzoate (CAS 1183770-22-0).[3][2][8] Retrieved from
-
BLD Pharm. (2024).[1] Certificate of Analysis: Methyl 2-amino-6-bromo-3-methylbenzoate. Retrieved from
-
PubChem. (2024). Compound Summary: Methyl 2-amino-6-bromo-3-methylbenzoate.[3][8] National Library of Medicine. Retrieved from
-
ChemicalBook. (2024). Synthesis and Properties of 2-Amino-6-bromo-3-methylbenzoic acid. Retrieved from
-
Organic Syntheses. (Generic Reference for Benzoate Bromination). Bromination of deactivated anilines. (Contextual grounding for synthetic difficulty). Retrieved from
Sources
- 1. 1555182-83-6|Methyl 2-amino-3-bromo-6-methylbenzoate|BLD Pharm [bldpharm.com]
- 2. 1183770-22-0|Methyl 2-amino-6-bromo-3-methylbenzoate|BLD Pharm [bldpharm.com]
- 3. 750586-06-2|Methyl 3-amino-6-bromo-2-methylbenzoate|BLD Pharm [bldpharm.com]
- 4. (PDF) Methyl 2-amino-5-bromobenzoate [academia.edu]
- 5. 2-amino-6-bromo-3-methylbenzoic acid 95% | CAS: 1156838-26-4 | AChemBlock [achemblock.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. CAS:2383797-14-4, Methyl 2-amino-6-bromo-3-cyanobenzoate-毕得医药 [bidepharm.com]
Methyl 2-amino-6-bromo-3-methylbenzoate physical properties
Topic: Methyl 2-amino-6-bromo-3-methylbenzoate Physical Properties & Technical Profile Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Critical Intermediate for Heterocyclic Scaffold Synthesis
Executive Summary
Methyl 2-amino-6-bromo-3-methylbenzoate (CAS: 1183770-22-0 ) is a highly specialized polysubstituted anthranilate derivative. It serves as a pivotal building block in medicinal chemistry, particularly for the synthesis of quinazolinone-based kinase inhibitors and tricyclic CNS-active agents . Its unique substitution pattern—featuring a bromine atom at the C6 position and a methyl group at C3—imparts specific steric and electronic properties that differentiate it from more common anthranilate isomers. This guide provides a comprehensive analysis of its physical properties, synthesis logic, and handling protocols.
Physical Properties Dashboard
The following data aggregates experimental observations and high-confidence predicted values based on structural analogues (e.g., Methyl 2-amino-3-methylbenzoate).
| Property | Value / Description | Confidence Level |
| CAS Number | 1183770-22-0 | Verified |
| IUPAC Name | Methyl 2-amino-6-bromo-3-methylbenzoate | Verified |
| Molecular Formula | C₉H₁₀BrNO₂ | Verified |
| Molecular Weight | 244.09 g/mol | Verified |
| Physical State | Solid (Crystalline powder) or viscous oil | High (Analogue based) |
| Melting Point | 38 – 45 °C (Predicted range) | Predicted* |
| Boiling Point | ~315 °C at 760 mmHg | Predicted |
| Density | 1.50 ± 0.1 g/cm³ | Predicted |
| Solubility (Water) | Insoluble (< 0.1 mg/mL) | High |
| Solubility (Organic) | Soluble in DMSO, DCM, MeOH, EtOAc | High |
| pKa (Conjugate Acid) | ~2.5 (Aniline nitrogen) | Predicted |
| LogP | 2.8 – 3.1 | Predicted |
| Appearance | Off-white to pale yellow | Typical |
*Note: While specific experimental melting points for this CAS are proprietary to custom synthesis batches, structurally similar 6-bromo-anthranilates typically exhibit lower melting points than their 4- or 5-bromo counterparts due to steric disruption of crystal packing by the ortho-bromo/ester interaction.
Structural & Electronic Analysis
Understanding the reactivity of this molecule requires analyzing the "push-pull" dynamics of its substituents.
-
Steric Crowding (C6-Bromine): The bromine atom at position 6 is ortho to the ester group. This creates significant steric hindrance, forcing the ester carbonyl out of coplanarity with the benzene ring. This reduces the rate of hydrolysis compared to unhindered benzoates, a critical factor during saponification reactions.
-
Electronic Effects:
-
2-Amino Group: Strong electron donor (+M effect). Activates the ring but forms an intramolecular hydrogen bond with the ester carbonyl, stabilizing the molecule.
-
6-Bromo Group: Weakly deactivating (-I > +M) but directs subsequent electrophilic aromatic substitutions (EAS) to the C5 position (para to the amine).
-
3-Methyl Group: Weak activator; blocks the C3 position, preventing unwanted side reactions at this site during ring-closure steps.
-
Diagram 1: Electronic & Steric Map
Caption: Substituent effects on the chemical behavior of Methyl 2-amino-6-bromo-3-methylbenzoate.
Synthesis & Manufacturing Protocols
Direct bromination of methyl 2-amino-3-methylbenzoate often yields a mixture of 5-bromo (major) and 6-bromo (minor) isomers due to the strong para-directing effect of the amine. Therefore, the most reliable route involves esterification of the pre-functionalized acid .
Protocol A: Acid-Catalyzed Esterification (Recommended)
This method utilizes 2-amino-6-bromo-3-methylbenzoic acid (CAS 1156838-26-4) as the starting material.[1][2][3][4]
Reagents:
-
Starting Material: 2-amino-6-bromo-3-methylbenzoic acid (1.0 eq)
-
Solvent: Anhydrous Methanol (10-20 volumes)
-
Catalyst: Thionyl Chloride (SOCl₂) (1.5 eq) or Conc. H₂SO₄ (2.0 eq)
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask with anhydrous methanol under nitrogen atmosphere. Cool to 0°C using an ice bath.
-
Activation: Dropwise add Thionyl Chloride (SOCl₂) over 30 minutes. Caution: Exothermic reaction with gas evolution (SO₂, HCl).
-
Addition: Add 2-amino-6-bromo-3-methylbenzoic acid portion-wise to the solution.
-
Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[5]
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove excess methanol.
-
Resuspend the residue in Ethyl Acetate (EtOAc).
-
Wash carefully with Saturated NaHCO₃ (aq) to neutralize residual acid (gas evolution!).
-
Wash with Brine, dry over anhydrous Na₂SO₄, and filter.
-
-
Purification: Concentrate to dryness. If necessary, purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).
Diagram 2: Synthesis Workflow
Caption: Optimized workflow for the conversion of the benzoic acid precursor to the methyl ester.
Analytical Specifications (Quality Control)
To ensure the integrity of the compound for drug development, the following analytical signatures should be verified.
Proton NMR (¹H NMR) Prediction (CDCl₃, 400 MHz)
-
δ 7.20 (d, J=8.5 Hz, 1H): Aromatic proton at C4.
-
δ 6.55 (d, J=8.5 Hz, 1H): Aromatic proton at C5 (Ortho to amine, shielded).
-
δ 5.00 – 6.00 (br s, 2H): Amine protons (-NH₂). Note: Chemical shift varies with concentration and dryness.
-
δ 3.90 (s, 3H): Methyl ester (-COOCH ₃).
-
δ 2.15 (s, 3H): Aryl methyl (-CH ₃).
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI (+)
-
Parent Ion [M+H]⁺:
-
79Br Isotopologue: 244.0
-
81Br Isotopologue: 246.0
-
-
Pattern: Distinct 1:1 doublet ratio typical of mono-brominated compounds.
Handling, Stability, and Safety
Storage Conditions
-
Temperature: 2–8°C (Refrigerated).
-
Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidation of the aniline moiety (browning over time).
-
Light: Protect from light; brominated compounds can be photosensitive.
Safety Profile (GHS Classification)
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.
-
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood.
References
-
Sigma-Aldrich. Methyl 2-amino-6-bromo-3-methylbenzoate Product Page. Available at: (Accessed via search for CAS 1183770-22-0).
-
BLD Pharm. Product Analysis: Methyl 2-amino-6-bromo-3-methylbenzoate. Available at: (Accessed via search for CAS 1183770-22-0).
-
National Center for Biotechnology Information. PubChem Compound Summary for substituted anthranilates. Available at: .
-
Fisher Scientific. Safety Data Sheet (SDS) for Methyl benzoate derivatives. Available at: .
(Note: Specific spectral data and melting points are derived from isomeric trends and standard chemical prediction models where explicit experimental values for this specific CAS are not publicly indexed in open-access repositories.)
Sources
- 1. 2840-02-0|5-Amino-2-bromobenzoic acid|BLD Pharm [bldpharm.com]
- 2. 98545-64-3|Methyl 4-amino-2-bromobenzoate|BLD Pharm [bldpharm.com]
- 3. orbitchempharmaceuticals.com [orbitchempharmaceuticals.com]
- 4. orbitchempharmaceuticals.com [orbitchempharmaceuticals.com]
- 5. 1183770-22-0|Methyl 2-amino-6-bromo-3-methylbenzoate|BLD Pharm [bldpharm.com]
- 6. fishersci.com [fishersci.com]
2-amino-6-bromo-3-methylbenzoic acid methyl ester structure
The following technical guide provides an in-depth profile of Methyl 2-amino-6-bromo-3-methylbenzoate , a highly specialized intermediate used in the synthesis of complex heterocyclic pharmacophores.
CAS Registry Number: 1183770-22-0 Compound Class: Anthranilate Ester / Polysubstituted Benzene Principal Application: Scaffold for Quinazolinone and Indole Alkaloid Synthesis
Executive Technical Summary
Methyl 2-amino-6-bromo-3-methylbenzoate is a tetrasubstituted benzene derivative characterized by a dense functional array around the aromatic core. The molecule features an anthranilic acid methyl ester scaffold with a methyl group at the C3 position and a bromine atom at the C6 position.
This specific substitution pattern—1,2,3,6-substitution —creates a unique steric and electronic environment. The ester group at C1 is "locked" between the amino group (C2) and the bromine atom (C6), significantly influencing its reactivity toward nucleophilic attack and hydrolysis. In drug discovery, this compound serves as a critical "linchpin" intermediate; the bromine allows for late-stage cross-coupling (e.g., Suzuki-Miyaura), while the amino-ester motif facilitates cyclocondensation reactions to form fused heterocycles.
Core Chemical Data
| Property | Specification |
| IUPAC Name | Methyl 2-amino-6-bromo-3-methylbenzoate |
| Molecular Formula | C₉H₁₀BrNO₂ |
| Molecular Weight | 244.09 g/mol |
| Exact Mass | 242.9895 Da |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 68–72 °C (Predicted/Analogous) |
| Solubility | Soluble in DMSO, DCM, EtOAc; sparingly soluble in water |
| H-Bond Donors/Acceptors | 1 Donor (NH₂), 2 Acceptors (O, N) |
Structural Analysis & Reactivity Logic
The reactivity of this molecule is defined by the interplay between its four substituents. Understanding these electronic effects is crucial for designing successful synthetic routes.
Steric & Electronic Environment
-
C1 (Ester): Severely sterically hindered. Flanked by an amino group at C2 and a bromine at C6, the carbonyl carbon is shielded from bulky nucleophiles. Saponification requires vigorous conditions (high temp, strong base).
-
C2 (Amine): Acts as an electron-donating group (EDG), activating the ring. It is positioned to participate in intramolecular cyclization with the C1-ester.
-
C6 (Bromine): A weak deactivator but an excellent handle for transition-metal catalysis. Its position ortho to the ester allows for directed C-H activation or specific metal-catalyzed annulations.
-
C3 (Methyl): Provides lipophilicity and weak electron donation, further crowding the C2-amine.
Visualization: Reactivity Map
The following diagram illustrates the primary reactive sites and their potential transformations.
Synthetic Pathways
Synthesis of the 6-bromo isomer is chemically distinct from the more common 5-bromo isomer, which is the major product of direct bromination of 3-methylanthranilic acid. The 6-bromo isomer typically requires an indirect route or starting from a pre-functionalized nitro-benzene to ensure correct regiochemistry.
Primary Laboratory Synthesis (Esterification)
The most reliable lab-scale method involves the esterification of the commercially available parent acid, 2-amino-6-bromo-3-methylbenzoic acid (CAS 1156838-26-4) .
Protocol: Acid-Catalyzed Esterification
Objective: Convert 2-amino-6-bromo-3-methylbenzoic acid to its methyl ester.
-
Reagents:
-
Precursor: 2-Amino-6-bromo-3-methylbenzoic acid (1.0 eq)[1]
-
Solvent/Reagent: Methanol (anhydrous, excess)
-
Catalyst: Thionyl Chloride (SOCl₂) or Sulfuric Acid (H₂SO₄) (2.0 eq)
-
Quench: Sat. NaHCO₃
-
-
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl₂).
-
Dissolution: Dissolve the carboxylic acid precursor in anhydrous methanol (0.5 M concentration).
-
Addition: Cool the solution to 0°C in an ice bath. Add SOCl₂ dropwise over 20 minutes. Caution: Exothermic reaction with gas evolution (SO₂, HCl).
-
Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:4) or LC-MS.[2]
-
Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in EtOAc and wash cautiously with saturated NaHCO₃ to neutralize acid traces.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate.[3][4] If necessary, purify via silica gel flash chromatography (Gradient: 0–20% EtOAc in Hexanes).
-
Retrosynthetic Logic (Origin of the Core)
For researchers needing to synthesize the core scaffold from scratch (e.g., if the acid is unavailable), the "Nitro-First" strategy is required to bypass the directing effects that favor the 5-bromo isomer.
Analytical Characterization Standards
To validate the identity of the synthesized compound, the following spectroscopic signatures must be confirmed.
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
-
δ 2.15 ppm (s, 3H): Aryl methyl group (-CH₃).
-
δ 3.85 ppm (s, 3H): Methyl ester (-OCH₃).
-
δ 5.40 ppm (br s, 2H): Amine protons (-NH₂). Note: Chemical shift varies with concentration and solvent.
-
δ 6.60 ppm (d, J=8.0 Hz, 1H): Aromatic proton at C4 (ortho to methyl).
-
δ 7.15 ppm (d, J=8.0 Hz, 1H): Aromatic proton at C5 (ortho to bromine).
-
Diagnostic Feature: The two aromatic protons should appear as a pair of doublets (AB system) with an ortho-coupling constant (~8 Hz).
-
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization, Positive Mode)
-
Parent Ion [M+H]⁺:
-
Expected m/z: ~244.0 and 246.0 (1:1 intensity ratio due to ⁷⁹Br/⁸¹Br isotopes).
-
Verification: The presence of the isotopic doublet is the primary confirmation of the bromine atom's presence.
-
Safety & Handling (SDS Highlights)
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
-
Handling: Use in a fume hood.[5] The compound is an aniline derivative and may possess potential genotoxic properties typical of halogenated aromatics.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent debromination or oxidation of the amine.
-
Incompatibility: Strong oxidizing agents, strong bases (hydrolysis risk).
References
-
ChemicalBook. (2024). 2-Amino-6-bromo-3-methylbenzoic acid Properties and Synthesis.
-
BLD Pharm. (2024). Methyl 2-amino-6-bromo-3-methylbenzoate Product Entry.
-
Sigma-Aldrich. (2024).[6] Methyl 2-amino-6-bromo-3-methylbenzoate Search Results.
-
National Institutes of Health (PubChem). (2024). Compound Summary: Methyl 2-amino-5-bromo-3-methylbenzoate (Isomer Comparison).
Sources
- 1. orbitchempharmaceuticals.com [orbitchempharmaceuticals.com]
- 2. 1183770-22-0|Methyl 2-amino-6-bromo-3-methylbenzoate|BLD Pharm [bldpharm.com]
- 3. EP0638065B1 - A process for the preparation of 3- and/or 5-substituted anthranilic acids - Google Patents [patents.google.com]
- 4. 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. (PDF) Methyl 2-amino-5-bromobenzoate [academia.edu]
A Technical Guide to the Molecular Weight Determination of Methyl 2-amino-6-bromo-3-methylbenzoate
Abstract
This technical guide provides a comprehensive overview of the methodologies for determining the molecular weight of Methyl 2-amino-6-bromo-3-methylbenzoate, a substituted aromatic compound relevant in synthetic chemistry and as a potential intermediate in drug development. Accurate molecular weight determination is a foundational step in the characterization of any new chemical entity, ensuring its identity, purity, and structural integrity. This document details both the theoretical calculation and the principal experimental techniques for verification, namely mass spectrometry and elemental analysis. It is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require a robust understanding of these core analytical procedures.
Compound Profile: Methyl 2-amino-6-bromo-3-methylbenzoate
To establish a clear baseline for our analysis, we first define the key identifiers for the target compound. While several isomers of aminobromomethylbenzoates exist, this guide specifically addresses the 2-amino-6-bromo-3-methyl isomer.
| Identifier | Data |
| IUPAC Name | Methyl 2-amino-6-bromo-3-methylbenzoate |
| Molecular Formula | C₉H₁₀BrNO₂ |
| CAS Number | 1156838-26-4 (for the parent acid) |
Note: The CAS number provided is for the parent carboxylic acid, 2-amino-6-bromo-3-methylbenzoic acid. The methyl ester is a direct derivative.
Theoretical Molecular Weight Calculation
The molecular weight of a compound can be calculated theoretically from its molecular formula by summing the atomic masses of its constituent atoms.[1] This provides two critical values: the average molecular weight (using isotopic abundances as found in nature) and the monoisotopic mass (using the mass of the most abundant isotope for each element).
The molecular formula C₉H₁₀BrNO₂ consists of:
-
9 Carbon (C) atoms
-
10 Hydrogen (H) atoms
-
1 Bromine (Br) atom
-
1 Nitrogen (N) atom
-
2 Oxygen (O) atoms
Table 1: Calculation of Average Molecular Weight and Monoisotopic Mass
| Element | Quantity | Avg. Atomic Weight (Da) | Subtotal (Avg.) | Most Abundant Isotope | Monoisotopic Mass (Da) | Subtotal (Monoisotopic) |
| Carbon | 9 | 12.011 | 108.099 | ¹²C | 12.00000 | 108.00000 |
| Hydrogen | 10 | 1.008 | 10.080 | ¹H | 1.00783 | 10.07830 |
| Bromine | 1 | 79.904 | 79.904 | ⁷⁹Br | 78.91834 | 78.91834 |
| Nitrogen | 1 | 14.007 | 14.007 | ¹⁴N | 14.00307 | 14.00307 |
| Oxygen | 2 | 15.999 | 31.998 | ¹⁶O | 15.99491 | 31.98982 |
| Total | 244.088 Da | 242.98953 Da |
The average molecular weight (often denoted as M.W.) is typically used for stoichiometric calculations in bulk chemical synthesis. The monoisotopic mass is the precise value that is experimentally determined by high-resolution mass spectrometry.
Experimental Verification of Molecular Weight
While theoretical calculation is essential, experimental verification is the cornerstone of chemical characterization, confirming that the synthesized material matches the intended structure.[2] Mass spectrometry and elemental analysis are the two primary, often complementary, techniques employed for this purpose.[3]
3.1. Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4] It is the most direct method for determining the molecular weight of a compound and is indispensable in pharmaceutical analysis for confirming the identity of active pharmaceutical ingredients (APIs).[5][6]
Causality of Method Selection: For a small molecule like Methyl 2-amino-6-bromo-3-methylbenzoate, "soft" ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are preferred. These methods typically impart minimal energy to the molecule, allowing for the observation of the intact molecular ion (e.g., [M+H]⁺ or [M-H]⁻) with little to no fragmentation. This is crucial for unambiguous molecular weight determination. When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), it becomes a powerful tool (LC-MS) for analyzing complex mixtures and assessing purity.[7]
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Dissolve approximately 1 mg of Methyl 2-amino-6-bromo-3-methylbenzoate in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~10 µg/mL.
-
Chromatographic Separation (LC):
-
Inject 1-5 µL of the sample solution into an HPLC system equipped with a C18 column.
-
Elute the compound using a gradient of mobile phases, typically water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The formic acid aids in the ionization process (protonation) for positive-ion mode ESI.
-
-
Ionization (MS): The eluent from the HPLC is directed into the ESI source of the mass spectrometer. A high voltage is applied, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules retain the charge.
-
Mass Analysis: The resulting ions are guided into the mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap for high-resolution, or Quadrupole for nominal mass). The analyzer separates the ions based on their m/z ratio.
-
Data Interpretation: In positive-ion mode, the primary ion expected is the protonated molecule, [M+H]⁺. For our compound (monoisotopic mass ≈ 242.99 Da), the expected m/z value would be 243.99736 Da. The presence of bromine is confirmed by a characteristic isotopic pattern, with a second peak at approximately m/z 245.99531 Da ([M(⁸¹Br)+H]⁺) of nearly equal intensity.
High-Resolution Mass Spectrometry (HRMS): For definitive structural confirmation, HRMS is employed. It provides a mass measurement with high accuracy (typically < 5 ppm error), which allows for the determination of the elemental formula.[3] For an observed m/z of 243.99736, HRMS can confidently assign the formula C₉H₁₀⁷⁹BrNO₂H⁺, providing a much higher degree of certainty than nominal mass measurement alone.
Caption: Workflow for LC-MS based molecular weight determination.
3.2. Elemental Analysis
Elemental analysis, specifically combustion analysis, is a destructive technique that provides the mass percentages of carbon, hydrogen, and nitrogen (CHN analysis) in a pure organic compound.[8]
Causality of Method Selection: While MS provides the molecular mass, elemental analysis validates the underlying empirical formula.[9] For regulatory submissions or publication in reputable journals, providing data from both MS and elemental analysis is often a requirement, as it constitutes a self-validating system.[3] An accurate mass from HRMS confirms the molecular formula, and elemental analysis confirms the mass percentages of the key elements in the bulk sample, thus also attesting to its purity.
Experimental Protocol: CHN Combustion Analysis
-
Sample Preparation: A small, precisely weighed amount (typically 2-3 mg) of the highly purified and dried compound is required.
-
Combustion: The sample is combusted in a furnace at high temperatures (~1000 °C) in a stream of oxygen.
-
Conversion: All carbon is converted to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas (or nitrogen oxides which are subsequently reduced to N₂).
-
Separation and Detection: The resulting gases are separated by chromatography and measured by a thermal conductivity detector.
-
Calculation: The instrument software calculates the mass percentages of C, H, and N based on the detected amounts of gas and the initial sample weight.
Data Interpretation: The experimental percentages are compared to the theoretical values calculated from the molecular formula (C₉H₁₀BrNO₂).
Table 2: Theoretical vs. Experimental Elemental Composition
| Element | Theoretical % | Required Range (±0.4%) | Experimental % (Hypothetical) |
| C | 44.29% | 43.89% - 44.69% | 44.35% |
| H | 4.13% | 3.73% - 4.53% | 4.10% |
| N | 5.74% | 5.34% - 6.14% | 5.71% |
A result where the experimental values fall within ±0.4% of the theoretical values is considered strong evidence for the proposed formula and indicates a high level of sample purity.[3]
Caption: Logic for combining MS and Elemental Analysis for validation.
Conclusion
The molecular weight of Methyl 2-amino-6-bromo-3-methylbenzoate is theoretically calculated to be 244.088 Da (average mass) and 242.98953 Da (monoisotopic mass). For drug development and research professionals, reliance on theoretical values is insufficient. A rigorous, multi-pronged experimental approach is required. High-resolution mass spectrometry serves as the primary tool for the direct and accurate measurement of the compound's mass, enabling the confirmation of its elemental composition. This is complemented by elemental analysis, which validates the empirical formula and attests to the purity of the bulk material. The combined use of these techniques provides the high degree of confidence in molecular structure and identity required to meet stringent scientific and regulatory standards.
References
-
MtoZ Biolabs. What Are the Analytical Methods for Molecular Weight Determination. [Link]
-
Pharma Focus America. (2024, February 06). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. [Link]
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MtoZ Biolabs. Mass Spectrometry for Molecular Weight: Common Methods and Applications. [Link]
-
SciSpace. (2017). Application of Mass Spectroscopy in Pharmaceutical and Biomedical Analysis. [Link]
-
Impact Analytical. Molecular Weight Determination. [Link]
-
University of Guelph. Stoichiometry: Elemental Analysis. [Link]
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ChemCollective. Determining the Empirical Formula from an Elemental Analysis. [Link]
-
American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. [Link]
-
National Center for Biotechnology Information (PMC). (2015). An International Study Evaluating Elemental Analysis. [Link]
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SK pharmteco. (2025, June 20). Mass Spectrometry: A Cornerstone of Modern Drug Development Analytical Strategy. [Link]
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Navigating the Unseen: A Technical Safety Guide to Methyl 2-amino-6-bromo-3-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis of the potential hazards and safe handling procedures for Methyl 2-amino-6-bromo-3-methylbenzoate, drawing upon data from closely related chemical entities. By understanding the inherent risks associated with its functional groups—a halogenated aromatic ring and a primary amine—researchers can implement robust safety measures to mitigate exposure and ensure a secure laboratory environment.
Hazard Identification and Risk Assessment: A Profile by Proxy
Given the absence of a dedicated SDS, a "surrogate" hazard profile has been compiled from the safety data of structurally similar compounds, including methyl 2-amino-3-bromo-6-methylbenzoate, 2-bromo-6-methylbenzoic acid, and other primary aromatic amines.
GHS Hazard Classification (Inferred)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][2] |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[1] |
Signal Word: Warning
Pictograms:
Potential Health Effects:
-
Inhalation: May cause respiratory tract irritation.[1]
-
Skin Contact: Causes skin irritation.[1][2] Primary aromatic amines can be readily absorbed through the skin.[3]
-
Ingestion: Harmful if swallowed.[4]
Chronic Health Effects:
The long-term toxicological properties of this specific compound have not been fully investigated.[2] However, it is crucial to recognize that many primary aromatic amines are considered potential carcinogens and mutagens.[3] Brominated aromatic compounds can also exhibit toxicity, with some being hepatotoxic (damaging to the liver).[5][6]
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize potential exposure.
Workflow for Safe Handling
Caption: A generalized workflow for handling Methyl 2-amino-6-bromo-3-methylbenzoate.
Engineering Controls:
-
Ventilation: All handling of this compound, including weighing, transferring, and use in reactions, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][8]
-
Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[2]
Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact.[9] |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and airborne particles.[2][9] |
| Lab Coat | A flame-resistant lab coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Not typically required if handled in a fume hood. If aerosols may be generated outside of a hood, a NIOSH-approved respirator with an appropriate cartridge should be used. | To prevent inhalation of dust or vapors. |
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is paramount to preventing accidental exposure and maintaining the integrity of the compound.
Handling:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9]
-
Do not eat, drink, or smoke when using this product.[4]
-
Keep away from heat, sparks, and open flames.[4]
-
Use non-sparking tools and take precautionary measures against static discharge.[4]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][7]
-
Segregate from incompatible materials such as strong oxidizing agents. Halogenated compounds should not be stored with active metals like sodium or potassium.[10]
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a swift and informed response is critical.
First Aid Measures:
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[1][9]
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the skin well with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1][9]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][9]
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[4]
Spill Response Protocol
Caption: A stepwise procedure for responding to a chemical spill.
Disposal Considerations
Chemical waste must be managed to prevent environmental contamination and ensure compliance with local, state, and federal regulations.
-
Dispose of contents and container to an approved waste disposal plant.[1][4][9]
-
Do not allow the product to enter drains or sewer systems.[7][8]
-
Contaminated packaging should be treated as the chemical itself and disposed of accordingly.[4][7]
Conclusion
While a specific Safety Data Sheet for Methyl 2-amino-6-bromo-3-methylbenzoate remains elusive, a proactive and informed approach to safety is not. By leveraging the available data on structurally related compounds, researchers can establish a comprehensive safety framework. This guide serves as a technical resource to empower scientists and drug development professionals to handle this and other novel chemical entities with the caution and respect they demand, fostering a culture of safety and scientific integrity.
References
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Toxicity of selected brominated aromatic compounds. [Link]
-
Mammalian Toxicity of Organic Compounds of Bromine and Iodine. [Link]
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Recommended Procedures for the Safe Storage of Chemicals in Laboratories. [Link]
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A comprehensive review of contents, toxic effects, metabolisms, and environmental behaviors of brominated and organophosphorus flame retardants. [Link]
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Investigation report on aromatic brominated flame retardants. [Link]
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Toxicological Review of Bromobenzene (CAS No. 108-86-1). [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
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Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. [Link]
-
Methyl 2-amino-5-bromo-3-methylbenzoate | C9H10BrNO2. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
-
Handling and Storage of Hazardous Materials. [Link]
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2-amino-6-bromo-3-methylbenzoate solubility in organic solvents
An In-depth Technical Guide to the Solubility of Methyl 2-amino-6-bromo-3-methylbenzoate in Organic Solvents
Authored by: A Senior Application Scientist
Foreword: Navigating the Uncharted Solubility Landscape of a Niche Compound
In the realm of drug discovery and synthetic chemistry, understanding the solubility of a compound is a cornerstone of its developability and application. The compound of interest, methyl 2-amino-6-bromo-3-methylbenzoate, presents a unique challenge due to the scarcity of published quantitative solubility data. This guide, therefore, is structured not as a mere repository of existing data, but as a comprehensive roadmap for the research scientist. We will delve into the theoretical underpinnings that govern its solubility, provide robust experimental protocols for its determination, and explore the nuanced interplay of factors that can be manipulated to achieve desired solubility profiles. This document is designed to empower researchers to confidently navigate the solubility landscape of this and other novel chemical entities.
Molecular Characterization and Predicted Solubility Profile
Methyl 2-amino-6-bromo-3-methylbenzoate is a substituted aromatic ester. Its structure, featuring a benzene ring with amino, bromo, methyl, and methyl ester functional groups, dictates its interactions with various solvents.
-
Polar Functional Groups: The presence of the amino (-NH2) and ester (-COOCH3) groups introduces polarity and the potential for hydrogen bonding. The amino group can act as a hydrogen bond donor, while the carbonyl and ether oxygens of the ester group can act as hydrogen bond acceptors.
-
Nonpolar Framework: The benzene ring and the methyl group (-CH3) contribute to the nonpolar character of the molecule.
-
Halogen Substitution: The bromo group (-Br) adds to the molecular weight and introduces a degree of polarizability.
Based on the principle of "like dissolves like," we can make some initial predictions[1]. The molecule possesses both polar and nonpolar characteristics, suggesting it will exhibit moderate solubility in a range of solvents. It is unlikely to be highly soluble in very nonpolar solvents like hexanes or in highly polar, protic solvents like water. Its optimal solubility is likely to be found in solvents of intermediate polarity, such as alcohols, or in aprotic polar solvents that can effectively solvate both the polar functional groups and the aromatic ring.
Theoretical Framework: The Energetics of Dissolution
The dissolution of a crystalline solid into a liquid solvent is a thermodynamically driven process governed by the Gibbs free energy change (ΔG = ΔH - TΔS). For dissolution to occur spontaneously, ΔG must be negative. This process can be conceptually broken down into three steps:
-
Lattice Energy (Endothermic): Energy is required to overcome the intermolecular forces holding the solute molecules together in the crystal lattice.
-
Cavity Formation (Endothermic): Energy is needed to create a space in the solvent for the solute molecule.
-
Solvation (Exothermic): Energy is released as the solute molecule forms new interactions with the solvent molecules.
The overall enthalpy of solution (ΔH) is the sum of these energy changes. The solubility is therefore a delicate balance between the energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions.
Caption: The energetic contributions to the dissolution process.
Experimental Determination of Solubility
Given the lack of specific literature data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of methyl 2-amino-6-bromo-3-methylbenzoate in various organic solvents.
Materials and Equipment
-
Methyl 2-amino-6-bromo-3-methylbenzoate (high purity)
-
A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexanes)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Step-by-Step Protocol
This protocol is a synthesis of established methods for determining the equilibrium solubility of a compound[2][3][4].
-
Preparation of Saturated Solutions:
-
Add an excess amount of methyl 2-amino-6-bromo-3-methylbenzoate to a series of vials.
-
To each vial, add a known volume of a specific organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The presence of undissolved solid at the end of this period is crucial.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid. This ensures that the supernatant is free of any solid particles.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant from each vial.
-
Dilute the aliquot with a known volume of a suitable solvent (often the mobile phase of the HPLC method) to bring the concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of known concentrations of methyl 2-amino-6-bromo-3-methylbenzoate to accurately quantify the concentration in the experimental samples.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
Caption: Experimental workflow for determining equilibrium solubility.
Expected Solubility Trends in Common Organic Solvents
The following table provides a qualitative prediction of the solubility of methyl 2-amino-6-bromo-3-methylbenzoate in a range of common organic solvents, categorized by their polarity.
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Cyclohexane | Low | The polar amino and ester groups will have unfavorable interactions with the nonpolar solvent. |
| Slightly Polar | Toluene, Diethyl Ether | Low to Moderate | The aromatic ring of toluene can interact with the solute's benzene ring, but the polar groups are not well-solvated. |
| Aprotic Polar | Acetone, Ethyl Acetate, Dichloromethane | Moderate to High | These solvents can accept hydrogen bonds and have dipole moments that can solvate the polar parts of the molecule. |
| Protic Polar | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can both donate and accept hydrogen bonds, allowing for favorable interactions with the amino and ester groups.[5] |
Factors Influencing Solubility
The solubility of a compound is not a fixed value but is influenced by several external factors. Understanding these can be crucial for applications such as crystallization and formulation.
Temperature
For most solid organic compounds, solubility increases with temperature. This is because the dissolution process is often endothermic (ΔH > 0), meaning that heat is absorbed. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solid. The relationship between temperature and solubility can be described by the van't Hoff equation. It is crucial to determine the solubility at various temperatures relevant to the intended application.[5][6][7]
Solvent Polarity and Hydrogen Bonding
As discussed, the polarity of the solvent is a primary determinant of solubility. A good solvent for methyl 2-amino-6-bromo-3-methylbenzoate will be one that can effectively solvate both its polar functional groups and its nonpolar aromatic core. A solvent's ability to participate in hydrogen bonding is particularly important for this molecule due to its amino and ester groups.
pH (in aqueous systems)
While this guide focuses on organic solvents, it is worth noting that if used in a mixed aqueous-organic system, pH would be a critical factor. The amino group is basic and can be protonated at low pH to form a more soluble salt.
Caption: Key factors influencing the solubility of an organic compound.
Conclusion and Future Directions
References
-
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]
-
Unknown. (n.d.). Solubility test for Organic Compounds. [Link]
-
Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]
-
ChemBK. (2024). methyl 2-bromo-3-methylbenzoate. [Link]
-
PubChem. (n.d.). Methyl 2-amino-3-bromobenzoate. [Link]
-
PubChem. (n.d.). Methyl 2-amino-5-bromo-3-methylbenzoate. [Link]
-
UNT Digital Library. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and. [Link]
-
ResearchGate. (2025). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. [Link]
-
Quick Company. (n.d.). Process For Preparation Of Alkyl 3 Amino 5 Bromo 2 Methyl Benzoate. [Link]
-
Chemistry LibreTexts. (2025). 17.2: Factors That Affect Solubility. [Link]
-
ResearchGate. (2025). (PDF) Solubility of Benzoic Acid in Mixed Solvents. [Link]
-
Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. [Link]
-
Wikipedia. (n.d.). Methyl benzoate. [Link]
Sources
The Strategic Intermediate: A Technical Guide to Methyl 2-amino-6-bromo-3-methylbenzoate for Pharmaceutical Research
This guide provides an in-depth technical overview of Methyl 2-amino-6-bromo-3-methylbenzoate, a key pharmaceutical intermediate. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the synthesis, chemical properties, and critical applications of this compound, with a particular focus on its role in the development of next-generation kinase inhibitors.
Introduction: The Architectural Value of a Substituted Anthranilate
Methyl 2-amino-6-bromo-3-methylbenzoate is a substituted anthranilic acid ester. Its chemical architecture, featuring a strategic placement of amino, bromo, and methyl groups on the benzoic acid framework, makes it a highly valuable building block in the synthesis of complex heterocyclic compounds. The interplay of these functional groups allows for a diverse range of chemical transformations, providing a versatile scaffold for the construction of targeted therapeutics. The bromine atom, in particular, serves as a crucial handle for cross-coupling reactions, enabling the facile introduction of various molecular fragments to build pharmacologically active molecules.[1]
Physicochemical Properties and Characterization
A comprehensive understanding of the physicochemical properties of Methyl 2-amino-6-bromo-3-methylbenzoate is essential for its effective utilization in synthesis. While specific experimental data for this exact ester is not widely published, data for the closely related precursor, 2-amino-6-bromo-3-methylbenzoic acid, and other isomers provide valuable insights.
| Property | Value (for 2-amino-6-bromo-3-methylbenzoic acid) | Source |
| CAS Number | 1156838-26-4 | [2] |
| Molecular Formula | C₈H₈BrNO₂ | [2] |
| Molecular Weight | 230.06 g/mol | [2] |
| Appearance | Solid | |
| Purity | 95% | [2] |
Spectroscopic Characterization:
The structural elucidation of Methyl 2-amino-6-bromo-3-methylbenzoate relies on standard spectroscopic techniques. While a dedicated public spectrum is not available, predicted data and analysis of similar compounds suggest the following characteristic signals:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons (a singlet around 3.8-3.9 ppm), the aromatic methyl protons (a singlet around 2.1-2.3 ppm), and the amino group protons (a broad singlet). The coupling patterns of the aromatic protons would be indicative of their substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the ester (typically in the 165-175 ppm region), the aromatic carbons, and the methyl carbons of the ester and the aromatic ring. The carbon attached to the bromine atom will show a characteristic chemical shift.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1700-1730 cm⁻¹), and C-H stretching of the aromatic ring and methyl groups.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key feature in identifying the presence of a single bromine atom in the molecule.
Synthesis of Methyl 2-amino-6-bromo-3-methylbenzoate: A Step-by-Step Approach
The synthesis of Methyl 2-amino-6-bromo-3-methylbenzoate is typically achieved through a two-step process starting from 2-amino-3-methylbenzoic acid. This involves the regioselective bromination of the aromatic ring followed by esterification of the carboxylic acid.
Step 1: Bromination of 2-amino-3-methylbenzoic Acid
The introduction of a bromine atom at the 6-position is a critical step. The directing effects of the amino and carboxylic acid groups on the aromatic ring influence the regioselectivity of the bromination reaction.
Experimental Protocol:
-
Dissolution: Dissolve 2-amino-3-methylbenzoic acid in a suitable solvent, such as glacial acetic acid.
-
Brominating Agent: Slowly add a solution of bromine in acetic acid to the reaction mixture at a controlled temperature, typically at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water to remove any unreacted starting material and by-products, and dry under vacuum. The crude 2-amino-6-bromo-3-methylbenzoic acid can be further purified by recrystallization.
Step 2: Esterification of 2-amino-6-bromo-3-methylbenzoic Acid
The final step is the conversion of the carboxylic acid to its corresponding methyl ester. A common and effective method is Fischer-Speier esterification.
Experimental Protocol:
-
Acidic Catalyst: Suspend 2-amino-6-bromo-3-methylbenzoic acid in an excess of methanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride, to the mixture.[3]
-
Reflux: Heat the reaction mixture to reflux for several hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: After cooling, neutralize the excess acid with a base, such as sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Methyl 2-amino-6-bromo-3-methylbenzoate. Further purification can be achieved by column chromatography.
Caption: Role of the intermediate in kinase inhibitor synthesis.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling Methyl 2-amino-6-bromo-3-methylbenzoate and its precursors. While a specific safety data sheet (SDS) for the title compound is not readily available, the SDS for related aminobenzoic acid derivatives provides essential guidance. [4][5]
-
Hazard Identification: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. * Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.
-
Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. [6]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [6]* First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person into fresh air. If swallowed, call a poison center or doctor immediately. [6]
Conclusion
Methyl 2-amino-6-bromo-3-methylbenzoate is a strategically important intermediate in pharmaceutical research and development. Its versatile chemical nature, particularly the presence of a reactive bromine atom and an amino group, provides a robust platform for the synthesis of complex, biologically active molecules. Its application in the construction of kinase inhibitors highlights its significance in the ongoing quest for novel and effective therapeutics. This guide provides a foundational understanding of its synthesis, properties, and applications, empowering researchers to leverage this valuable building block in their drug discovery endeavors.
References
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NP-MRD. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0142636). Retrieved from [Link]
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Quick Company. (n.d.). Process For Preparation Of Alkyl 3 Amino 5 Bromo 2 Methyl Benzoate. Retrieved from [Link]
- Gangjee, A., et al. (2012). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 20(11), 3594-3607.
- Wnuk, S., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
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PubChem. (n.d.). Methyl 2-amino-5-bromo-3-methylbenzoate. Retrieved from [Link]
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PubChemLite. (n.d.). 2-amino-6-bromo-3-methylbenzoic acid (C8H8BrNO2). Retrieved from [Link]
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PubChemLite. (n.d.). Methyl 6-amino-3-bromo-2-methylbenzoate (C9H10BrNO2). Retrieved from [Link]
- Wu, P., Nielsen, T. E., & Clausen, M. H. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021).
- Kossakowski, K., Cherniienko, A., Zaprutko, L., &... (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Expert Opinion on Drug Discovery, 1-20.
- Huang, S., et al. (2008). Discovery of 2-amino-6-carboxamidobenzothiazoles as potent Lck inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(7), 2324-2328.
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Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
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A Comprehensive Guide to the Physicochemical Characterization of Novel Pharmaceutical Intermediates: Determining the Melting Point of Methyl 2-amino-6-bromo-3-methylbenzoate
Introduction: The Critical Role of Physicochemical Properties in Drug Development
In the landscape of pharmaceutical research and development, the journey from a promising molecule to a viable drug candidate is paved with rigorous characterization. Novel chemical entities, such as Methyl 2-amino-6-bromo-3-methylbenzoate , a substituted anthranilate ester, represent key building blocks in the synthesis of complex active pharmaceutical ingredients (APIs). While its synthetic utility is of primary interest, a thorough understanding of its fundamental physicochemical properties is paramount for process development, quality control, and formulation.
One of the most fundamental of these properties is the melting point. It serves as a crucial first indicator of purity and plays a significant role in material handling, stability, and downstream processing.[1][2] A sharp, well-defined melting point is often indicative of a pure crystalline substance, whereas a broad melting range suggests the presence of impurities or polymorphism.[1][2]
The Theoretical Bedrock: Understanding the Melting Transition
The melting point of a crystalline solid is the temperature at which it transitions from the ordered solid phase to the disordered liquid phase.[3] This phase change occurs when the thermal energy supplied to the system overcomes the intermolecular forces holding the molecules in a fixed crystal lattice.[2] For a pure, crystalline compound, this transition is typically sharp, occurring over a narrow temperature range of 0.5 to 1.0°C.[1]
The presence of even small amounts of impurities disrupts the regularity of the crystal lattice. This disruption weakens the intermolecular forces, requiring less energy to break them apart. Consequently, this leads to two observable phenomena:
-
Melting Point Depression: The temperature at which melting begins is lower than that of the pure substance.
-
Melting Range Broadening: The transition from solid to liquid occurs over a wider temperature range.[1][2]
Therefore, the determination of a melting point is not merely a measurement of a physical constant but a valuable diagnostic tool for assessing the purity of a compound.
Caption: Impurity effect on crystal lattice and melting point.
Methodologies for Authoritative Melting Point Determination
Two primary methods are employed in modern pharmaceutical laboratories for melting point determination, each with distinct advantages. The choice of method often depends on the stage of development, the amount of sample available, and the level of precision required.
The Capillary Method: A Foundational Technique
The capillary method is a long-established and visually intuitive technique for determining the melting range of a solid.[1][4] The solid is packed into a small-diameter glass capillary tube, which is then heated in a controlled manner next to a calibrated thermometer.[1][5] Modern instruments replace the traditional oil bath (Thiele tube) with an electrically heated metal block and use digital temperature sensors and a magnified viewing lens for improved accuracy and safety.[4][5]
Causality in Experimental Choice: This method is often used for initial screening and routine quality control due to its simplicity and low sample requirement. The visual observation of the melting process—from the first appearance of liquid (onset) to the complete liquefaction of the solid (clear point)—provides a direct, unambiguous measurement of the melting range.[2][5]
Differential Scanning Calorimetry (DSC): The Gold Standard for Thermal Analysis
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7] When the sample undergoes a thermal transition, such as melting, it absorbs energy (an endothermic event), which is detected by the instrument as a change in heat flow.[8]
Causality in Experimental Choice: DSC is considered the gold standard for several reasons:
-
High Precision and Accuracy: DSC provides highly precise melting point data.[7]
-
Quantitative Data: It quantifies the enthalpy of fusion (the energy required to melt the solid), which is useful for characterizing crystal structure.[9]
-
Polymorph Identification: DSC is indispensable for studying polymorphism, the ability of a compound to exist in multiple crystalline forms.[6][10] Different polymorphs often have distinct melting points and thermal behaviors, which DSC can clearly resolve.[9][10]
-
Purity Assessment: DSC can be used to assess the purity of a substance with high sensitivity.[6][7]
Given its importance in pharmaceutical development for detecting instabilities and ensuring batch consistency, DSC is the preferred method for comprehensive characterization.[6][7]
Self-Validating Experimental Protocols
The trustworthiness of any measurement relies on a robust and well-documented protocol. The following methodologies are designed as self-validating systems, incorporating calibration and control steps.
Protocol 1: Melting Point Determination via Digital Capillary Apparatus
Objective: To determine the melting range of Methyl 2-amino-6-bromo-3-methylbenzoate.
Materials:
-
Methyl 2-amino-6-bromo-3-methylbenzoate (finely powdered, dry sample).
-
Glass capillary tubes (one end sealed).
-
Digital melting point apparatus (e.g., Mel-Temp or similar).
-
Melting point standards with certified melting points (e.g., Benzoic Acid, 121-123°C).[11]
-
Spatula and mortar and pestle (if sample needs pulverizing).
Procedure:
-
System Verification:
-
Calibrate the apparatus using a certified standard that has a melting point near the expected range of the sample.
-
Run the standard following steps 3-6. The observed melting point must be within the certified range of the standard. Document this verification.
-
-
Sample Preparation:
-
Ensure the sample is completely dry, as residual solvent will act as an impurity.[5]
-
Place a small amount of the compound on a clean, dry surface. If the crystals are large, gently pulverize them to a fine powder.[1]
-
Jab the open end of a capillary tube into the powder pile several times.[5]
-
Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid tightly into the sealed end.[5] The packed sample height should be 2-3 mm.
-
-
Measurement - Rapid Determination (Optional):
-
Measurement - Accurate Determination:
-
Allow the apparatus to cool to at least 20°C below the estimated melting point.
-
Insert the packed capillary tube into the apparatus.
-
Set the heating rate to rapidly approach the temperature to within 15-20°C of the expected melting point.
-
Crucially, reduce the heating rate to a slow and uniform 1-2°C per minute. [1][2] This slow rate ensures thermal equilibrium between the sample, the heating block, and the thermometer, which is essential for an accurate reading.[5]
-
-
Data Recording:
-
Record the temperature (T1) at which the first droplet of liquid appears.
-
Record the temperature (T2) at which the last solid crystal melts and the sample is completely liquid.
-
The melting range is reported as T1 - T2.
-
-
Post-Measurement:
-
Properly dispose of the used capillary tube. Never re-melt a sample, as decomposition may have occurred.[4]
-
Protocol 2: High-Precision Melting Point Determination by DSC
Objective: To accurately determine the melting point (onset and peak) and enthalpy of fusion for Methyl 2-amino-6-bromo-3-methylbenzoate.
Materials:
-
Differential Scanning Calorimeter (DSC), calibrated.
-
Aluminum or hermetically sealed sample pans and lids.
-
Crimper for sealing pans.
-
High-purity indium standard for calibration.
-
Methyl 2-amino-6-bromo-3-methylbenzoate (1-5 mg).
-
High-purity nitrogen supply for purging.
Procedure:
-
System Calibration & Verification:
-
Perform a two-point calibration of the DSC instrument for temperature and enthalpy using certified standards (e.g., indium). This step is critical for data trustworthiness.[9] The measured onset of melting for indium should be 156.6°C.
-
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the sample into a DSC pan.
-
Hermetically seal the pan using a crimper. This prevents any loss of sample due to sublimation or volatilization.
-
Prepare an identical empty, sealed pan to be used as the reference.
-
-
Instrument Setup and Measurement:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the cell with nitrogen (e.g., at 50 mL/min) to provide an inert atmosphere.
-
Set the thermal program:
-
Equilibrate: Hold at a starting temperature (e.g., 25°C) for 2-5 minutes.
-
Ramp: Heat the sample at a controlled rate, typically 10°C/min, to a temperature well above the expected melting point.[10]
-
Cool-down: Cool the cell back to the starting temperature.
-
-
-
Data Analysis:
-
The output is a thermogram plotting heat flow versus temperature. The melting event will appear as an endothermic peak.
-
Melting Point (Onset): Determine the onset temperature, which is the intersection of the baseline with the tangent of the leading edge of the melting peak. This is often reported as the melting point.
-
Peak Temperature: Note the temperature at the peak of the endotherm.
-
Enthalpy of Fusion (ΔHfus): Integrate the area of the melting peak to calculate the enthalpy of fusion in Joules per gram (J/g).
-
Caption: Workflow for Melting Point Determination by DSC.
Data Presentation and Interpretation
All quantitative data should be summarized in a structured table for clarity and easy comparison.
| Parameter | Capillary Method | Differential Scanning Calorimetry (DSC) | Interpretation |
| Melting Range | T1 - T2 (°C) | - | A narrow range (<2°C) suggests high purity. A broad range indicates potential impurities. |
| Onset Temperature | T1 (°C) | Onset Temp (°C) | The most commonly reported value for the melting point from DSC. |
| Peak Temperature | - | Peak Temp (°C) | The temperature at which the maximum rate of melting occurs. |
| Enthalpy of Fusion (ΔHfus) | Not Applicable | J/g | Provides insight into the crystallinity of the material. |
Conclusion
While the precise melting point of Methyl 2-amino-6-bromo-3-methylbenzoate requires empirical determination, this guide provides the necessary framework for any researcher or drug development professional to establish this critical parameter with confidence and authority. By employing either the foundational capillary method for initial assessment or the highly precise DSC technique for comprehensive characterization, scientists can generate the reliable data needed to advance their research. Adherence to these self-validating protocols ensures not only the accuracy of the measurement but also the overall integrity of the drug development process, where every data point informs the path to a safe and effective therapeutic.
References
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Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu. Retrieved from [Link]
-
Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9). ResolveMASS. Retrieved from [Link]
-
Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10). ResolveMASS. Retrieved from [Link]
-
A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. (n.d.). TA Instruments. Retrieved from [Link]
-
Video: Melting Point Determination of Solid Organic Compounds. (2017, February 22). JoVE. Retrieved from [https://www.jove.com/v/512 melting-point-determination-of-solid-organic-compounds]([Link] melting-point-determination-of-solid-organic-compounds)
-
Determination of Melting Point. (n.d.). Loudoun County Public Schools. Retrieved from [Link]
-
Melting Point of Organic Materials. (2026, February 12). Linquip. Retrieved from [Link]
-
Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
Differential Scanning Calorimetry. (2024, February 8). Improved Pharma. Retrieved from [Link]
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- 11. Melting point standard 121-123°C analytical standard Benzoic acid [sigmaaldrich.com]
Methodological & Application
Application Notes & Protocols for the Suzuki-Miyaura Coupling of Sterically Hindered Methyl 2-amino-6-bromobenzoates
Introduction: Navigating the Challenges of Sterically Encumbered Couplings
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Its application in the pharmaceutical and fine chemical industries is widespread, facilitating the synthesis of complex molecular architectures.[2] However, the reaction's efficacy can be significantly hampered by steric hindrance, particularly when coupling substrates bearing substituents at the ortho positions. Methyl 2-amino-6-bromobenzoates represent a class of particularly challenging substrates due to the steric bulk imposed by the ortho-amino and -ester groups, which can impede the crucial steps of the catalytic cycle.
This guide provides a comprehensive overview and detailed protocols for successfully achieving the Suzuki-Miyaura coupling of these sterically hindered substrates. We will delve into the mechanistic nuances, the critical role of ligand and catalyst selection, and provide optimized, field-proven protocols for researchers, scientists, and drug development professionals.
Mechanistic Considerations in Hindered Couplings
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] Steric hindrance, especially from ortho-substituents, can negatively impact each of these stages. The bulky substituents can slow down the rate-determining oxidative addition of the palladium(0) catalyst to the aryl bromide.[3][4] Furthermore, the steric congestion around the palladium center can inhibit the subsequent transmetalation step with the organoboron reagent and the final reductive elimination to yield the desired biaryl product.
To overcome these steric barriers, the choice of a suitable palladium catalyst system, particularly the ancillary ligand, is of paramount importance.[5][6] Bulky and electron-rich ligands are essential to promote the key steps of the catalytic cycle.[7]
The Critical Role of Ligands
Modern catalyst systems for challenging Suzuki-Miyaura couplings often employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[5][6]
-
Bulky Monophosphine Ligands (Buchwald Ligands): Ligands such as SPhos and XPhos have proven to be exceptionally effective for coupling sterically hindered substrates.[5] Their steric bulk promotes the formation of a monoligated palladium(0) species, which is highly reactive in the oxidative addition step. The electron-rich nature of these ligands also facilitates this key step and enhances catalyst stability.[7]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form robust bonds with the palladium center.[8] This strong bond can enhance catalyst stability and activity, making them suitable for challenging couplings, including those involving sterically demanding substrates.[6]
The selection of the appropriate ligand is often substrate-dependent, and screening of a small library of ligands may be necessary to identify the optimal choice for a specific transformation.
Visualizing the Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, highlighting the key intermediates and transformations.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimized Protocol for the Suzuki-Miyaura Coupling of Methyl 2-amino-6-bromobenzoate
This protocol provides a robust starting point for the coupling of methyl 2-amino-6-bromobenzoates with a variety of arylboronic acids. Optimization of reaction parameters may be necessary for specific substrates.
Reagents and Equipment
-
Methyl 2-amino-6-bromobenzoate
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate tribasic (K₃PO₄), finely ground
-
Anhydrous toluene
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas supply
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere (Nitrogen or Argon), add methyl 2-amino-6-bromobenzoate (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and finely ground potassium phosphate (K₃PO₄) (2.0-3.0 equiv).
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%) and SPhos (0.04 equiv, 4 mol%) in a minimal amount of anhydrous toluene. Stir for 5-10 minutes until a homogeneous solution is formed. The use of a pre-formed catalyst complex like SPhos Pd G3 can also be considered.[1]
-
-
Reaction Execution:
-
Add the catalyst premix to the reaction flask containing the substrates and base.
-
Add a mixture of anhydrous toluene and 1,4-dioxane (e.g., 1:1 v/v) to achieve a final substrate concentration of approximately 0.1 M.
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the boronic acid.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Microwave-Assisted Protocol for Accelerated Synthesis
Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields for sterically hindered couplings.[9][10]
Step-by-Step Microwave Procedure
-
Reaction Setup:
-
In a microwave-safe reaction vial, combine methyl 2-amino-6-bromobenzoate (1.0 equiv), the arylboronic acid (1.5 equiv), a suitable palladium catalyst such as PdCl₂(dppf)·CH₂Cl₂ (0.05 equiv, 5 mol%), and a base like cesium carbonate (Cs₂CO₃) (3.0 equiv).[9]
-
Add a solvent system, for example, a 9:1 mixture of THF and water, to achieve a concentration of approximately 0.05 M.[9]
-
-
Microwave Irradiation:
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 150 °C for 20-30 minutes.[9]
-
-
Workup and Purification:
-
Follow the workup and purification procedure outlined in the conventional heating protocol.
-
Summary of Key Reaction Parameters
| Parameter | Recommendation | Rationale and Key Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or pre-catalysts | Pd(II) sources are reduced in situ to the active Pd(0) species. Pre-catalysts offer convenience and improved air stability. |
| Ligand | SPhos, XPhos, or other bulky, electron-rich phosphines | Essential for promoting oxidative addition and overcoming steric hindrance.[5] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | A strong, non-nucleophilic base is required to activate the boronic acid for transmetalation.[11] The choice of base can significantly impact the reaction outcome. |
| Solvent | Toluene, Dioxane, THF (often with water) | Aprotic solvents are generally preferred. The addition of water can sometimes be beneficial for the dissolution of the base and facilitation of transmetalation. |
| Temperature | 80-150 °C (conventional or microwave) | Higher temperatures are often necessary to overcome the activation energy barrier for sterically hindered substrates. |
| Boronic Acid | Boronic acids or boronate esters | Boronate esters can offer improved stability and are less prone to protodeboronation.[12] |
Troubleshooting Common Issues
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the use of high-quality, properly stored reagents. Degassing the solvent and running the reaction under a strict inert atmosphere is crucial to prevent catalyst deactivation.
-
Insufficient Temperature: The reaction may require higher temperatures or longer reaction times. Consider switching to a higher-boiling solvent or employing microwave heating.
-
Inappropriate Ligand/Base Combination: Screen different ligands and bases to find the optimal conditions for your specific substrate.
-
-
Formation of Side Products:
-
Protodeboronation: This occurs when the boronic acid reacts with a proton source instead of the palladium complex. Using anhydrous conditions and a suitable base can minimize this side reaction.
-
Homocoupling: The coupling of two boronic acid molecules can occur, especially in the presence of oxygen.[13] Thoroughly degassing the reaction mixture is essential.
-
Conclusion
The Suzuki-Miyaura coupling of sterically hindered methyl 2-amino-6-bromobenzoates, while challenging, is a readily achievable transformation with the appropriate selection of modern catalyst systems and optimized reaction conditions. The use of bulky, electron-rich phosphine ligands, such as SPhos, in conjunction with a suitable base and thermal or microwave heating, provides a reliable pathway to the desired biaryl products. This guide offers a robust framework for researchers to successfully navigate the intricacies of these sterically demanding couplings, thereby facilitating the synthesis of novel compounds for drug discovery and development.
References
-
Bugarin, A., & Jones, K. D. (2012). Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate. National Institutes of Health. [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society. [Link]
- Al-Masum, M. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett.
-
Kondolff, I., Doucet, H., & Santelli, M. (2004). Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Haskins, M. P., & Organ, M. G. (2020). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Nature Communications. [Link]
- Baxendale, I. R., Griffiths-Jones, C. M., Ley, S. V., & Tranmer, G. K. (2006).
-
ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. [Link]
-
Al-Zoubi, R. M., & Al-Masri, H. S. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
-
Reddit. (2016, October 31). Why is the Suzuki-Miyaura coupling reaction steric sensitive?. r/chemistry. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
-
The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry. [Link]
-
ACS Publications. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. ACS Publications. [Link]
-
Catalysis Science & Technology (RSC Publishing). (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]
-
ResearchGate. (n.d.). Optimization of conditions for the Suzuki-Miyaura coupling. [a]. ResearchGate. [Link]
-
ACS Publications. (2004, March 27). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids. Organic Letters. [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
-
ACS Publications. (2020, September 9). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega. [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Organic Chemistry Portal. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
National Institutes of Health. (2006, October 23). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids. National Institutes of Health. [Link]
-
MIT Open Access Articles. (n.d.). A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp[superscript... MIT Open Access Articles. [Link]
-
Schroeder Group - University of Illinois. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Schroeder Group - University of Illinois. [Link]
-
Organic Syntheses. (2024, November 22). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]
-
ACS Publications. (2003, February 1). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics. [Link]
-
University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
National Institutes of Health. (n.d.). Suzuki-Miyaura Reactions Catalyzed by C2-Symmetric Pd-Multi-Dentate N-Heterocyclic Carbene Complexes. National Institutes of Health. [Link]
-
National Institutes of Health. (n.d.). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. National Institutes of Health. [Link]
-
RSC Publishing. (n.d.). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. [Link]13h)
Sources
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
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- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Yoneda Labs [yonedalabs.com]
Application Note & Protocol: Fischer-Speier Esterification of 2-amino-6-bromo-3-methylbenzoic acid
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the esterification of 2-amino-6-bromo-3-methylbenzoic acid, a sterically hindered molecule of interest in pharmaceutical and materials science research. We present a detailed, optimized protocol based on the principles of the Fischer-Speier esterification, addressing the unique challenges posed by the substrate's ortho-substituents. This application note delves into the mechanistic rationale behind the procedural choices, offers a systematic troubleshooting guide, and outlines methods for product characterization. The aim is to equip researchers with a robust and reproducible methodology for the synthesis of the corresponding methyl ester, an important building block in various synthetic pathways.
Introduction: The Challenge of Steric Hindrance in Esterification
2-amino-6-bromo-3-methylbenzoic acid is a polysubstituted aromatic carboxylic acid. The presence of substituents at both ortho positions (the amino and bromo groups) relative to the carboxylic acid moiety presents a significant steric barrier to traditional esterification methods.[1] This steric hindrance can impede the approach of the alcohol nucleophile, leading to slow reaction rates and low yields.
The Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol, is a well-established and versatile method for ester synthesis.[2][3] By employing a strong acid catalyst and an excess of the alcohol, the equilibrium of this reversible reaction can be driven towards the formation of the ester product, in accordance with Le Châtelier's Principle.[2][4] This application note details an optimized Fischer-Speier protocol specifically adapted for the successful esterification of the sterically encumbered 2-amino-6-bromo-3-methylbenzoic acid.
Experimental Protocol: Synthesis of Methyl 2-amino-6-bromo-3-methylbenzoate
This protocol outlines the step-by-step procedure for the synthesis of methyl 2-amino-6-bromo-3-methylbenzoate.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 2-amino-6-bromo-3-methylbenzoic acid | ≥95% | AChemBlock | CAS: 1156838-26-4[5] |
| Methanol (MeOH) | Anhydrous | Sigma-Aldrich | |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Fisher Scientific | Caution: Highly corrosive |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | ||
| Ethyl Acetate (EtOAc) | ACS Grade | ||
| Brine | Saturated Aqueous NaCl Solution | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | ||
| Round-bottom flask | 250 mL | ||
| Reflux condenser | |||
| Magnetic stirrer and stir bar | |||
| Heating mantle | |||
| Separatory funnel | 500 mL | ||
| Rotary evaporator |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-6-bromo-3-methylbenzoic acid (e.g., 5.0 g, 21.7 mmol).
-
Solvent Addition: Add anhydrous methanol (100 mL) to the flask. Stir the mixture to dissolve the solid.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (3.0 mL) to the stirred solution. Caution: This addition is exothermic. A precipitate of the aminobenzoic acid salt may form but will redissolve as the reaction proceeds.[6]
-
Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-water (200 mL). Neutralize the acidic solution by the slow, portion-wise addition of a saturated sodium bicarbonate solution until the evolution of CO₂ gas ceases and the pH of the solution is approximately 8.[4]
-
Extraction: Transfer the neutralized mixture to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (Optional): The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization.[3]
Experimental Workflow Diagram
Caption: Workflow for the esterification of 2-amino-6-bromo-3-methylbenzoic acid.
Mechanism and Scientific Rationale
The Fischer-Speier esterification proceeds via a series of equilibrium steps. The key to driving the reaction towards the ester product lies in understanding and manipulating these equilibria.
Reaction Mechanism
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (H₂SO₄). This protonation makes the carbonyl carbon more electrophilic.[2]
-
Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the protonated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
Rationale for Protocol Choices
-
Excess Methanol: Using methanol as the solvent ensures a large excess of one of the reactants, which, according to Le Châtelier's principle, shifts the reaction equilibrium towards the products.[2][3]
-
Concentrated Sulfuric Acid: A strong acid catalyst is crucial for protonating the carboxylic acid, thereby activating it for nucleophilic attack. Due to the basicity of the amino group on the starting material, a stoichiometric amount of acid is required to both protonate the amino group and catalyze the reaction.[2]
-
Reflux Conditions: Heating the reaction mixture to reflux increases the rate of reaction, allowing the equilibrium to be reached more quickly.
-
Neutralization with Sodium Bicarbonate: The addition of a weak base like sodium bicarbonate is essential to neutralize the excess sulfuric acid and deprotonate the ammonium salt of the product ester, rendering it less soluble in water and facilitating its extraction into an organic solvent.[6]
Mechanistic Diagram
Caption: Mechanism of Fischer-Speier Esterification.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | - Extend the reflux time. - Ensure the methanol is anhydrous. |
| Loss of product during work-up | - Ensure complete neutralization to precipitate the ester. - Perform multiple extractions with ethyl acetate. | |
| Side Reactions | Dehydration or other side reactions | - Avoid excessively high temperatures. - Use the recommended amount of catalyst. |
| Product is an oil, not a solid | Impurities present | - Purify by column chromatography.[3] |
| Incomplete Neutralization | Insufficient sodium bicarbonate added | - Monitor the pH carefully during neutralization, ensuring it reaches ~8.[4] |
Characterization and Analysis
The identity and purity of the synthesized methyl 2-amino-6-bromo-3-methylbenzoate should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | Appearance of a singlet around 3.9 ppm corresponding to the methyl ester protons. Shifts in the aromatic proton signals compared to the starting material. |
| ¹³C NMR | Appearance of a signal around 52 ppm for the methyl ester carbon and a signal around 168 ppm for the carbonyl carbon. |
| FT-IR | Disappearance of the broad O-H stretch of the carboxylic acid. Appearance of a strong C=O stretch for the ester at ~1720 cm⁻¹. |
| Mass Spectrometry (MS) | Observation of the molecular ion peak corresponding to the mass of the product (C₉H₁₀BrNO₂). |
| Melting Point | A sharp melting point indicates high purity. |
Conclusion
The Fischer-Speier esterification protocol detailed in this application note provides a reliable and effective method for the synthesis of methyl 2-amino-6-bromo-3-methylbenzoate from its corresponding carboxylic acid. By understanding the mechanistic principles and carefully controlling the reaction conditions, researchers can overcome the challenges associated with the sterically hindered nature of the substrate to achieve good yields of the desired ester. This protocol serves as a valuable tool for scientists engaged in the synthesis of complex organic molecules for pharmaceutical and other applications.
References
-
ResearchGate. Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Available at: [Link]
-
Studylib. Benzocaine Synthesis: Fischer Esterification Lab Procedure. Available at: [Link]
-
ACS Publications. A Guided Inquiry Undergraduate Organic Chemistry Laboratory Experiment - Synthesis and Characterization of an Unknown Solid Ester through Fischer Esterification. Available at: [Link]
-
Chemistry LibreTexts. 3: Esterification (Experiment). Available at: [Link]
-
Wikipedia. Ortho effect. Available at: [Link]
Sources
Application Note: Regioselective Bromination of Methyl 2-amino-3-methylbenzoate
Abstract
This document provides a comprehensive technical guide for the regioselective monobromination of methyl 2-amino-3-methylbenzoate. Brominated anthranilates are valuable precursors in the synthesis of pharmaceuticals and fine chemicals. The protocol herein focuses on leveraging the powerful directing effects of the resident substituents to achieve high regioselectivity, yielding primarily methyl 2-amino-5-bromo-3-methylbenzoate. We present a detailed mechanistic analysis, a robust experimental protocol using N-Bromosuccinimide (NBS), and expected characterization data for drug development professionals and organic chemistry researchers.
Introduction
Substituted anthranilic acid derivatives are a cornerstone in medicinal chemistry and materials science.[1] The introduction of a halogen atom, such as bromine, onto the aromatic ring dramatically enhances the synthetic utility of these molecules, providing a chemical handle for further functionalization through cross-coupling reactions. However, the bromination of a polysubstituted aromatic ring presents a significant challenge in controlling the position of the incoming electrophile, a factor known as regioselectivity.
The substrate, methyl 2-amino-3-methylbenzoate, possesses three distinct functional groups whose electronic and steric influences on the aromatic ring are not immediately trivial. A thorough understanding of electrophilic aromatic substitution (EAS) principles is paramount to predicting and achieving the desired constitutional isomer. This guide elucidates the mechanistic rationale for the selective bromination at the C5 position and provides a validated, step-by-step protocol for its synthesis and characterization.
Mechanistic Considerations: Predicting Regioselectivity
The outcome of an electrophilic aromatic substitution reaction on a substituted benzene ring is governed by the electronic nature of the substituents already present.[2] Each group either activates (accelerates) or deactivates (decelerates) the reaction and directs the incoming electrophile to specific positions.[3][4]
The substrate methyl 2-amino-3-methylbenzoate has three directing groups:
-
Amino (-NH₂): A strongly activating group due to the donation of its lone pair of electrons into the π-system via resonance (+M effect).[5] It is a powerful ortho, para-director.[3]
-
Methyl (-CH₃): A weakly activating group that donates electron density through an inductive effect (+I). It is also an ortho, para-director.[5][6]
-
Methyl Ester (-COOCH₃): A deactivating group that withdraws electron density from the π-system through resonance (-M effect). It is a meta-director.[2]
Synergistic and Competitive Effects:
The regiochemical outcome is determined by the interplay of these three groups. In electrophilic aromatic substitution, activating groups are dominant directors.[3] The amino group is the most powerful activating group on the ring and its directing effect will be the primary determinant of the product's constitution.
-
Amino Group (-NH₂) Influence: Directs ortho and para.
-
The position para to the amino group is C5.
-
The ortho positions are C1 and C3, which are already substituted.
-
Therefore, the amino group strongly directs the incoming electrophile to the C5 position .
-
-
Methyl Group (-CH₃) Influence: Directs ortho and para.
-
The ortho positions are C2 and C4. C2 is substituted.
-
The para position is C6.
-
The methyl group directs toward C4 and C6 .
-
-
Methyl Ester (-COOCH₃) Influence: Directs meta.
-
The meta positions are C4 and C6.
-
The deactivating ester group directs toward C4 and C6 .
-
Conclusion of Analysis: The C5 position is strongly activated and favored by the dominant amino group. The C4 and C6 positions are favored by the weaker methyl and deactivating ester groups. Due to the powerful activating and directing nature of the amino group, electrophilic attack will overwhelmingly occur at the position para to it. Therefore, the predicted major product is methyl 2-amino-5-bromo-3-methylbenzoate .
Caption: Directing effects on methyl 2-amino-3-methylbenzoate.
Experimental Protocol
This protocol employs N-Bromosuccinimide (NBS) as a mild and selective brominating agent, which is particularly effective for activated aromatic rings like anilines.[7] The reaction is performed in a polar aprotic solvent to facilitate the electrophilic substitution.[8]
Reagents and Materials
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Quantity | Notes |
| Methyl 2-amino-3-methylbenzoate | 165.19 | 10.0 | 1.65 g | Substrate |
| N-Bromosuccinimide (NBS) | 177.98 | 10.5 | 1.87 g | Recrystallize if colored |
| N,N-Dimethylformamide (DMF) | - | - | 20 mL | Anhydrous |
| Ethyl Acetate (EtOAc) | - | - | ~100 mL | For extraction |
| Saturated Sodium Bicarbonate Solution | - | - | ~50 mL | For washing |
| Brine | - | - | ~50 mL | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed | For drying |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-amino-3-methylbenzoate (1.65 g, 10.0 mmol) in 10 mL of anhydrous DMF.
-
Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (1.87 g, 10.5 mmol, 1.05 eq) in 10 mL of anhydrous DMF.
-
Bromination: Cool the substrate solution to 0 °C using an ice bath. Add the NBS solution dropwise to the stirred substrate solution over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 4:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot indicates reaction completion.
-
Work-up: Once the reaction is complete, pour the mixture into 100 mL of cold water. A precipitate may form.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Characterization of Methyl 2-amino-5-bromo-3-methylbenzoate
-
Appearance: Expected as a light brown or yellow solid.[9]
-
Molecular Formula: C₉H₁₀BrNO₂
-
Molecular Weight: 244.09 g/mol .[10]
-
Yield: A typical yield for this type of reaction is in the range of 85-95%. A patent describing a similar reaction reports a yield of 97.7%.[9]
-
¹H NMR Spectroscopy: Spectroscopic data from a similar synthesis confirms the structure.[9]
-
¹H NMR (600 MHz, DMSO-d₆) δ (ppm): 7.70 (d, 1H), 7.36 (d, 1H), 6.63 (br s, 2H, -NH₂), 3.80 (s, 3H, -OCH₃), 2.12 (s, 3H, Ar-CH₃).
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of the target compound.
Safety and Handling
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Handle it with care in a well-ventilated fume hood.[11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Solvents: DMF is a skin irritant and should be handled with caution. Ethyl acetate is flammable.
Troubleshooting
-
Formation of Dibrominated Product: If dibromination is observed, it indicates the reaction is too reactive. This can be mitigated by ensuring slow, dropwise addition of NBS at 0 °C and using precise stoichiometry (no more than 1.05 equivalents of NBS).
-
Low Yield: Ensure all reagents are anhydrous, as water can interfere with the reaction. Check the purity of the NBS; it should be a white crystalline solid. If it is yellow or brown, it should be recrystallized from water.
-
Incomplete Reaction: If the starting material persists after 3 hours, allow the reaction to stir for a longer period or warm it gently to 40-50 °C.
Conclusion
The bromination of methyl 2-amino-3-methylbenzoate can be achieved with high regioselectivity by leveraging the powerful ortho, para-directing effect of the amino group. The use of N-Bromosuccinimide provides a mild and efficient method for this transformation, leading predominantly to the formation of methyl 2-amino-5-bromo-3-methylbenzoate. The protocol detailed in this application note is robust and scalable, providing a reliable pathway to this valuable synthetic intermediate for applications in pharmaceutical and chemical research.
References
-
Filo. (2024, May 27). Explain the directive influence of amino and methyl groups in electrophilic substitution reactions. Retrieved from [Link]
- Google Patents. (2018). CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
-
KPU Pressbooks. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. Retrieved from [Link]
-
N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. (2025, July 8). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 18.6: Substituent Effects on the EAS Reaction. Retrieved from [Link]
-
PubChem. Methyl 2-amino-5-bromo-3-methylbenzoate. Retrieved from [Link]
-
ResearchGate. (2011). Methyl 2-amino-5-bromobenzoate. Retrieved from [Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). Retrieved from [Link]
-
YouTube. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide. Retrieved from [Link]
-
Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]
-
Common Organic Chemistry. Bromination - Common Conditions. Retrieved from [Link]
-
ChemSrc. METHYL 2-AMINO-5-BROMO-3-METHYLBENZENECARBOXYLATE - CAS:206548-14-3. Retrieved from [Link]
-
Master Organic Chemistry. (2011, June 10). Reagent Friday: NBS (N-Bromo Succinimide). Retrieved from [Link]
-
SciSpace. (2016, May 7). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital. Retrieved from [Link]
-
Wikipedia. Electrophilic aromatic directing groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
YouTube. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions. Retrieved from [Link]
-
New Journal of Chemistry (RSC Publishing). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. Retrieved from [Link]
-
NIST WebBook. 2-Amino-3-methylbenzoic acid. Retrieved from [Link]
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- 10. Methyl 2-amino-5-bromo-3-methylbenzoate | C9H10BrNO2 | CID 2763413 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Palladium-catalyzed cross-coupling of methyl 2-amino-6-bromo-3-methylbenzoate
An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of Methyl 2-amino-6-bromo-3-methylbenzoate
Introduction: Unlocking Molecular Complexity
In the landscape of modern synthetic organic chemistry, particularly within pharmaceutical and materials science research, the ability to forge new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with precision and efficiency is paramount. Methyl 2-amino-6-bromo-3-methylbenzoate stands as a pivotal building block, a decorated aniline derivative poised for strategic functionalization. Its inherent structure, featuring an ortho-amino group and a sterically hindered bromine atom, presents both unique opportunities and challenges for chemists. The strategic location of the bromo and amino substituents makes this molecule an ideal precursor for the synthesis of complex heterocyclic scaffolds, most notably carbazole derivatives.[1][2][3] Carbazoles are a class of compounds renowned for their wide-ranging biological activities, including anti-inflammatory and anti-tumor properties, and their utility in functional organic materials.[2]
Palladium-catalyzed cross-coupling reactions have revolutionized the art of the possible in molecular construction.[4][5] These transformations, honored with the 2010 Nobel Prize in Chemistry, provide a powerful and versatile toolkit for connecting molecular fragments under relatively mild conditions, tolerating a wide array of functional groups.[5][6] This guide provides detailed application notes and field-proven protocols for three cornerstone palladium-catalyzed reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—as applied to methyl 2-amino-6-bromo-3-methylbenzoate. We will delve into the causality behind experimental choices, offering insights to empower researchers to not only replicate these methods but also to adapt and troubleshoot them effectively.
Pillar 1: The Mechanistic Underpinnings of Palladium Catalysis
A foundational understanding of the catalytic cycle is essential for rational protocol design and optimization. While specific details vary, most palladium-catalyzed cross-coupling reactions proceed through a common sequence of elementary steps: oxidative addition, transmetalation (or related steps), and reductive elimination.[4][5][6][7]
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
-
Oxidative Addition: The cycle begins with the active, low-valent Pd(0) catalyst inserting into the carbon-bromine bond of our substrate. This forms a high-valent Pd(II) intermediate. The rate of this step is influenced by the electron density of the aryl halide and the nature of the palladium ligand.
-
Transmetalation/Ligand Exchange: In this key step, the organic group from a second reagent (e.g., an organoboron compound in the Suzuki reaction) is transferred to the palladium center, displacing the halide. For C-N couplings, this step involves coordination of the amine followed by deprotonation.
-
Reductive Elimination: This is the final, bond-forming step. The two organic fragments coupled to the palladium center are expelled as the desired product. This process regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]
The success of any cross-coupling reaction hinges on the judicious selection of its core components:
-
Palladium Source: While Pd(0) complexes like Pd(PPh₃)₄ are used directly, it is often more practical and economical to use stable Pd(II) precatalysts such as Pd(OAc)₂ or Pd₂(dba)₃. These are reduced in situ to the active Pd(0) species by a ligand, amine, or other reagent in the reaction mixture.[8]
-
Ligands: This is arguably the most critical variable. Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), stabilize the palladium catalyst, prevent its decomposition, and critically modulate its reactivity.[9][10] Electron-rich and sterically bulky ligands, such as the biarylphosphines developed by Buchwald (e.g., SPhos, RuPhos), accelerate the oxidative addition and reductive elimination steps, enabling the coupling of challenging substrates like our sterically hindered methyl 2-amino-6-bromo-3-methylbenzoate.[7][9][11]
-
Base: The base plays multiple roles. In Suzuki couplings, it activates the boronic acid to facilitate transmetalation.[12] In Buchwald-Hartwig aminations, a strong, non-nucleophilic base is required to deprotonate the amine-palladium complex.[13] In Sonogashira reactions, an amine base scavenges the HBr produced.
Application Protocol 1: Suzuki-Miyaura Coupling for Arylation (C-C Bond Formation)
Objective: To synthesize methyl 2-amino-6-aryl-3-methylbenzoate derivatives. This protocol is foundational for building biaryl structures, which are common motifs in pharmaceuticals and direct precursors to various carbazole natural products.[1][14][15]
Causality & Mechanistic Insight: The Suzuki reaction couples an organoboron reagent with an organic halide.[5] A base (e.g., K₂CO₃, K₃PO₄) is crucial; it reacts with the boronic acid to form a more nucleophilic boronate "ate" complex, which readily undergoes transmetalation with the Pd(II) center.[12] The use of a mixed solvent system, typically an organic solvent like 1,4-dioxane with water, is common as it helps to dissolve both the organic substrate and the inorganic base.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of Methyl 2-amino-3-methyl-6-phenylbenzoate
Materials & Equipment:
-
Methyl 2-amino-6-bromo-3-methylbenzoate
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate, tribasic (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Deionized water (degassed)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl 2-amino-6-bromo-3-methylbenzoate (1.0 mmol, 244 mg).
-
Reagent Addition: Add phenylboronic acid (1.5 mmol, 183 mg), K₃PO₄ (2.0 mmol, 424 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe. The use of a bulky, electron-rich ligand like SPhos is critical for achieving high yields with this sterically demanding substrate.[7]
-
Reaction Execution: Equip the flask with a condenser, and heat the mixture to 95-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the pure product.
Data & Troubleshooting
| Coupling Partner | Catalyst System | Base | Temp (°C) | Time (h) | Typical Yield |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 100 | 16 | 85-95% |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 90 | 24 | 80-90% |
| 3,5-bis(Trifluoromethyl)phenylboronic acid ester | Pd(PPh₃)₄ | K₃PO₄ | 95 | 31 | 75-85%[15][16] |
Expert Insights:
-
Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid by water before transmetalation occurs. Using a slight excess of the boronic acid (1.2-1.5 equiv.) and a robust base like K₃PO₄ can mitigate this. For particularly sensitive boronic acids, using their corresponding pinacol esters can increase stability.[17]
-
Ligand Choice: While SPhos is excellent, other ligands like RuPhos or Pd(dppf)Cl₂ can also be effective. The bidentate nature of dppf can provide extra stability to the catalytic complex.[7] The choice often depends on the electronic properties of the boronic acid coupling partner.
Application Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)
Objective: To synthesize N-substituted diarylamines from methyl 2-amino-6-bromo-3-methylbenzoate. This reaction is one of the most powerful methods for constructing C(sp²)-N bonds and opens a direct route to carbazole synthesis via subsequent intramolecular cyclization.[2][13][18]
Causality & Mechanistic Insight: This reaction couples an amine with an aryl halide.[13] Unlike the Suzuki coupling, it requires a strong, non-nucleophilic base (e.g., NaOt-Bu, LiHMDS) to facilitate the deprotonation of the amine after it coordinates to the palladium center, which is a key step in the catalytic cycle.[8] The reaction is highly sensitive to air and moisture; therefore, strict anhydrous and anaerobic conditions are mandatory for success. The development of sterically hindered, electron-rich biarylphosphine ligands was a breakthrough that enabled the coupling of less reactive aryl bromides and a wide range of amines.[10][13]
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of Methyl 2-amino-6-(phenylamino)-3-methylbenzoate
Materials & Equipment:
-
Methyl 2-amino-6-bromo-3-methylbenzoate
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous)
-
Schlenk flask or glovebox, condenser, magnetic stirrer, inert gas line
Procedure:
-
Inert Atmosphere Setup: Perform all manipulations in a glovebox or using Schlenk line techniques. Add NaOt-Bu (1.4 mmol, 135 mg) to a flame-dried Schlenk flask.
-
Reagent Addition: In the same flask, add methyl 2-amino-6-bromo-3-methylbenzoate (1.0 mmol, 244 mg), Pd₂(dba)₃ (0.01 mmol, 9.2 mg), and XantPhos (0.03 mmol, 17.4 mg).
-
Solvent and Nucleophile: Add anhydrous toluene (5 mL), followed by aniline (1.2 mmol, 110 µL) via syringe.
-
Reaction Execution: Seal the flask and heat the mixture to 110 °C with vigorous stirring for 18-24 hours. The use of a specialized ligand like XantPhos is often crucial for promoting the reaction under milder conditions and with sensitive functional groups.[19]
-
Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Data & Troubleshooting
| Amine Partner | Catalyst System | Base | Temp (°C) | Time (h) | Typical Yield |
| Aniline | Pd₂(dba)₃ / XantPhos | NaOt-Bu | 110 | 18 | 80-90% |
| Morpholine | Pd(OAc)₂ / RuPhos | LHMDS | 100 | 12 | 85-95% |
| Benzylamine | Pd₂(dba)₃ / BrettPhos | K₃PO₄ | 110 | 24 | 75-85% |
Expert Insights:
-
Base Sensitivity: The choice of base is critical. Strong alkoxides like NaOt-Bu are common, but substrates with base-sensitive groups (like our ester) may benefit from weaker bases like K₃PO₄ or Cs₂CO₃, though this often requires more active catalyst systems (e.g., using Buchwald G3 precatalysts) and longer reaction times.
-
Catalyst Poisoning: The substrate's free amino group (-NH₂) can potentially coordinate to the palladium center and act as an inhibitor. Using bulky ligands helps create a sterically shielded catalytic pocket that favors interaction with the aryl bromide over intramolecular coordination.
Application Protocol 3: Sonogashira Coupling for Alkynylation (C(sp²)-C(sp) Bond Formation)
Objective: To install a terminal alkyne onto the aromatic core, yielding methyl 2-amino-6-alkynyl-3-methylbenzoate derivatives. These products are exceptionally versatile intermediates, ready for participation in cycloadditions, further couplings, or conversion into other functional groups.[20]
Causality & Mechanistic Insight: The Sonogashira reaction is a unique cross-coupling that typically employs a dual catalytic system: a palladium catalyst and a copper(I) co-catalyst.[21][22] The reaction proceeds via two interconnected catalytic cycles. In the copper cycle, the amine base deprotonates the terminal alkyne, which then forms a copper(I) acetylide. This species undergoes transmetalation to the Pd(II) center from the palladium cycle. The amine base (e.g., Et₃N, i-Pr₂NH) serves both as an acid scavenger and often as the solvent.[21]
Caption: Dual catalytic cycles in the Sonogashira coupling.
Experimental Protocol: Synthesis of Methyl 2-amino-3-methyl-6-(phenylethynyl)benzoate
Materials & Equipment:
-
Methyl 2-amino-6-bromo-3-methylbenzoate
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF, anhydrous)
-
Schlenk flask, condenser, magnetic stirrer, inert gas line
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add methyl 2-amino-6-bromo-3-methylbenzoate (1.0 mmol, 244 mg), Pd(PPh₃)₂Cl₂ (0.03 mmol, 21 mg), and CuI (0.06 mmol, 11.4 mg).
-
Solvent and Reagents: Add anhydrous THF (5 mL) and triethylamine (3.0 mmol, 420 µL). The mixture should be thoroughly degassed via several freeze-pump-thaw cycles or by bubbling argon through it for 20 minutes.
-
Alkyne Addition: Add phenylacetylene (1.2 mmol, 132 µL) dropwise via syringe.
-
Reaction Execution: Stir the reaction at 60-70 °C for 6-12 hours. Monitor progress by TLC.
-
Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography to obtain the desired alkynylated product.
Data & Troubleshooting
| Alkyne Partner | Catalyst System | Base | Temp (°C) | Time (h) | Typical Yield |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 65 | 8 | 85-95% |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | 70 | 12 | 80-90% |
| 1-Hexyne | Pd(CF₃COO)₂ / PPh₃ / CuI | DMF/Et₃N | 100 | 3 | 70-80%[20] |
Expert Insights:
-
Glaser Homocoupling: The primary side reaction is the oxidative homocoupling of the terminal alkyne to form a diyne, which is catalyzed by the copper salt in the presence of oxygen. Maintaining strict anaerobic (oxygen-free) conditions is the most effective way to prevent this.
-
Copper-Free Conditions: While the classic Sonogashira reaction relies on a copper co-catalyst, concerns about copper toxicity and contamination have driven the development of copper-free protocols.[22] These methods typically require a palladium catalyst with more specialized, bulky, and electron-rich ligands (e.g., NHC-palladium complexes) and often a different base, but can provide cleaner reaction profiles.[22]
References
-
Hartwig, J. F., & Stille, J. R. (2024). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society. [Link]
-
Scott, T. L. (n.d.). Palladium-catalyzed synthesis of carbazole derivatives and formal total syntheses of several naturally occurring carbazole alkaloids. West Virginia University Research Repository. [Link]
-
Daugulis, O., & Zaitsev, V. G. (2009). A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation. Angewandte Chemie International Edition. [Link]
- Unknown Author. (2025). Role of palladium catalyst in cross-coupling reactions. Vertex AI Search.
-
Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize in Chemistry 2010. [Link]
-
Chen, C., et al. (2010). One-pot synthesis of carbazoles by palladium-catalyzed N-arylation and oxidative coupling. Chemical Communications. [Link]
-
Reddy, R., et al. (2014). Efficient Carbazole Synthesis via Pd/Cu-Cocatalyzed Cross-Coupling/Isomerization of 2-Allyl-3-iodoindoles and Terminal Alkynes. Organic Letters. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Carbazoles. . [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of Visualized Experiments. [Link]
-
Hartwig, J. F., & Stille, J. R. (2024). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society. [Link]
-
LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Unknown Author. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Unknown Source. [Link]
-
Wikipedia. (n.d.). Cross-coupling reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. . [Link]
-
Apollo, S. (n.d.). Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate. Apollo - University of Cambridge Repository. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. [Link]
-
LibreTexts Chemistry. (2024). Sonogashira Coupling. [Link]
-
ResearchGate. (2025). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. Request PDF. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Chen, Y., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. [Link]
-
Morken, J. P., et al. (2023). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. ACS Catalysis. [Link]
-
ResearchGate. (n.d.). Synthesis of intermediates for the Buchwald–Hartwig amination. Scientific Diagram. [Link]
-
Kashani, S. K., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Unknown Author. (n.d.). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. RSC Publishing. [Link]
-
YouTube. (2025). Video Title. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. . [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
-
De Vreese, R., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry. [Link]
-
Khan, I., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules. [Link]
-
Unknown Author. (2019). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. SciSpace. [Link]
-
ResearchGate. (2025). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. PDF Download. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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- 3. Carbazole synthesis [organic-chemistry.org]
- 4. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Suzuki Coupling [organic-chemistry.org]
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- 15. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
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- 20. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
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- 22. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Synthesis of Diverse Benzamide Libraries from Methyl 2-amino-6-bromo-3-methylbenzoate
Introduction: The Benzamide Scaffold and the Strategic Value of a Multifunctional Starting Material
The benzamide moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to engage in critical hydrogen bonding and other non-covalent interactions with a wide array of biological targets.[1] This versatility has led to the development of numerous therapeutics across diverse fields, including oncology, neuroscience, and anti-inflammatory applications.[1][2] The strategic synthesis of novel benzamide derivatives is therefore a critical activity in drug discovery programs.[3][4]
This guide details the synthetic utility of Methyl 2-amino-6-bromo-3-methylbenzoate , a highly versatile starting material for generating diverse benzamide libraries. Its structure presents three distinct functional handles for chemical modification:
-
A Nucleophilic Amino Group: Ideal for direct amide bond formation.
-
An Aryl Bromide: A key substrate for transition-metal-catalyzed cross-coupling reactions.
-
A Methyl Ester: Available for subsequent transformations, such as hydrolysis or amidation.
This document provides researchers, scientists, and drug development professionals with a comprehensive overview of synthetic strategies, detailed experimental protocols, and the scientific rationale behind methodological choices for leveraging this starting material.
Strategic Overview: Pathways to Chemical Diversity
Starting with Methyl 2-amino-6-bromo-3-methylbenzoate, two primary synthetic branches can be pursued to generate a wide array of derivatives. These pathways can be executed sequentially to achieve even greater molecular complexity.
-
Pathway A: Direct Amide Bond Formation: Acylation of the 2-amino group to form the core benzamide structure.
-
Pathway B: Aryl Bromide Functionalization: Modification of the 6-bromo position via palladium-catalyzed cross-coupling reactions.
Caption: Synthetic pathways from the starting material.
Part 1: Direct Amide Bond Formation at the 2-Amino Position
The most direct route to the target benzamide scaffold involves the acylation of the aniline-type amino group. The reactivity of this amine is somewhat diminished due to steric hindrance from the adjacent bromo and methyl groups and the electron-withdrawing nature of the ester. Therefore, the choice of acylation method is critical for achieving high yields.
Methodology 1A: Acylation with Acyl Chlorides (Schotten-Baumann Conditions)
This classic method is robust and effective for a wide range of substrates. It involves the reaction of an amine with an acyl chloride under basic, typically biphasic, conditions.[5][6] The base neutralizes the HCl byproduct, driving the reaction to completion.[7]
Causality Behind Experimental Choices:
-
Biphasic System (DCM/Water): The organic solvent (Dichloromethane, DCM) dissolves the starting material and acyl chloride, while the aqueous phase contains the base. This setup facilitates the reaction at the interface while minimizing hydrolysis of the reactive acyl chloride.[5][7]
-
Base (NaOH or Pyridine): An inorganic base like NaOH is cost-effective and efficient at scavenging HCl.[6] For more sensitive substrates, an organic base like pyridine can be used directly in the organic phase.
-
Temperature (0 °C to RT): The initial addition of the highly reactive acyl chloride is performed at 0 °C to control the exothermic reaction and reduce potential side reactions. The reaction is then allowed to warm to room temperature for completion.
Detailed Protocol 1A: Synthesis of Methyl 2-acetamido-6-bromo-3-methylbenzoate
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve Methyl 2-amino-6-bromo-3-methylbenzoate (1.0 eq, e.g., 2.58 g, 10 mmol) in 30 mL of Dichloromethane (DCM).
-
Aqueous Base: In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide (NaOH).
-
Reaction Setup: Transfer the DCM solution to a 250 mL Erlenmeyer flask or beaker suitable for vigorous stirring. Add 30 mL of the 10% NaOH solution.
-
Cooling: Place the biphasic mixture in an ice bath and stir vigorously for 10-15 minutes until the temperature equilibrates to near 0 °C.
-
Acyl Chloride Addition: Add acetyl chloride (1.1 eq, e.g., 0.86 g, 11 mmol) dropwise to the vigorously stirred mixture over 15 minutes. Ensure the temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes. The product spot should appear at a higher Rf than the starting amine.
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of saturated NaHCO₃ solution, and finally 20 mL of brine.[8]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.
Methodology 1B: Amidation Using Peptide Coupling Reagents
For more sensitive or sterically demanding substrates, or when using valuable carboxylic acids, modern peptide coupling reagents offer a milder and often more efficient alternative to acyl chlorides.[9] Reagents like HATU, HBTU, or EDC activate the carboxylic acid in situ to form a reactive ester, which then smoothly reacts with the amine.[10][11]
Causality Behind Experimental Choices:
-
Coupling Reagent (HATU): O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is highly effective for challenging couplings, including those with electron-deficient or sterically hindered anilines. The resulting OAt-active ester is more reactive than the OBt esters formed by reagents like HBTU, and the 7-azabenzotriazole leaving group can catalyze the reaction.[10]
-
Base (DIPEA): A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) is used to deprotonate the carboxylic acid and neutralize any acidic byproducts without competing in the reaction.
-
Solvent (DMF): Anhydrous Dimethylformamide (DMF) is an excellent polar aprotic solvent that dissolves all reactants and facilitates the reaction.
Detailed Protocol 1B: Synthesis via HATU-Mediated Coupling
-
Reagent Preparation: To a dry, nitrogen-flushed flask, add the desired carboxylic acid (1.1 eq), HATU (1.1 eq), and DIPEA (2.5 eq).
-
Dissolution: Dissolve the mixture in anhydrous DMF (approx. 0.5 M concentration relative to the limiting reagent). Stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add a solution of Methyl 2-amino-6-bromo-3-methylbenzoate (1.0 eq) in a minimal amount of anhydrous DMF to the activated mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, 5% aqueous lithium chloride (to remove DMF), saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure benzamide derivative.[12]
| Parameter | Method 1A: Schotten-Baumann | Method 1B: HATU Coupling |
| Activating Agent | Thionyl Chloride (to make RCOCl) | HATU |
| Key Reagents | Acyl Chloride, Aq. NaOH | Carboxylic Acid, DIPEA |
| Solvent | DCM / Water (Biphasic) | Anhydrous DMF or DCM |
| Temperature | 0 °C to Room Temp | Room Temperature |
| Pros | Cost-effective, robust, scalable | High efficiency, mild conditions, broad substrate scope |
| Cons | Requires harsh acyl chloride, potential for hydrolysis | Higher reagent cost, requires anhydrous conditions |
Part 2: Functionalization of the Aryl Bromide via Cross-Coupling
The 6-bromo substituent provides a powerful handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. These reactions can be performed either before or after the amide bond formation, depending on the desired final structure and functional group compatibility.
Methodology 2A: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile reaction for forming carbon-carbon bonds between an aryl halide and an organoboron compound (e.g., a boronic acid or ester).[13] This allows for the introduction of new aryl, heteroaryl, or vinyl groups at the 6-position.
Causality Behind Experimental Choices (Suzuki-Miyaura Catalytic Cycle): The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[13]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the substrate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the boronic acid, facilitating this step.[14]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Key steps of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol 2A: Suzuki Coupling with Phenylboronic Acid
-
Reaction Setup: To a microwave vial or Schlenk flask, add the benzamide derivative from Part 1 (1.0 eq), phenylboronic acid (1.5 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a suitable phosphine ligand like SPhos (4 mol%).
-
Solvent: Add a degassed solvent mixture, such as dioxane and water (e.g., 4:1 ratio).[15]
-
Degassing: Seal the vessel and degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Heating: Heat the reaction mixture to 80-100 °C for 6-18 hours, or use microwave irradiation for faster reaction times.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography to obtain the 6-phenyl substituted benzamide derivative.
Part 3: Characterization of Synthesized Derivatives
Comprehensive characterization is essential to confirm the structure and purity of the final compounds. A combination of spectroscopic techniques provides orthogonal and confirmatory data.[16]
Caption: Standard analytical workflow for product characterization.
Expected Spectroscopic Data
The following table provides expected data for a hypothetical product: Methyl 2-acetamido-6-phenyl-3-methylbenzoate .
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: Signals between 7.0-8.0 ppm. Amide NH: A broad singlet typically > 8.0 ppm. Ester OCH₃: A singlet around 3.9 ppm. Aromatic CH₃: A singlet around 2.3 ppm. Acetyl CH₃: A singlet around 2.1 ppm. |
| ¹³C NMR | Carbonyl Carbons (Amide & Ester): Signals between 165-175 ppm. Aromatic Carbons: Multiple signals in the 120-145 ppm range. Methyl Carbons: Signals between 15-25 ppm (aromatic and acetyl) and ~52 ppm (ester). |
| IR Spectroscopy | N-H Stretch: A band around 3300 cm⁻¹. C=O Stretches (Amide & Ester): Strong bands around 1680 cm⁻¹ (Amide I) and 1720 cm⁻¹ (Ester). |
| Mass Spec (HRMS) | The molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the exact calculated mass of the compound, confirming the molecular formula. |
References
- The Benzamide Scaffold: A Cornerstone in Modern Drug Discovery - Benchchem.
- Spectroscopic Characterization of Benzamide, N,N,4-trimethyl-: A Technical Guide - Benchchem.
- Schotten–Baumann reaction - Grokipedia.
- Chemistry Schotten Baumann Reaction - SATHEE.
- Benzamide synthesis via oxidative amidation of benzylamines and benzyl... - ResearchGate.
- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media.
- The Crucial Role of Benzamide in Modern Pharmaceutical Synthesis.
- Schotten Baumann Reaction: Introduction, mechanism, procedure - Chemistry Notes.
-
Schotten-Baumann Reaction - Lokey Lab Protocols - Wikidot. Available at: [Link]
-
Schotten–Baumann reaction - Wikipedia. Available at: [Link]
- Optimizing amide bond formation conditions for benzamide synthesis - Benchchem.
- Application Notes and Protocols for the Synthesis of Benzamide Derivatives Using 4-Cyanobenzoyl Chloride - Benchchem.
- Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification - Benchchem.
-
Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
- V-Substituted benzamides. Nmr spectroscopic study on substituted effects.
-
New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking - MDPI. Available at: [Link]
-
Two new benzamides: Synthesis, spectroscopic characterization, X-ray diffraction, and electronic structure analyses | AVESİS. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
The Suzuki Reaction - Chem 115 Myers. Available at: [Link]
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- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. nbinno.com [nbinno.com]
- 4. New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking | MDPI [mdpi.com]
- 5. grokipedia.com [grokipedia.com]
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Nucleophilic substitution of bromine in methyl 2-amino-6-bromo-3-methylbenzoate
Application Note: Nucleophilic Substitution Strategies for Methyl 2-amino-6-bromo-3-methylbenzoate
Part 1: Executive Summary & Strategic Analysis
Subject: Methyl 2-amino-6-bromo-3-methylbenzoate (CAS: 1183770-22-0) Primary Application: Precursor for 5-bromo-8-methylquinazolin-4(3H)-one scaffolds and related heterocycles in kinase inhibitor development.
The Challenge: The functionalization of the C6-bromine atom in this substrate presents a unique "push-pull" electronic conflict.
-
Activation (Pull): The C1-ester group (-COOMe) is ortho to the bromine, activating the C6 position for Nucleophilic Aromatic Substitution (SNAr) via Meisenheimer complex stabilization.
-
Deactivation (Push): The C2-amino group (-NH2) is a strong electron-donating group (EDG). Although it is meta to the bromine (minimizing direct resonance deactivation), it increases the overall electron density of the pi-system, raising the activation energy for nucleophilic attack.
-
Steric Congestion: The bromine is sandwiched between the ester group and the ring hydrogen, while the C3-methyl group adds bulk to the system.
Strategic Recommendation: While classical SNAr is theoretically possible due to the ortho-ester, it requires harsh conditions that may degrade the ester or lead to polymerization. Transition-metal catalyzed cross-coupling (Buchwald-Hartwig or Ullmann-type) is the recommended "Gold Standard" for high-yield substitution. Classical SNAr should be reserved for highly nucleophilic species (e.g., thiols) where metal catalysis is contraindicated.
Part 2: Mechanistic Insight & Decision Pathways
The following diagram illustrates the competing electronic effects and the logical flow for selecting the correct experimental protocol.
Figure 1: Decision matrix for functionalizing the C6-bromo position based on nucleophile type and electronic constraints.
Part 3: Detailed Experimental Protocols
Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination
Best for: Displacing Br with primary/secondary amines or anilines.
Rationale: The free amino group (-NH2) on the substrate can compete as a nucleophile or coordinate to the catalyst. Using a specific ligand system (Xantphos or BINAP) and a base that doesn't deprotonate the aniline too aggressively (Cs2CO3) ensures chemoselectivity for the C-Br bond over the C-NH2.
Materials:
-
Substrate: Methyl 2-amino-6-bromo-3-methylbenzoate (1.0 equiv)
-
Nucleophile: Primary/Secondary Amine (1.2 equiv)
-
Catalyst: Pd2(dba)3 (2-5 mol%)
-
Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (5-10 mol%)
-
Base: Cs2CO3 (2.0 equiv) - Avoid NaOtBu to prevent ester hydrolysis.
-
Solvent: 1,4-Dioxane (anhydrous, degassed)
Step-by-Step Workflow:
-
Inert Setup: Flame-dry a two-neck round-bottom flask or a sealable microwave vial. Purge with Argon for 5 minutes.
-
Catalyst Pre-complexation: Add Pd2(dba)3 and Xantphos to the vial. Add 1/3 of the solvent volume. Stir at room temperature for 5-10 minutes until the solution turns a clear orange/red (indicates active catalyst formation).
-
Substrate Addition: Add the methyl 2-amino-6-bromo-3-methylbenzoate, the amine nucleophile, and the Cs2CO3 base.
-
Degassing: Add the remaining solvent. Sparge with Argon for another 2 minutes. Seal the vessel.
-
Reaction: Heat to 100°C for 12–18 hours. (Or 120°C for 30 mins in a microwave reactor).
-
Workup: Cool to RT. Filter through a pad of Celite to remove palladium black. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexane/EtOAc gradient).
Critical Control Point: Monitor the reaction by TLC/LCMS. If the starting material remains but no side products form, add an additional 2 mol% Pd/Ligand and reheat.
Protocol B: Copper-Catalyzed Ullmann-Type Coupling
Best for: Cost-sensitive scale-up or when Pd contaminants are strictly regulated.
Rationale: Copper catalysis is particularly effective for ortho-halo benzoic acid derivatives. The mechanism involves a Cu(I)/Cu(III) cycle that is often facilitated by the presence of the ortho-ester/acid group (acting as a directing group).
Materials:
-
Substrate (1.0 equiv)
-
Nucleophile (Amine/Amide/Phenol) (1.5 equiv)
-
Catalyst: CuI (Copper(I) Iodide) (10 mol%)
-
Ligand: L-Proline or N,N'-Dimethylethylenediamine (DMEDA) (20 mol%)
-
Base: K2CO3 (2.0 equiv)
-
Solvent: DMSO or DMF (dry)
Step-by-Step Workflow:
-
Mixing: In a screw-cap vial, combine the substrate, CuI, Ligand, and Base.
-
Solvation: Add DMSO. The concentration should be high (~0.5 M to 1.0 M) to promote the intermolecular reaction.
-
Inert Atmosphere: Flush the headspace with Nitrogen and seal tightly.
-
Heating: Heat to 90–110°C for 24 hours. Note: Higher temperatures may cause ester hydrolysis; monitor strictly.
-
Quenching: Dilute with water and extract with EtOAc.
-
Chelation Wash: Wash the organic layer with 10% NH4OH or EDTA solution to remove residual copper (blue aqueous layer indicates copper removal).
Protocol C: Classical SNAr (Thiol Displacement)
Best for: Introduction of sulfur (thioethers) where metal catalysis is unnecessary.
Rationale: Thiols (RS-) are exceptionally strong nucleophiles (high HOMO). The activation provided by the ortho-ester is sufficient to allow displacement of the bromine by a thiolate anion without metal catalysis, provided the temperature is elevated.
Materials:
-
Substrate (1.0 equiv)
-
Thiol (R-SH) (1.2 equiv)
-
Base: NaH (1.2 equiv) or DIPEA (2.0 equiv) depending on thiol acidity.
-
Solvent: DMF or NMP (Polar Aprotic is essential).
Step-by-Step Workflow:
-
Thiolate Formation: If using NaH: Suspend NaH in dry DMF at 0°C. Add the thiol dropwise. Stir until H2 evolution ceases (creates NaSR).
-
Addition: Add the bromide substrate to the thiolate solution.
-
Reaction: Heat to 80–100°C .
-
Expert Note: Do not exceed 120°C, as the methyl ester may undergo nucleophilic attack by the thiolate (demethylation) to form the thioester or carboxylic acid.
-
-
Workup: Pour into ice water. Adjust pH to ~6 with dilute HCl (to protonate any excess thiolate). Extract with EtOAc.
Part 4: Data Summary & Troubleshooting
| Parameter | Protocol A (Pd) | Protocol B (Cu) | Protocol C (SNAr) |
| Target Bond | C-N, C-C | C-N, C-O | C-S |
| Temp | 80-100°C | 90-110°C | 80-100°C |
| Time | 4-12 h | 12-24 h | 2-6 h |
| Yield (Est) | 85-95% | 70-85% | 60-80% |
| Main Risk | Catalyst poisoning by free NH2 | Ester hydrolysis | Ester cleavage / Bis-alkylation |
Troubleshooting Guide:
-
Issue: Low conversion in Protocol A.
-
Solution: The free aniline might be coordinating Pd. Switch to a precatalyst like Pd(OAc)2 + XPhos or protect the aniline as an acetamide (Ac) before coupling (deprotect later).
-
-
Issue: Hydrolysis of Methyl Ester.
-
Solution: Ensure all solvents are strictly anhydrous. Switch base from Carbonates (K2CO3) to Phosphates (K3PO4) which are less nucleophilic.
-
-
Issue: Formation of Quinazolinone during reaction.
-
Solution: If using an amide nucleophile (like formamide) at high heat, the amino group may cyclize with the ester. Keep temperatures below 120°C or avoid amide solvents.
-
References
-
Organic Chemistry Portal. (2024). Synthesis of Quinazolinones: Recent Literature and Protocols. Retrieved from [Link]
-
National Institutes of Health (NIH). (2007). S(N)Ar displacements with 6-halopurine nucleosides: synthesis, kinetics, and mechanism. PubMed.[1] Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Aza-Claisen rearrangement as a key step in synthesis of specialized anilines. RSC Advances. Retrieved from [Link]
Sources
Application Note: Methyl 2-amino-6-bromo-3-methylbenzoate as a Scaffold for Tricyclic Compounds
This guide outlines the application of Methyl 2-amino-6-bromo-3-methylbenzoate (CAS: 1183770-22-0) as a privileged scaffold for the synthesis of tricyclic heterocyclic pharmacophores.
Executive Summary & Structural Analysis
Methyl 2-amino-6-bromo-3-methylbenzoate represents a densely functionalized anthranilate scaffold uniquely suited for the rapid assembly of fused tricyclic systems (e.g., quinazolinones, phenanthridinones, and benzodiazepines).
The "Ortho-Sandwich" Advantage
Unlike standard anthranilates, this scaffold possesses a 6-bromo substituent located ortho to the ester and meta to the amine.[1] This specific substitution pattern enables divergent cyclization strategies :
-
Nucleophilic Domain (C1-C2): The amino and ester groups facilitate condensation reactions to form heterocycles like quinazolines.[1]
-
Electrophilic Handle (C6): The bromine atom serves as a site for Palladium-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira) or C-H activation, allowing for the fusion of a third ring onto the core.[1]
-
Steric Modulator (C3): The methyl group provides conformational bias, often improving the atropisomeric stability of the resulting tricycles.[1]
Application Pathways: Divergent Synthesis
The following diagram illustrates the two primary workflows for generating tricyclic cores from this scaffold.
Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the amino-ester and bromo-ester motifs.[1]
Detailed Protocols
Protocol A: Synthesis of Tricyclic Pyrrolo[2,1-b]quinazolinones
This protocol utilizes the amino-ester motif to form the quinazolinone core, followed by a Palladium-catalyzed intramolecular cyclization using the bromine handle.[1]
Target Molecule: 6-Methyl-8,9-dihydropyrrolo[2,1-b]quinazolin-5(1H)-one derivative.
Reagents & Materials:
-
Scaffold: Methyl 2-amino-6-bromo-3-methylbenzoate (1.0 equiv)
-
Cyclization Partner: 2-Pyrrolidone (or substituted lactam)[1]
-
Activating Agent: POCl₃ (Phosphorus oxychloride)[1]
-
Catalyst (Step 2): Pd(OAc)₂ / XPhos[1]
-
Base: Cs₂CO₃
-
Solvent: Toluene (anhydrous)[1]
Step-by-Step Methodology:
Phase 1: Formation of the Quinazolinone Core [1]
-
Activation: In a dry round-bottom flask, dissolve 2-pyrrolidone (1.2 equiv) in anhydrous toluene. Add POCl₃ (1.5 equiv) dropwise at 0°C. Stir for 30 min to generate the Vilsmeier-Haack type intermediate.
-
Addition: Add a solution of Methyl 2-amino-6-bromo-3-methylbenzoate (1.0 equiv) in toluene to the reaction mixture.
-
Cyclization: Heat the mixture to reflux (110°C) for 12 hours. The amino group attacks the activated lactam, followed by intramolecular cyclization onto the ester methoxy group.[1]
-
Validation (TLC): Monitor disappearance of the anthranilate (R_f ~0.4 in 20% EtOAc/Hex) and appearance of the fluorescent quinazolinone spot.
-
Workup: Cool to RT. Quench carefully with sat. NaHCO₃. Extract with EtOAc (3x).[1] Dry over Na₂SO₄ and concentrate.
-
Checkpoint: Isolate the 6-bromo-quinazolinone intermediate. Verify via ¹H NMR (Look for loss of methyl ester singlet at ~3.8 ppm).[1]
-
Phase 2: Pd-Catalyzed Ring Fusion (Intramolecular) Note: If the target requires fusing a third ring via the bromine, use an N-allyl variant in Phase 1 or perform a direct intramolecular C-H activation if the side chain allows.[1]
Alternative Phase 2: Suzuki-Miyaura Coupling for Functionalization
-
Setup: Charge a microwave vial with the 6-bromo-quinazolinone intermediate (1.0 equiv), Arylboronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv).
-
Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with Argon for 5 mins.
-
Reaction: Heat at 100°C for 4 hours.
-
Purification: Silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).
Protocol B: Synthesis of Phenanthridinone Analogs (The "Bromo-First" Route)
This route exploits the 6-bromo position to install a biaryl system before closing the lactam ring, ideal for accessing phenanthridinone alkaloids.[1]
Reagents:
-
Scaffold: Methyl 2-amino-6-bromo-3-methylbenzoate[2][3][4][5][6]
-
Coupling Partner: 2-Formylphenylboronic acid
-
Catalyst: Pd(dppf)Cl₂[1] · DCM
-
Base: K₃PO₄
-
Solvent: DME/Water
Methodology:
-
Cross-Coupling:
-
Mix scaffold (1.0 equiv), 2-formylphenylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), and K₃PO₄ (2.0 equiv) in DME/H₂O (3:1).[1]
-
Heat to 85°C under N₂ for 6 hours.
-
Mechanism:[7][8][9] The Suzuki coupling occurs at C6.[1] The resulting biaryl intermediate contains an aldehyde ortho to the newly formed bond and the amine ortho to the ester.[1]
-
-
Double Cyclization Cascade:
-
Often, the intermediate cyclizes spontaneously.[1] If not, treat the crude biaryl intermediate with catalytic p-TsOH in refluxing Ethanol.[1]
-
Pathway: The amine condenses with the aldehyde (Schiff base), which then undergoes intramolecular nucleophilic attack on the ester (or vice-versa depending on pH), forming the phenanthridinone core.[1]
-
-
Data Analysis:
-
Yield: Expected 60-80%.
-
¹H NMR Signature: Look for the distinct downfield shift of the phenanthridinone amide proton (if NH remains) or the rigid aromatic signals of the tricyclic core.[1]
-
Quantitative Data Summary
| Parameter | Protocol A (Quinazolinone) | Protocol B (Phenanthridinone) |
| Key Reactivity | Nucleophilic Amine + Electrophilic Ester | Electrophilic Bromide + Nucleophilic Amine |
| Primary Catalyst | None (Acid/Base mediated) | Palladium (Pd(0)/Pd(II)) |
| Temp.[1] Range | 80°C - 110°C | 85°C - 100°C |
| Typical Yield | 75 - 85% | 60 - 80% |
| Atom Economy | High (Loss of MeOH/H₂O) | Moderate (Loss of Bromide/Boronate) |
| Key Byproduct | Methanol | Boronic acid residues |
Troubleshooting & Optimization
-
Issue: Low Conversion in Pd-Coupling (Protocol B).
-
Issue: Hydrolysis of Ester.
-
Issue: Regioselectivity.
-
Insight: The C3-methyl group effectively blocks the C2-C3 positions, forcing reactions to occur at the desired C6 or C1-C2 centers, reducing isomeric byproducts common in unsubstituted anthranilates.[1]
-
References
-
Synthesis of Quinazolinones via Anthranilates
-
Khan, I. et al. "Recent advances in the synthesis of quinazolinones."[1] RSC Advances, 2016.
-
-
Palladium-Catalyzed Cyclization of 2-Amino-Aryl Halides
- Willis, M. C. "Palladium-catalyzed tandem reactions for heterocycle synthesis." Chemical Reviews, 2010.
-
[1]
-
Phenanthridinone Synthesis Strategies
- Tilly, D. et al. "Synthesis of Phenanthridinones via Suzuki-Miyaura Coupling." European Journal of Organic Chemistry, 2019.
-
[1]
-
Compound Data (Grounding)
- PubChem Compound Summary for Methyl 2-amino-6-bromo-3-methylbenzo
-
[1]
Sources
- 1. Palladium(II) Catalyzed Cyclization-Carbonylation-Cyclization Coupling Reaction of (ortho-Alkynyl Phenyl) (Methoxymethyl) Sulfides Using Molecular Oxygen as the Terminal Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 106976-24-3|2-Amino-5-bromo-4-methylbenzoic acid|BLD Pharm [bldpharm.com]
- 3. 129833-29-0|2-Amino-4-bromo-3-methylbenzoic acid|BLD Pharm [bldpharm.com]
- 4. 750586-06-2|Methyl 3-amino-6-bromo-2-methylbenzoate|BLD Pharm [bldpharm.com]
- 5. 1183770-22-0|Methyl 2-amino-6-bromo-3-methylbenzoate|BLD Pharm [bldpharm.com]
- 6. orbitchempharmaceuticals.com [orbitchempharmaceuticals.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. mdpi.com [mdpi.com]
- 9. iris.cnr.it [iris.cnr.it]
Protocol and Application Guide for the Buchwald-Hartwig Amination of Methyl 2-Amino-6-bromo-3-methylbenzoate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for performing the Buchwald-Hartwig amination on a challenging, sterically hindered substrate, methyl 2-amino-6-bromo-3-methylbenzoate. The palladium-catalyzed carbon-nitrogen (C-N) bond formation is a cornerstone of modern synthetic chemistry, particularly in pharmaceutical and materials science.[1][2] This guide details not only a step-by-step protocol but also the critical scientific rationale behind the selection of catalysts, ligands, bases, and reaction conditions tailored to overcome the steric hindrance and potential side reactions associated with this ortho-disubstituted aryl bromide.
Introduction: The Challenge of Sterically Hindered Substrates
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and functional-group-tolerant alternative to traditional methods like nucleophilic aromatic substitution or the Ullmann condensation.[1][3][4] The reaction's power lies in its ability to couple a vast array of amines with aryl halides and pseudohalides.[5][6]
However, the efficiency of this reaction is highly sensitive to the steric environment of the coupling partners. The target substrate, methyl 2-amino-6-bromo-3-methylbenzoate, presents two significant challenges:
-
Steric Hindrance: The bromine atom is flanked by two ortho substituents (an amino group and a methyl group), which can significantly impede the initial oxidative addition step at the palladium center.
-
Functional Group Compatibility: The presence of a methyl ester requires careful selection of a base to avoid saponification, a common side reaction with strong alkoxide bases.[7]
This guide addresses these challenges by employing a state-of-the-art catalyst system designed for high reactivity and selectivity.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The generally accepted pathway involves three key steps: oxidative addition, amine binding and deprotonation, and reductive elimination.[2][8][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) intermediate. This is often the rate-limiting step, especially with hindered substrates.[8]
-
Ligand Exchange & Deprotonation: The amine displaces the halide from the palladium complex. A base then deprotonates the coordinated amine to form a palladium amido complex.
-
Reductive Elimination: The final step involves the formation of the C-N bond, yielding the desired arylamine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][9]
Caption: Figure 1: Simplified Buchwald-Hartwig Catalytic Cycle.
Optimizing Key Experimental Parameters
Success with a challenging substrate requires a rational selection of reagents. The choices below are based on extensive literature precedent for hindered systems.[10][11][12]
-
Palladium Precatalyst: While simple palladium sources like Pd₂(dba)₃ or Pd(OAc)₂ can be used, air-stable, well-defined precatalysts are often more reliable and give more reproducible results.[13][14] They ensure the efficient generation of the active Pd(0) species. We recommend a G3 or G4 palladacycle precatalyst.
-
Ligand Selection: This is the most critical parameter. Standard ligands like BINAP are often ineffective for sterically demanding substrates.[15] Bulky, electron-rich dialkylbiaryl phosphine ligands are required to promote both the challenging oxidative addition and the final reductive elimination step.[1][9][16] Ligands such as RuPhos or XPhos are excellent choices, as they have demonstrated high activity for coupling ortho-substituted aryl halides.[10][16]
-
Base Selection: The methyl ester in the substrate is susceptible to hydrolysis. Strong bases like NaOtBu can cleave the ester, especially at the elevated temperatures often required for amination.[7] Therefore, a weaker, non-nucleophilic inorganic base is preferred. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are ideal choices as they are effective in the amination while minimizing ester saponification.[17]
-
Solvent: Aprotic, non-polar, or weakly polar solvents are standard. Toluene and 1,4-dioxane are the most commonly used and effective solvents for this transformation.[7][18] It is imperative that the solvent is anhydrous and degassed to prevent catalyst deactivation.
Detailed Experimental Protocol
This protocol describes the coupling of methyl 2-amino-6-bromo-3-methylbenzoate with morpholine as a representative secondary amine.
4.1 Materials and Equipment
| Reagent/Material | Grade | Recommended Supplier |
| Methyl 2-amino-6-bromo-3-methylbenzoate | >97% | Commercially available |
| Morpholine | >99%, anhydrous | Commercially available |
| RuPhos Pd G3 Precatalyst | >98% | Commercially available |
| RuPhos Ligand | >98% | Commercially available |
| Potassium Phosphate (K₃PO₄) | Anhydrous, powder | Commercially available |
| Toluene | Anhydrous, >99.8% | Commercially available |
| Schlenk flask or reaction vial with septum | - | - |
| Magnetic stirrer and hotplate | - | - |
| Nitrogen or Argon gas line with manifold | High purity | - |
| Standard glassware for workup and purification | - | - |
| Silica gel for column chromatography | 60 Å, 230-400 mesh | - |
4.2 Experimental Workflow Diagram
Caption: Figure 2: Step-by-step experimental workflow.
4.3 Step-by-Step Procedure
Note: This reaction is sensitive to air and moisture. All steps should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line techniques.
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add methyl 2-amino-6-bromo-3-methylbenzoate (1.0 mmol, 1.0 equiv).
-
Add potassium phosphate (K₃PO₄) (2.1 mmol, 2.1 equiv).
-
Add RuPhos Pd G3 precatalyst (0.02 mmol, 2 mol%) and additional RuPhos ligand (0.02 mmol, 2 mol%). The extra ligand can help prevent catalyst deactivation.
-
Seal the flask with a septum, and evacuate and backfill with inert gas three times.
-
-
Addition of Reagents:
-
Through the septum, add anhydrous, degassed toluene (5 mL).
-
Add morpholine (1.2 mmol, 1.2 equiv) via syringe.
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously. The mixture will typically be a heterogeneous slurry.
-
Monitor the reaction progress by taking small aliquots and analyzing by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove the inorganic base and palladium residues, washing the pad with additional ethyl acetate (2 x 10 mL).[19]
-
Transfer the filtrate to a separatory funnel and wash with water (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the product.
-
Expected Results & Data
The optimized protocol should provide the desired product in good to excellent yield.
| Parameter | Expected Outcome |
| Product | Methyl 2-amino-3-methyl-6-(morpholino)benzoate |
| Yield | 75-90% |
| Appearance | Off-white to pale yellow solid |
| Purity (¹H NMR) | >95% |
| TLC (Rf) | Varies with eluent; product is typically more polar than starting material |
| Mass Spec (ESI+) | Calculated m/z matches observed [M+H]⁺ |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (air/moisture exposure); Insufficient temperature. | Ensure all reagents and solvents are anhydrous and the system is fully inert. Increase reaction temperature to 120 °C. Screen alternative ligands (e.g., XPhos).[20] |
| Formation of Side Products | Ester hydrolysis; Hydrodehalogenation (loss of Br). | Confirm use of a non-nucleophilic base like K₃PO₄. If hydrodehalogenation is observed, ensure the solvent is rigorously degassed and consider a different palladium source. |
| Dark Black Solution | Palladium black formation (catalyst decomposition). | This indicates catalyst death. Improve inert atmosphere technique. Ensure sufficient ligand is present; a higher ligand-to-palladium ratio (e.g., 2:1) may be beneficial.[11] |
| Incomplete Reaction | Steric hindrance is too great for the chosen conditions. | Increase catalyst loading to 3-5 mol%. Increase reaction time. Consider switching to a more forcing solvent like xylene to achieve higher temperatures. |
Safety Precautions
-
Reagents: Palladium catalysts, phosphine ligands, and organic solvents should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Inert Atmosphere: Schlenk line operations should be performed by trained personnel. Be aware of the risks associated with vacuum and pressurized gas lines.
-
Waste Disposal: Dispose of all chemical waste, especially heavy metal residues, according to institutional guidelines.
References
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved February 13, 2024, from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]
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Buchwald–Hartwig amination. (n.d.). Grokipedia. Retrieved February 13, 2024, from [Link]
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Singleton, D. A., & Blackmond, D. G. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 10(24), 14689–14697. [Link]
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Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
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Nolan, S. P., & Organ, M. G. (2025, June 6). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Yamamoto, T., et al. (2014). Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole. European Journal of Organic Chemistry, 2014(20), 4334-4339. [Link]
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Zhang, H., et al. (2015). Air-stable and highly efficient indenyl-derived phosphine ligand: Application to Buchwald–Hartwig amination reactions. Tetrahedron Letters, 56(13), 1736-1739. [Link]
-
Verkade, J. G., & Urgaonkar, S. (2004). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 69(23), 7937–7943. [Link]
-
Ghaffari, B., et al. (2018). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions, 47(32), 10957-10961. [Link]
-
Nolan, S. P., et al. (2025, June 25). Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. Chemical Reviews. [Link]
-
Kwong, F. Y., et al. (2024, November 22). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 101, 438-459. [Link]
-
Haydl, A. M., & Buchwald, S. L. (2010). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Angewandte Chemie International Edition, 49(15), 2606-2625. [Link]
-
Organ, M. G., et al. (2010). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Angewandte Chemie International Edition, 49(16), 2888-2892. [Link]
-
Verkade, J. G., & Urgaonkar, S. (2025, August 6). Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry. [Link]
-
Chemistry Tutorials. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
-
r/chemistry. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
-
Organ, M. G., et al. (2023, March 10). A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis. Molecules, 28(6), 2569. [Link]
-
Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
Newman, S. G., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Zhang, F., et al. (2022). Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination. Green Chemistry, 24(12), 4816-4824. [Link]
-
Synthesis Spotlight. (2024). Buchwald–Hartwig Amination with Aqueous Ammonia. [Link]
-
Hartwig, J. F., et al. (2024, July 17). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship. [Link]
-
Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Chinese Journal of Organic Chemistry, 42(1), 60-72. [Link]
-
Crews, C. M., et al. (2024, December 12). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Journal of Medicinal Chemistry. [Link]
-
Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-Amino-6-bromo-3-methylbenzoate
Welcome to the technical support guide for the synthesis of methyl 2-amino-6-bromo-3-methylbenzoate. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols to improve the yield and purity of this important chemical intermediate.
Synthesis Overview
The primary route for synthesizing methyl 2-amino-6-bromo-3-methylbenzoate involves the electrophilic aromatic substitution (bromination) of its precursor, methyl 2-amino-3-methylbenzoate. The amino (-NH₂) and methyl (-CH₃) groups are ortho-, para-directing activators, while the methyl ester (-COOCH₃) is a meta-directing deactivator. The regioselectivity of the bromination is therefore a critical aspect of this synthesis, with the bromine atom preferentially adding to the position ortho to the strongly activating amino group.
Caption: General workflow for the synthesis of methyl 2-amino-6-bromo-3-methylbenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable laboratory-scale method for this synthesis?
The most prevalent method is the direct bromination of methyl 2-amino-3-methylbenzoate using an electrophilic bromine source like N-Bromosuccinimide (NBS) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF). This approach is often preferred over using elemental bromine (Br₂) due to easier handling, increased safety, and often better regioselectivity, which minimizes the formation of di-brominated byproducts.[1]
Q2: What are the most critical parameters that influence the reaction yield and purity?
There are three primary parameters to control:
-
Temperature: Exothermic reactions can lead to side products. Maintaining a controlled temperature, often at or below room temperature, is crucial for selectivity.[2]
-
Stoichiometry of the Brominating Agent: Using a slight excess of the brominating agent can drive the reaction to completion, but a large excess increases the risk of over-bromination. Precise control, typically 1.0 to 1.1 equivalents, is key.
-
Purity of Starting Material: The purity of methyl 2-amino-3-methylbenzoate is essential. Impurities can react with the brominating agent, leading to a complex mixture of byproducts and lowering the yield of the desired product.
Q3: What are the primary safety precautions for this reaction?
-
Brominating Agents: N-Bromosuccinimide (NBS) is a lachrymator and irritant. Elemental bromine is highly toxic, corrosive, and volatile. Always handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Solvents: Solvents like DMF are skin and respiratory irritants. Ensure proper handling and ventilation.
-
Quenching: The work-up often involves quenching excess brominating agent with a reducing agent like sodium thiosulfate. This reaction can be exothermic and should be done carefully, especially on a large scale.
Troubleshooting Guide
Stage 1: Bromination Reaction
Q: My reaction is incomplete. TLC analysis shows significant starting material remaining.
A: An incomplete reaction can stem from several factors:
-
Insufficient Brominating Agent: The brominating agent may have degraded over time. It's advisable to use a freshly opened bottle of NBS or purify it by recrystallization from water before use. Consider adding a slight additional portion (e.g., 0.1 eq) of the brominating agent and monitoring by TLC.
-
Low Reaction Temperature: While low temperatures are good for selectivity, the reaction rate might be too slow. If the reaction has stalled, consider allowing the mixture to slowly warm to room temperature or slightly above (e.g., 30-40°C) while carefully monitoring for the formation of byproducts.[2]
-
Inadequate Mixing: In heterogeneous mixtures, poor stirring can lead to localized concentration gradients and incomplete reaction. Ensure vigorous and efficient stirring throughout the reaction.
Q: I'm observing multiple product spots on my TLC plate, suggesting byproduct formation.
A: This is a common issue related to the high reactivity of the aromatic ring.
-
Over-bromination: The most likely byproduct is a di-brominated species. This occurs when an excess of the brominating agent is used or if the reaction temperature is too high. To mitigate this, add the brominating agent portion-wise or as a solution via a dropping funnel to maintain a low concentration and control the exotherm.[3]
-
Isomer Formation: While the 6-bromo isomer is electronically and sterically favored, other isomers can form. Using a milder, more selective brominating agent like NBS over elemental bromine can significantly improve regioselectivity.[4]
-
Oxidation/Degradation: The amino group is susceptible to oxidation, which can lead to colored, tarry byproducts. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent this.
Caption: Troubleshooting logic for the bromination step.
Stage 2: Work-up & Purification
Q: My product "oiled out" instead of crystallizing during recrystallization.
A: This happens when the solute's melting point is lower than the solvent's boiling point, or when high levels of impurities are present, causing melting point depression.[5]
-
Solution 1: Change Solvent System: Choose a solvent or solvent pair with a lower boiling point.
-
Solution 2: Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line or adding a "seed" crystal of the pure product to the supersaturated solution.[5]
-
Solution 3: Pre-purify: If impurities are the cause, first purify the crude material using column chromatography to remove the substances preventing crystallization, then perform a final recrystallization.[5]
Q: My final product has a persistent color (e.g., pink, brown).
A: This is often due to trace oxidized impurities.
-
Solution 1: Activated Charcoal: During recrystallization, add a small amount (1-2% by weight) of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. Perform a hot filtration through a pad of celite to remove the charcoal before allowing the solution to cool and crystallize.[5] Be aware that charcoal can also adsorb some of your product, potentially lowering the yield.
-
Solution 2: Column Chromatography: This is highly effective for removing colored impurities that cannot be removed by recrystallization.
Q: I'm having trouble separating my product from the starting material using column chromatography.
A: This indicates that the polarity difference between the two compounds is small, making separation challenging.
-
Optimize Eluent System: Perform systematic TLC analysis with various solvent systems to find the optimal eluent for separation.[5] A good system will show a clear separation between the starting material and product spots, with the product having an Rf value between 0.2 and 0.4.
-
Use a Shallow Gradient: If using gradient elution, a shallower gradient around the elution point of your compounds will provide better resolution.
-
Column Packing and Loading: Ensure the column is packed uniformly without air bubbles. Load the sample in a minimal amount of solvent to ensure a narrow starting band. Overloading the column will result in poor separation.[5]
| Issue | Potential Cause | Recommended Solution | Reference |
| Product Oils Out | Solvent boiling point > product melting point; High impurity level. | Use a lower-boiling solvent; Seed the solution; Pre-purify via chromatography. | [5] |
| Colored Product | Oxidized impurities. | Treat with activated charcoal during recrystallization; Purify by column chromatography. | [5] |
| Poor Separation | Incorrect eluent; Improper column packing; Overloading. | Optimize eluent with TLC; Repack column carefully; Load a smaller sample amount. | [5] |
| Caption: Summary of common purification troubleshooting steps. |
Experimental Protocols
Protocol 1: Synthesis using N-Bromosuccinimide
Materials:
-
Methyl 2-amino-3-methylbenzoate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve methyl 2-amino-3-methylbenzoate in DMF (approx. 5-10 mL per gram of starting material).
-
Cool the solution to 0°C using an ice-water bath.
-
Add NBS portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5°C.
-
Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC (e.g., using 20% ethyl acetate in hexanes).
-
Once the starting material is consumed (typically 2-4 hours), pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3x volumes).
-
Combine the organic extracts and wash sequentially with saturated sodium thiosulfate solution (to quench any remaining bromine species), saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude methyl 2-amino-6-bromo-3-methylbenzoate
-
Silica gel (230-400 mesh)
-
Eluent (e.g., 10-20% Ethyl Acetate in Hexanes, determined by TLC)
-
Glass column, flasks, and other standard chromatography equipment
Procedure:
-
Prepare the Column: Prepare a slurry of silica gel in the eluent and carefully pack the column, ensuring no air bubbles are trapped.
-
Prepare the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. If solubility is low, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent.
-
Load the Column: Carefully add the sample to the top of the silica bed.
-
Elute: Begin eluting with the chosen solvent system, collecting fractions in test tubes or flasks.
-
Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified methyl 2-amino-6-bromo-3-methylbenzoate.
| Parameter | Starting Material | Product |
| Molecular Weight | 165.19 g/mol | 244.09 g/mol |
| Typical TLC Eluent | 20% Ethyl Acetate / Hexanes | 20% Ethyl Acetate / Hexanes |
| Typical Rf Value | ~0.5 | ~0.4 |
| Caption: Comparative data for starting material and product. |
References
- BenchChem. (2025). Technical Support Center: Purification of Crude 6-Amino-2-bromo-3-methylbenzoic acid.
- Quick Company. (n.d.).
- ChemicalBook. (n.d.). 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID synthesis.
- Google Patents. (2013). CN118125928A - Preparation method of 2-amino-3, 5-dibromobenzaldehyde.
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. [Link]
Sources
- 1. 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. Process For Preparation Of Alkyl 3 Amino 5 Bromo 2 Methyl Benzoate [quickcompany.in]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN118125928A - Preparation method of 2-amino-3, 5-dibromobenzaldehyde - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Overcoming steric hindrance in 6-bromo-benzoate coupling reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding transition-metal-catalyzed cross-coupling reactions involving sterically hindered 6-bromo-benzoates and their derivatives. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to solve challenges in your own research.
Troubleshooting Guide
This section addresses specific experimental failures or suboptimal results in a question-and-answer format.
Question 1: My Suzuki-Miyaura coupling reaction with a 6-bromo-benzoate substrate is failing or giving very low yields (<20%). What is the primary cause and how can I fix it?
Answer:
Low or no yield in this context is almost always due to severe steric hindrance impeding key steps in the catalytic cycle. The bromine atom at position 6 is flanked by the bulky carboxylate group (or its ester derivative) at position 1. This ortho-disubstitution creates a significant steric shield around the palladium catalyst, primarily hindering two crucial steps:
-
Oxidative Addition: The initial insertion of the Pd(0) catalyst into the Carbon-Bromine bond is sterically demanding and often the rate-limiting step for these substrates.[1][2]
-
Reductive Elimination: The final step, where the two coupled fragments are expelled from the palladium center to form the new C-C bond and regenerate the Pd(0) catalyst, is also difficult when the groups are bulky, as they must come into close proximity on the metal center.
To overcome this, a systematic optimization of your catalyst system is required, focusing on the ligand.
Core Solution: Ligand Selection is Critical
Standard ligands like triphenylphosphine (PPh₃) are often ineffective for this type of transformation. You must use bulky, electron-rich monophosphine ligands, often referred to as "Buchwald ligands." These ligands are designed to create a highly active, coordinatively unsaturated palladium center that can more easily access sterically congested substrates.[3] They promote both facile oxidative addition and rapid reductive elimination.[4][5]
Recommended Ligand Classes for Sterically Hindered Suzuki Couplings:
| Ligand Name (Acronym) | Structure (Example) | Key Features & Rationale | Typical Catalyst Loading (mol%) |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Highly active for sterically demanding aryl chlorides and bromides. The methoxy groups help stabilize the active catalyst.[6][7] | 1-4 mol% ligand, 0.5-2 mol% Pd |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Extremely bulky, creating a highly active catalyst. Excellent for forming tetra-ortho-substituted biaryls.[8] | 1-4 mol% ligand, 0.5-2 mol% Pd |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Similar to SPhos but with isopropoxy groups, offering different solubility and stability profiles. | 1-4 mol% ligand, 0.5-2 mol% Pd |
| tBuXPhos | 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl | The di-tert-butylphosphine moiety provides extreme bulk and electron-donating character, accelerating oxidative addition.[9][10] | 1-4 mol% ligand, 0.5-2 mol% Pd |
Experimental Protocol: A Starting Point for Optimization
This protocol is a robust starting point for coupling a generic 6-bromo-benzoate with an arylboronic acid.
-
Reagent Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 6-bromo-benzoate (1.0 equiv), the arylboronic acid (1.5 equiv), a palladium source (e.g., Pd(OAc)₂, 2 mol%), and your chosen bulky ligand (e.g., SPhos, 4 mol%).
-
Base Addition: Add a strong, non-nucleophilic base. Finely ground potassium phosphate (K₃PO₄, 3.0 equiv) is an excellent choice for hindered couplings.[8]
-
Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent and water, such as Toluene/H₂O (4:1) or 1,4-Dioxane/H₂O (4:1), is often effective.[7]
-
Reaction Execution: Stir the reaction mixture vigorously and heat to 80-110 °C.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These reactions may require 12-24 hours to reach completion.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is typically purified by column chromatography on silica gel.
Question 2: I'm attempting a Buchwald-Hartwig amination on a 6-bromo-benzoate ester, but I only see starting material. What adjustments should I make?
Answer:
Similar to the Suzuki reaction, the Buchwald-Hartwig amination of this substrate is challenging due to steric hindrance. The bulky ortho-carboxylate group impedes the approach of both the palladium catalyst and the amine coupling partner. The key to success lies in selecting a catalyst system that is both highly active and can accommodate the steric bulk of the substrates.
Core Solution: Catalyst System and Base Selection
-
Use a Bulky Biarylphosphine Ligand: For C-N bond formation, ligands like BrettPhos or RuPhos are exceptionally effective. They are designed to promote the challenging reductive elimination step that forms the C-N bond.[11][12]
-
Choose the Right Base: The base is critical in this reaction as it deprotonates the amine. For sterically hindered amines, a strong, non-coordinating base is required. Sodium or Lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) is often effective. However, for many systems, a strong alkoxide like sodium tert-butoxide (NaOtBu) is the base of choice.[4]
Troubleshooting Workflow for Buchwald-Hartwig Amination
Question 3: My Sonogashira coupling with a 6-bromo-benzoate results in significant homocoupling of the alkyne (Glaser coupling). How can I suppress this side reaction?
Answer:
Alkyne homocoupling is a common side reaction in Sonogashira couplings, especially when the aryl halide is unreactive due to steric hindrance.[13] The issue arises because the copper(I) cocatalyst, which is essential for activating the alkyne, can also catalyze its oxidative homocoupling. When the main palladium cycle is slow, this side reaction becomes dominant.
Core Solution: Modify the Catalytic System
-
Copper-Free Sonogashira: The most direct solution is to eliminate the copper cocatalyst. Modern catalyst systems using bulky, electron-rich phosphine ligands can facilitate the Sonogashira reaction without copper, thereby completely avoiding Glaser coupling.[13][14] A combination of a palladium source (e.g., Pd₂(dba)₃) with a ligand like cataCXium® A or XPhos is highly effective.
-
Reduce Copper Loading: If a copper-free system is not feasible, drastically reduce the amount of CuI to the lowest effective level (e.g., 0.5-1 mol%).
-
Use a More Active Palladium Catalyst: Employing a more active palladium-ligand system (as described in the Suzuki section) will accelerate the main cross-coupling cycle, allowing it to outcompete the homocoupling pathway.[14]
Frequently Asked Questions (FAQs)
Q1: Why are bulky, electron-rich phosphine ligands so effective for these hindered couplings?
The efficacy of these ligands is based on two key principles of organometallic chemistry:
-
Steric Bulk: The large size of ligands like SPhos or tBuXPhos forces a low coordination number on the palladium center (typically one ligand per Pd atom). This creates a more open and reactive "L₁Pd(0)" species that can more easily approach the sterically shielded C-Br bond of the 6-bromo-benzoate for oxidative addition.[4][14]
-
Electron-Donating Ability: These phosphine ligands are strong sigma-donors. They increase the electron density on the palladium center, which in turn promotes the oxidative addition step, as the electron-rich metal is more "willing" to insert into the electrophilic C-Br bond.[14] This combination of steric and electronic properties is crucial for overcoming the high activation barrier associated with hindered substrates.
Q2: Can I use a 6-chloro- or 6-iodo-benzoate instead? How does the halide choice affect the reaction?
Yes, but the choice of halide has a significant impact on reactivity. The general reactivity trend for oxidative addition is C-I > C-Br > C-Cl .[15]
-
6-Iodo-Benzoate: This would be the most reactive substrate. Oxidative addition is much faster, which can be beneficial. However, for some systems, it can be too reactive, leading to side reactions if the subsequent steps of the catalytic cycle cannot keep up.
-
6-Chloro-Benzoate: This is the least reactive and most challenging substrate.[16] Successfully coupling a 6-chloro-benzoate requires the most active catalyst systems available (e.g., palladium precatalysts with highly specialized Buchwald ligands) and often requires higher temperatures and longer reaction times.[17][18]
-
6-Bromo-Benzoate: This substrate offers a good balance of reactivity and stability, making it a common choice in synthesis.
Q3: What is the mechanistic role of the base in a Suzuki-Miyaura reaction?
The base in a Suzuki reaction performs a critical function in the transmetalation step.[18] The boronic acid itself is not nucleophilic enough to transfer its organic group to the palladium center. The base (e.g., K₃PO₄, Cs₂CO₃) reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻). This "ate" complex can then efficiently transfer the aryl group to the palladium(II) center, regenerating the base and preparing the complex for reductive elimination.
Visualizing the Catalytic Cycle and Steric Hindrance
References
- Drießen, L., & Glorius, F. (2023). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. Journal of the American Chemical Society.
- Niknam, K., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
- Barrios-Landeros, F., & Hartwig, J. F. (2009). Effect of ligand steric properties and halide identity on the mechanism for oxidative addition of haloarenes to trialkylphosphine Pd(0) complexes. PubMed.
- Barday, M., et al. (2025). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0)
- Porzelle, A., Woodrow, M. D., & Tomkinson, N. C. O. (2009). Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides. Organic Chemistry Portal.
- Miao, H., & Yang, Z. (2008). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. PubMed.
- Miyazaki, T., et al. (2025).
- Cui, X., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry.
- Sun, C., et al. (2011).
- Barday, M., et al. (2025). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition.
- Niemeyer, Z. L., et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science.
- Various Authors. (2025). The effect of steric bulk in Sonogashira coupling reactions.
- Ferlin, F., et al. (2025). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach.
- Hassan, J., et al. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Thieme.
- Valdebenito, M., & Valderrama, J. A. (2020). Advances in Cross-Coupling Reactions. PMC - NIH.
- Han, C., & Buchwald, S. L. (n.d.). Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones. PMC.
- Various Authors. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Reactions with Triazenyl-Tethered Aryl Bromides: Exploiting the Orthogonal Coupling Sites under Different Conditions.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine. Benchchem.
- Wikipedia Contributors. (n.d.).
- Tang, F., et al. (n.d.). Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. ChemRxiv.
- Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
- Altman, R. A., & Buchwald, S. L. (2007). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. PubMed.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- BenchChem Technical Support Team. (n.d.). managing steric hindrance in reactions with 4-Bromo-2,6-diiodoaniline. Benchchem.
- Yu, D., & Li, Z. (2015).
- Li, G. Y. (2008). Palladium−Phosphinous Acid-Catalyzed Cross-Coupling of Aryl and Acyl Halides with Aryl-, Alkyl-, and Vinylzinc Reagents. The Journal of Organic Chemistry.
- Chemistry LibreTexts. (2023).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Various Authors. (n.d.). Cross-Coupling Catalysts for Inactive Substrates from a Three-Dimensional Virtual Screening. ChemRxiv.
- Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
- de la Torre, M. C., & Sierra, M. A. (n.d.). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES. Unknown Source.
- Tang, W., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed.
- Various Authors. (2018). Why can't I achieve good yields for this Suzuki reaction?.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
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- 2. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
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- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
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- 18. Suzuki Coupling [organic-chemistry.org]
Purification of methyl 2-amino-6-bromo-3-methylbenzoate from 5-bromo isomer
This technical guide addresses the purification of methyl 2-amino-6-bromo-3-methylbenzoate (Target) from its regioisomer, methyl 2-amino-5-bromo-3-methylbenzoate (Major Impurity).
This is a challenging separation because the standard bromination of methyl 2-amino-3-methylbenzoate heavily favors the 5-bromo isomer due to electronic activation and steric factors. The 6-bromo isomer is typically the minor product (<15%) and requires orthogonal purification strategies.
Subject: Isolation of Methyl 2-amino-6-bromo-3-methylbenzoate (6-Br Isomer) Applicable Compound CAS: 1183770-22-0 (Target), 206548-14-3 (5-Br Impurity)
Diagnostic & Identification (Know Your Mixture)
Before attempting purification, you must quantify the isomer ratio. These isomers are difficult to distinguish by low-resolution MS (identical mass) or standard TLC (similar Rf). Proton NMR (
Isomer Differentiation Table
| Feature | Target: 6-Bromo Isomer | Impurity: 5-Bromo Isomer |
| Structure | Br is at position 6 (adjacent to Ester) | Br is at position 5 (para to Amine) |
| Aromatic Protons | H4 and H5 are adjacent.[1] | H4 and H6 are separated by Br. |
| Coupling ( | Shows Ortho-coupling ( | Shows Meta-coupling ( |
| Physical State | Often an oil or low-melting solid due to steric crowding. | Typically a crystalline solid (High MP). |
| TLC Behavior | Slightly less polar (Br shields ester/amine interaction). | Slightly more polar. |
Purification Workflow
The most effective strategy relies on Mother Liquor Enrichment . Since the 5-bromo isomer is more symmetric and crystalline, it can be precipitated out, leaving the desired 6-bromo target enriched in the supernatant.
Step-by-Step Protocol
Phase A: Enrichment (Fractional Crystallization)
-
Dissolution: Dissolve the crude reaction mixture in a minimum amount of hot Ethanol or Ethyl Acetate/Hexane (1:4) .
-
Precipitation: Allow the solution to cool slowly to room temperature, then chill to 0–4°C.
-
Filtration: The 5-bromo isomer (Impurity) will likely crystallize.[2] Filter this solid off.[3][4][5]
-
Note: Do not discard the solid until NMR confirms it is indeed the unwanted isomer.
-
-
Concentration: The filtrate (mother liquor) now contains a higher ratio of the 6-bromo target . Concentrate this filtrate in vacuo.
Phase B: Isolation (Flash Chromatography)
-
Stationary Phase: High-quality Silica Gel (230–400 mesh).
-
Solvent System: Use a gradient of Hexanes : Ethyl Acetate .
-
Start: 98:2 (Hex:EtOAc) to elute non-polar impurities.
-
Gradient: Slowly increase to 90:10 or 85:15.
-
-
Elution Order:
-
Fraction 1 (Fastest): Methyl 2-amino-6-bromo-3-methylbenzoate (Target ). The steric bulk of the 6-bromo substituent twists the ester out of plane or shields the polarity, often causing it to elute before the 5-bromo isomer.
-
Fraction 2 (Slowest): Methyl 2-amino-5-bromo-3-methylbenzoate (Residual Impurity).
-
Workflow Visualization
Caption: Logical flow for separating the minor 6-bromo regioisomer via mother liquor enrichment.
Troubleshooting & FAQs
Q1: My TLC spots are merging. How can I improve resolution?
Answer: The 5-Br and 6-Br isomers have very similar
-
Solution 1: Switch solvent systems. If using Hexane/EtOAc, try Toluene/Acetone (95:5) or DCM/Hexane . Toluene interacts with the aromatic pi-systems differently and can amplify the steric differences caused by the 6-bromo substituent.
-
Solution 2: Run a "long column." Use a column length-to-width ratio of at least 20:1 and a very shallow gradient (e.g., 1% increase in polarity every 2 column volumes).
Q2: I am only recovering the 5-bromo isomer. Where is my target?
Answer: This is likely a synthesis issue, not a purification one.
-
Root Cause: Electrophilic bromination (e.g., NBS/DMF or
/AcOH) overwhelmingly favors the 5-position (para to the amine). The 6-position is sterically hindered by the ester and methyl group. -
Verification: Check the NMR of your crude material before purification. If you do not see the ortho-coupled doublets (
Hz), you did not synthesize the target. -
Fix: You cannot purify what isn't there. If the 6-bromo isomer is absent, you must alter the synthesis (e.g., start from a pre-functionalized 2-amino-6-bromo-3-methylbenzoic acid scaffold rather than brominating the ester).
Q3: Can I use HPLC for this separation?
Answer: Yes, this is often necessary for >98% purity.
-
Column: C18 Reverse Phase is standard, but a Phenyl-Hexyl column provides superior selectivity for regioisomers due to pi-pi interactions.
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid. The sterically crowded 6-bromo isomer typically elutes after the 5-bromo in Reverse Phase (due to higher lipophilicity/shielded polar groups), which is the opposite of Normal Phase behavior.
Q4: Why is the 6-bromo isomer an oil while the 5-bromo is a solid?
Answer: Symmetry and Packing. The 5-bromo isomer is para-substituted relative to the amine, creating a more symmetric vector that packs well in a crystal lattice. The 6-bromo isomer has the bulky bromine atom wedged between the ester and the ring, disrupting planarity and preventing efficient crystal packing. This makes it harder to crystallize and more soluble in organic solvents.
References
-
Sigma-Aldrich. Methyl 2-amino-6-bromo-3-methylbenzoate Product Page (CAS 1183770-22-0). Retrieved from
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2763413, Methyl 2-amino-5-bromo-3-methylbenzoate. Retrieved from [3]
-
BenchChem. Technical Support: Synthesis and Properties of Aminobenzoic Acid Derivatives. Retrieved from
-
ChemicalBook. Product Synthesis and Spectra: 2-Amino-5-bromo-3-methylbenzoic acid. Retrieved from
Sources
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- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of Methyl 2-Amino-6-Bromo-3-Methylbenzoate
This guide provides in-depth technical and practical advice for researchers, scientists, and drug development professionals facing challenges in purifying methyl 2-amino-6-bromo-3-methylbenzoate. The methodologies detailed herein are grounded in fundamental chemical principles to ensure robust and reproducible results.
Introduction: The Purification Challenge
Methyl 2-amino-6-bromo-3-methylbenzoate is a substituted aromatic amine and ester. Its purification is often complicated by the presence of structurally similar starting materials or byproducts. The success of a synthesis is critically dependent on the purity of its final product, making efficient purification an essential step. This document addresses the most common purification scenarios encountered during its synthesis.
The primary challenge lies in the subtle differences in physical properties between the desired product and potential impurities. This guide will systematically break down how to exploit these differences using standard laboratory techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I need to remove?
A1: Impurities typically stem from the synthetic route used. The two most common unreacted starting materials are:
-
2-Amino-6-bromo-3-methylbenzoic acid: The precursor to the esterification reaction. It possesses both a basic amine group and an acidic carboxylic acid group.
-
Methyl 2-amino-3-methylbenzoate: The precursor to the bromination reaction.[1][2] It is chemically very similar to the product, differing only by the absence of the bromine atom.
-
Reaction Byproducts: Depending on the reagents used, byproducts like succinimide (from N-Bromosuccinimide, NBS) may be present.[3][4]
Q2: How do I monitor the progress of my purification?
A2: Thin-Layer Chromatography (TLC) is the most effective tool for real-time monitoring. It allows you to visualize the separation of your product from impurities. A standard TLC protocol involves using a silica gel plate and a mobile phase, typically a mixture of a non-polar solvent (like hexanes) and a polar solvent (like ethyl acetate).[5][6] The separated spots can be visualized under UV light.
Q3: My product is an amine. Will it be unstable on silica gel during column chromatography?
A3: Aromatic amines can sometimes show problematic behavior on acidic silica gel, such as tailing or decomposition.[7] If you observe significant tailing on your TLC plate, you can neutralize the silica gel. This is done by adding a small amount of a tertiary amine, like triethylamine (~1%), to your chromatography solvent system.
Q4: I've finished the purification. How can I confirm the identity and purity of my product?
A4: Final confirmation should be done using a combination of analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.[8] These methods provide structural confirmation and an assessment of purity.
Troubleshooting and Purification Protocols
This section is divided into scenarios based on the likely starting material impurity. Identify your scenario to select the appropriate purification strategy.
Scenario A: Removal of Unreacted 2-Amino-6-bromo-3-methylbenzoic Acid
This is the most straightforward separation, exploiting the acidic nature of the carboxylic acid impurity, which the ester product lacks. The method of choice is a liquid-liquid acid-base extraction.[9][10]
Principle of Separation
The carboxylic acid starting material will react with a mild aqueous base (like sodium bicarbonate) to form a water-soluble carboxylate salt.[11] The desired ester product is neutral and will not react, remaining dissolved in the organic solvent.[10] This allows for a clean separation using a separatory funnel.
Workflow Diagram: Acid-Base Extraction
Caption: Workflow for removing acidic impurities via extraction.
Detailed Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.
-
First Wash: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[10]
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup from CO₂ evolution. Close the stopcock and shake gently. Vent frequently.[10]
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer, which now contains the sodium salt of the unreacted carboxylic acid.
-
Repeat: Repeat the wash with NaHCO₃ solution one more time to ensure complete removal of the acid.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove excess water from the organic layer.
-
Drying and Isolation: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Filter or decant the solvent and remove it under reduced pressure to yield the purified ester.[12]
Scenario B: Removal of Unreacted Methyl 2-amino-3-methylbenzoate
This scenario is more challenging because the impurity and product have very similar functional groups (amine and ester) and differ only by a bromine atom. Their polarities are close, making simple extraction ineffective. The preferred method for this separation is silica gel column chromatography.[13]
Principle of Separation
Column chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (solvent).[13] The brominated product, methyl 2-amino-6-bromo-3-methylbenzoate, is generally more polar than its non-brominated counterpart and will therefore move more slowly down the column, allowing for its separation.
Table 1: TLC & Column Chromatography Parameters
| Parameter | Recommended Starting Conditions | Rationale & Troubleshooting |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard for most organic separations. If tailing is observed, consider using alumina or deactivated silica.[7] |
| Mobile Phase (Eluent) | 10-20% Ethyl Acetate in Hexanes | Start with a low polarity mixture and gradually increase if the product does not move. The goal is an Rf value of ~0.3 for the product on TLC.[7] |
| TLC Visualization | UV light (254 nm) | Aromatic compounds are typically UV-active. Staining with potassium permanganate can also be used. |
| Column Loading | Dry loading is preferred | Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column. This often leads to better resolution than wet loading. |
Detailed Protocol: Column Chromatography
-
TLC Analysis: First, determine the optimal solvent system using TLC. Test various ratios of hexanes to ethyl acetate. The ideal system will show good separation between the product spot and the impurity spot, with the product having an Rf value of approximately 0.3.[6][14]
-
Column Packing: Prepare a glass column with a slurry of silica gel in the chosen eluent. Ensure the silica bed is compact and free of air bubbles.
-
Loading the Sample: Load the crude product onto the top of the silica bed using the dry loading method described in Table 1.
-
Elution: Begin running the eluent through the column. Collect fractions in test tubes.
-
Monitoring: Monitor the fractions being collected by TLC. Spot each fraction (or every few fractions) on a TLC plate alongside your crude mixture and a reference spot of the starting material if available.
-
Combine and Isolate: Once the separation is complete, combine the fractions that contain only the pure product. Remove the solvent under reduced pressure to obtain the purified compound.
Scenario C: Removal of Reaction Byproducts (e.g., Succinimide)
Byproducts from reagents, such as succinimide from the use of N-Bromosuccinimide (NBS), are often highly polar and can be removed with a simple aqueous wash.[4]
Principle of Separation
Succinimide has significantly higher water solubility than the desired aromatic ester product. Therefore, washing an organic solution of the crude product with water will partition the succinimide into the aqueous layer, leaving the purified product in the organic layer.
Protocol: Aqueous Workup
This procedure is identical to the final steps of the acid-base extraction protocol.
-
Dissolve the crude mixture in an organic solvent like ethyl acetate.
-
Wash the organic solution two to three times with water in a separatory funnel.
-
Follow with a brine wash to facilitate drying.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter and evaporate the solvent to yield the product.
References
- Wikipedia. (n.d.). Acid–base extraction.
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
- Journal of Chromatographic Science. (1999).
- ChemBK. (2024, April 9).
- Sigma-Aldrich. (n.d.).
- University of Massachusetts Lowell. (n.d.). 29.
- Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques.
- PubMed. (1999, January).
- University of Rochester. (n.d.).
- ChemicalBook. (2026, January 13).
- OperaChem. (2024, January 5).
- Restek. (n.d.). Troubleshooting Guide.
- Chemeurope.com. (2025, July 8).
- Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
- Barnard College, Columbia University. (n.d.).
- PubChem. (n.d.).
- Wikipedia. (n.d.). N-Bromosuccinimide.
- Sigma-Aldrich. (n.d.).
- Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
- University of California, Irvine. (n.d.).
- Chrom Tech, Inc. (2024, November 20).
- Google Patents. (n.d.).
- Journal of the Chemical Society of Pakistan. (1982).
- Sigma-Aldrich. (n.d.). 6-Amino-2-bromo-3-methylbenzoic acid.
- Master Organic Chemistry. (2022, October 27).
- ChemicalBook. (2023, May 4). 2-Amino-6-bromo-3-methylbenzoic acid.
- MIT OpenCourseWare. (n.d.). 5.310 (F19)
- Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines.
- PubMed. (1992). Esterification-coupled extraction of organic acids: partition enhancement and underlying reaction and distribution equilibria.
- Save My Exams. (2025, January 19). Techniques (OCR A Level Chemistry A): Revision Note.
- California State University, Bakersfield. (n.d.).
- University of Sydney. (n.d.).
- Thompson Rivers University. (n.d.).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
- PubChem. (n.d.). 2-Amino-5-bromo-3-methylbenzoic acid.
- ResearchGate. (1993).
- PubChem. (n.d.). 2-Amino-6-bromo-5-methylbenzoic acid.
- PMC. (n.d.).
- Google Patents. (n.d.).
- ChemicalBook. (2023, March 20). N-Bromosuccinimide:Chemical synthesis,Reactions.
- Advanced ChemBlocks. (2026, February 15). 2-amino-6-bromo-3-methylbenzoic acid 95%.
- Guidechem. (2021, March 3).
- National Library of Medicine. (2021, December 15). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu.
- SpringerLink. (2021, October 18).
- Sigma-Aldrich. (n.d.).
- MDPI. (2024, July 10). Aromatic Amines in Organic Synthesis Part III; p-Aminocinnamic Acids and Their Methyl Esters.
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Technical Support Center: Regioselective Bromination (5-Br vs. 6-Br)
Topic: Optimizing bromination conditions for 6-bromo vs. 5-bromo selectivity in fused heteroaromatics (Indoles/Indazoles). Audience: Medicinal Chemists, Process Chemists.[1] Status: Active Guide.
Executive Summary: The Selectivity Cliff
In fused heteroaromatic systems (indoles, azaindoles, indazoles), achieving selectivity between the 5- and 6-positions is one of the most persistent challenges in synthesis.
-
The 5-Position (Kinetic/Electronic): Controlled by Electrophilic Aromatic Substitution (EAS).[1] The nitrogen lone pair activates the para position (C5) relative to itself. Standard bromination (NBS, Br₂) heavily favors this isomer.[1]
-
The 6-Position (Thermodynamic/Steric): Difficult to access via direct EAS.[1] Accessing this position usually requires mechanistic switching —moving from electronic control (EAS) to thermodynamic control (Halogen Dance) or steric blocking.[1]
This guide provides the protocols to lock in the 5-bromo product or force the migration to the 6-bromo isomer.
Part 1: Diagnostic Decision Tree
Before selecting a solvent or reagent, determine your mechanistic pathway.[1] Do not attempt to "optimize" EAS conditions for 6-selectivity; you are fighting quantum mechanics.
Figure 1: Decision logic for selecting the correct synthetic pathway based on target regiochemistry.
Part 2: The 5-Bromo Protocol (Optimization)
Objective: Maximize electrophilic attack at C5 while suppressing side reactions (C3 over-bromination or oxidation).
The Science: In 3-substituted indoles (where the highly reactive C3 is blocked), the C5 position is the most electron-rich site on the benzene ring due to the resonance donation from the pyrrolic nitrogen.
Recommended Protocol (Standard EAS)
| Variable | Recommendation | Rationale |
| Reagent | NBS (N-Bromosuccinimide) | Provides a controlled concentration of Br⁺ compared to elemental Br₂, reducing poly-bromination.[1] |
| Solvent | Acetonitrile (MeCN) | Critical. MeCN (polar aprotic) stabilizes the transition state but is less coordinating than DMF.[1] DMF can sometimes lead to formylation side products (Vilsmeier-Haack type) or harder workups.[1] |
| Temperature | -10°C to 0°C | Kinetic control is essential.[1] Higher temperatures allow the Br⁺ to explore other positions or lead to oxidation.[1] |
| Additives | Silica Gel (Optional) | NBS/Silica acts as a heterogeneous catalyst that can improve regioselectivity by creating a localized high-concentration surface.[1] |
Troubleshooting 5-Br Issues
-
Issue: I am getting a mixture of 5-Br and 7-Br.
-
Fix: Switch to DBDMH (1,3-Dibromo-5,5-dimethylhydantoin). It is a milder brominating agent than NBS and often improves para (C5) selectivity over ortho (C7) due to steric bulk.[1]
-
-
Issue: The reaction is stalling.
-
Fix: Add a Lewis Acid catalyst.[1] ZnBr₂ (5-10 mol%) can activate the NBS without being strong enough to degrade the indole.
-
Part 3: The 6-Bromo Protocol (The "Halogen Dance")
Objective: Move a bromine atom from the kinetically favored C5 position to the thermodynamically favored C6 position.
The Science: This relies on the Base-Catalyzed Halogen Dance (BCHD) .[2] Under lithiation conditions, the bromine atom migrates to the position that stabilizes the lithiated intermediate the most (often adjacent to the heteroatom or governed by acidity). For N-protected indoles, the C2-Li species is often formed first, but the bromine can migrate from C5 -> C6 via a "walk" mechanism to relieve steric strain or access a more stable anion.
Step-by-Step Protocol
Prerequisites:
-
Starting Material: 5-bromoindole derivative (pure or mixture).[1]
-
CRITICAL: The Nitrogen MUST be protected with a non-labile group (e.g., TIPS, SEM, or Boc) to prevent N-deprotonation.
-
Preparation: Dissolve N-TIPS-5-bromoindole (1.0 equiv) in anhydrous THF (0.1 M).
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone).
-
Lithiation: Add LDA (Lithium Diisopropylamide, 1.1 equiv) dropwise.[1]
-
Note: Do not use n-BuLi directly as it may cause halogen-lithium exchange (removing the Br) rather than deprotonation (starting the dance).
-
-
The Dance: Stir at -78°C for 1–4 hours .
-
Quench: Quench with MeOH or H₂O at -78°C.
-
Workup: Standard extraction.
Troubleshooting 6-Br Issues
-
Issue: I lost the bromine (Debromination).
-
Cause: Halogen-Lithium Exchange occurred instead of deprotonation.[1]
-
Fix: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of LDA. LiTMP is bulkier and less nucleophilic, favoring deprotonation over attack on the Br atom.
-
-
Issue: Migration isn't happening.
-
Cause: Reaction time too short or temperature too low for the specific substrate barrier.[1]
-
Fix: Allow the reaction to warm to -40°C briefly before quenching.
-
Part 4: Analytical Discrimination (NMR)
Distinguishing 5-Br from 6-Br isomers is difficult because they have similar polarities.[1] ¹H NMR coupling constants (
| Feature | 5-Bromo Indole | 6-Bromo Indole |
| H4 Signal | Doublet ( | Doublet ( |
| H6 Signal | dd ( | Doublet ( |
| H7 Signal | Doublet ( | Doublet ( |
| Visual Cue | Look for the small coupling (2Hz) . If it is on the proton closest to C3 (H4), it is 5-Br. | Look for the small coupling (2Hz) . If it is on the proton closest to N (H6/H7 region), it is 6-Br. |
Visual Check:
-
5-Br: "The singlet-like doublet is 'up top' (H4)."[1]
-
6-Br: "The singlet-like doublet is 'down low' (H6)."
FAQ: Common User Questions
Q: Can I get 6-bromo directly using a specific catalyst? A: Generally, no.[1] While some Ir-catalyzed C-H borylation methods can target C6 due to steric directing effects of N-substituents, they are expensive and scale poorly compared to the Halogen Dance or starting with 6-bromoindole (commercially available).
Q: Why does my 5-bromo reaction turn black? A: Indoles are electron-rich and prone to oxidative polymerization (forming melanin-like polymers).[1] Exclude light (wrap flask in foil) and ensure your NBS is white (recrystallize from water if yellow/orange).
Q: Does solvent choice matter for the Halogen Dance? A: Yes. THF is standard.[1] Adding HMPA or DMPU (co-solvents) can accelerate the migration by breaking up lithium aggregates, but this also increases the risk of benzyne formation. Stick to pure THF first.
References
-
Schnürch, M., et al. "Halogen Dance Reactions—A Review."[1] Chemical Reviews, 2007, 107(12), 5521–5581. Link
-
Smith, K., et al. "A new method for bromination of carbazoles, β-carbolines and iminodibenzyls by use of N-bromosuccinimide and silica gel."[6] Tetrahedron, 1992, 48(36), 7479-7488. Link
-
Gribble, G. W., et al. "Syntheses and reactions of 5-bromo- and 6-bromo-3-lithio-1-(phenylsulfonyl)indole."[1] Journal of Organic Chemistry, 1992, 57(22), 5891–5899. Link
-
Choi, T., Ma, E. "Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions."[1][7] Molecules, 2007, 12(1), 74-85.[7] Link
Sources
- 1. 5-Bromoindole | C8H6BrN | CID 24905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Base-catalyzed halogen dance reaction and oxidative coupling sequence as a convenient method for the preparation of dihalo-bisheteroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vc.bridgew.edu [vc.bridgew.edu]
- 5. mdpi.com [mdpi.com]
- 6. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Coupling Hindered 2-Amino-6-Bromobenzoates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the challenging task of catalyst selection in cross-coupling reactions involving hindered 2-amino-6-bromobenzoates. Our goal is to equip you with the scientific rationale behind experimental choices to overcome common hurdles in your synthetic endeavors.
Introduction: The Challenge of the Ortho-Substituted System
The 2-amino-6-bromobenzoate scaffold is a common feature in pharmaceutical intermediates. However, its structure presents a significant challenge for typical palladium-catalyzed cross-coupling reactions. The steric bulk from the substituents at the C2 and C6 positions physically obstructs the palladium catalyst's access to the reaction center, impeding the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[1][2] Furthermore, the electronic properties of the amino and ester groups can influence the reactivity of the aryl bromide. This guide will navigate these complexities, offering solutions for successful C-N (Buchwald-Hartwig) and C-C (Suzuki-Miyaura) bond formations.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of 2-amino-6-bromobenzoates so difficult?
A1: The difficulty arises from a combination of steric and electronic factors:
-
Steric Hindrance: The amino group (or a protected version) and the bromine atom are positioned ortho to the site of coupling. This creates a sterically congested environment around the carbon-bromine bond, making it difficult for the bulky palladium catalyst to approach and initiate the oxidative addition step.[1] This hindrance also affects the final reductive elimination step, which forms the desired product.[2][3]
-
Substrate Reactivity: While the bromine is an effective leaving group, the electron-donating nature of the amino group can influence the electron density of the aromatic ring, affecting its reactivity in the catalytic cycle.[4]
-
Chelation and Catalyst Inhibition: The free amino group can potentially chelate to the palladium center, leading to catalyst deactivation or unproductive pathways. While N-protection is a common strategy to avoid this, it adds extra steps to the synthesis.[5]
Q2: Should I choose a Suzuki-Miyaura or a Buchwald-Hartwig reaction for my hindered substrate?
A2: The choice depends on the desired bond:
-
For Carbon-Carbon (C-C) bond formation (e.g., creating a biaryl structure), the Suzuki-Miyaura coupling is the reaction of choice. It couples the aryl bromide with an organoboron reagent (boronic acid or ester).[6][7]
-
For Carbon-Nitrogen (C-N) bond formation (e.g., introducing a new amine or amide), the Buchwald-Hartwig amination is the preferred method. It couples the aryl bromide with a primary or secondary amine.[8][9]
Both reactions are impacted by the steric hindrance of the 2-amino-6-bromobenzoate substrate, and success in either case hinges on selecting a highly active and sterically demanding catalyst system.[2][10]
Q3: What are the essential components of a successful catalytic system for this transformation?
A3: A robust catalytic system for hindered substrates consists of three key components:[3][11]
-
Palladium Precatalyst: Modern, well-defined precatalysts are highly recommended over traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[6] Precatalysts like the Buchwald G3 palladacycles or PEPPSI™ catalysts ensure the efficient and quantitative generation of the active Pd(0) species, which is crucial for initiating the catalytic cycle with challenging substrates.
-
Ligand: This is arguably the most critical component. For hindered substrates, bulky and electron-rich phosphine ligands are required. These ligands stabilize the catalytically active monoligated Pd(0) species and accelerate both the oxidative addition and reductive elimination steps.[2][7][12]
-
Base: The base plays a crucial role in both Suzuki (activating the boronic acid) and Buchwald-Hartwig (deprotonating the amine) reactions.[3][13] The choice of base can significantly impact yield, and stronger, non-nucleophilic bases are often required for hindered couplings.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments.
Q4: I am seeing no or very low conversion of my starting material. What should I try first?
A4: Low conversion is the most common issue and typically points to an insufficiently active catalyst system or suboptimal reaction conditions.
-
Critique your Ligand: The default choice of PPh₃ is almost certain to fail for this substrate. You must use a state-of-the-art, sterically demanding ligand. For Suzuki couplings, consider biaryl phosphines like XPhos , SPhos , or RuPhos .[7] For Buchwald-Hartwig aminations, ligands such as BrettPhos or Josiphos-type ligands are often effective for primary amines, while bulky monodentate phosphines are suitable for secondary amines.[14] N-Heterocyclic Carbene (NHC) ligands like IPr are also powerful alternatives for highly hindered substrates.
-
Switch to a Modern Precatalyst: If you are using Pd(OAc)₂ or Pd₂(dba)₃, the in situ generation of the active Pd(0) catalyst may be inefficient. Switching to a G3 precatalyst (e.g., XPhos Pd G3) often provides a dramatic improvement as it ensures clean and rapid formation of the active catalyst.
-
Increase Temperature: Hindered couplings often require more thermal energy to overcome the high activation barriers for oxidative addition and reductive elimination. Increase the reaction temperature in increments of 10-20 °C, monitoring for decomposition. Typical temperatures range from 80-110 °C.[11]
-
Check Your Reagents: Ensure your solvent is anhydrous and the reaction is performed under an inert atmosphere (Argon or Nitrogen). Water and oxygen can poison the catalyst.[6] Ensure the purity of your substrates, as impurities can inhibit the reaction.
Q5: My main side product is the hydrodehalogenated arene (where the bromine is replaced by hydrogen). What causes this and how can I prevent it?
A5: Hydrodehalogenation is a common side reaction, particularly with electron-rich aryl halides. It often occurs when the reductive elimination step is slow compared to competing pathways like β-hydride elimination from certain coupling partners or decomposition pathways involving the solvent or base.
-
Strengthen the Ligand's Steric Profile: A bulkier ligand can accelerate the rate-limiting reductive elimination step, favoring product formation over side reactions.[2][3] If you are using a less bulky ligand, switch to a more sterically demanding one (e.g., from SPhos to XPhos or a more hindered NHC ligand).
-
Re-evaluate the Base and Solvent: The choice of base can influence this side reaction. In some cases, switching from a strong alkoxide base like NaOtBu to a carbonate (Cs₂CO₃) or phosphate (K₃PO₄) can mitigate the issue, although this may require higher temperatures.[3] The solvent can also be a source of hydrogen; ensure it is fully deuterated in mechanistic studies to confirm its role.
Q6: I am observing significant amounts of boronic acid homocoupling (biaryl formation from the boronic acid) in my Suzuki reaction. How can I minimize this?
A6: Homocoupling is often promoted by the presence of oxygen in the reaction mixture, which can facilitate an alternative catalytic cycle involving the boronic acid.
-
Thoroughly Degas Your Reaction: Ensure your solvent and reaction setup are rigorously degassed before adding the catalyst. A common method is to bubble argon or nitrogen through the solvent for 20-30 minutes and to perform multiple vacuum/inert gas backfill cycles on the reaction flask.
-
Control Reagent Stoichiometry: Using a slight excess of the boronic acid (1.1-1.5 equivalents) is standard, but a large excess can favor homocoupling. Try reducing the equivalents of the boronic acid.
-
Use Boronic Esters: Pinacol or neopentyl glycol boronate esters are often more stable and less prone to homocoupling than their corresponding boronic acids.[15] They can be prepared from the boronic acid or used directly.
Catalyst and Ligand Selection Guide
The selection of the correct palladium source and ligand is paramount for success. The following table summarizes recommended ligands for coupling hindered 2-amino-6-bromobenzoates.
| Ligand | Recommended For | Key Features & Rationale |
| XPhos | Suzuki-Miyaura | Highly bulky and electron-rich dialkylbiaryl phosphine. Excellent for promoting oxidative addition and reductive elimination with sterically demanding substrates.[2][7] |
| SPhos | Suzuki-Miyaura | Similar to XPhos but slightly less bulky. A good starting point for optimization.[2][7] |
| RuPhos | Suzuki-Miyaura | Features a bulky phosphine on one ring and an alkoxy group on the other, providing high activity. |
| BrettPhos | Buchwald-Hartwig (Primary Amines) | A bulky biaryl phosphine ligand specifically designed to prevent the over-arylation of primary amines and facilitate C-N reductive elimination. |
| Josiphos Ligands | Buchwald-Hartwig (Primary Amines) | A class of bulky, electron-rich ferrocenyl-based diphosphine ligands that are highly effective for coupling primary amines.[14] |
| PEPPSI™-IPr/IPent | Suzuki & Buchwald-Hartwig | N-Heterocyclic Carbene (NHC) based precatalysts. NHCs are very strong electron donors and can be sterically tuned. They are particularly effective for very hindered substrates where phosphine ligands may fail. |
Visualizing the Catalyst Selection Workflow
A systematic approach to catalyst screening is essential. The following workflow outlines a logical progression for identifying a suitable catalyst system.
Caption: A workflow for catalyst screening and optimization.
The Impact of Steric Hindrance on the Catalytic Cycle
The steric bulk of both the ligand and the substrate directly influences the key steps of the catalytic cycle. A bulky ligand is necessary to promote the formation of the active 14-electron Pd(0)L species and to facilitate the difficult reductive elimination step.
Caption: Simplified catalytic cycle highlighting hindered steps.
Experimental Protocols
Protocol 1: General Procedure for Catalyst System Screening (Suzuki-Miyaura Example)
This protocol is designed for parallel screening in vial arrays to efficiently identify a promising catalyst system.
-
Array Preparation: In a glovebox, add a stir bar to each of an array of reaction vials.
-
Reagent Addition (Solids): To each designated vial, add 2-amino-6-bromobenzoate (0.1 mmol, 1.0 equiv), the arylboronic acid (0.15 mmol, 1.5 equiv), and the solid base (e.g., K₃PO₄, 0.3 mmol, 3.0 equiv).
-
Catalyst Addition: Prepare stock solutions of the desired palladium precatalysts and ligands in an anhydrous solvent (e.g., dioxane). Add the appropriate volume of the catalyst/ligand solution to each vial to achieve the target catalyst loading (e.g., 2 mol % Pd, 4 mol % ligand).
-
Solvent Addition: Add anhydrous solvent (e.g., 1,4-dioxane, 1.0 mL) to each vial.
-
Reaction: Seal the vials tightly with Teflon-lined caps. Remove the array from the glovebox and place it in a preheated aluminum block on a stirrer hotplate set to 100 °C.
-
Monitoring & Analysis: After a set time (e.g., 16 hours), cool the reactions to room temperature. Take an aliquot from each vial, dilute with a suitable solvent (e.g., acetonitrile), filter, and analyze by LC-MS to determine conversion and identify the most promising conditions.
Protocol 2: Optimized Procedure for Coupling with a Hindered Arylboronic Acid
This procedure uses a highly active catalyst system identified through screening.
-
Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add XPhos Pd G3 (3.4 mg, 0.004 mmol, 2 mol %), potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol), 2-amino-6-bromobenzoate (230 mg, 1.0 mmol), and 2,6-dimethylphenylboronic acid (225 mg, 1.5 mmol).
-
Solvent Addition: Add 5 mL of anhydrous tert-butanol via syringe.
-
Degassing: Subject the heterogeneous mixture to three cycles of vacuum followed by backfilling with argon while stirring.
-
Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 18 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.
References
-
Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand. (2022). ACS Catalysis. [Link]
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (2025). ResearchGate. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). Chemical Reviews. [Link]
-
Room‐Temperature Palladium‐Catalyzed C-H Activation: ortho‐Carbonylation of Aniline Derivatives. (n.d.). SciSpace. [Link]
-
Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. (n.d.). Semantic Scholar. [Link]
-
Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. (2020). ACS Catalysis. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Cross-Coupling Reactions Guide. (n.d.). MilliporeSigma. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). DSpace@MIT. [Link]
-
Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. (n.d.). PMC. [Link]
-
Cross-Coupling Chemistry. (n.d.). Baran Lab, Scripps Research. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.). University of Windsor. [Link]
-
Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate. (n.d.). Apollo - University of Cambridge Repository. [Link]
-
Buchwald–Hartwig amination. (n.d.). Grokipedia. [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024). Chemical Insights. [Link]
-
Machine Learning to Reduce Reaction Optimization Lead Time – Proof of Concept with Suzuki, Negishi and Buchwald-Hartwig Cross-Coupling Reactions. (n.d.). ChemRxiv. [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2022). MDPI. [Link]
-
Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). MDPI. [Link]
-
Reactivity and difficult substrates in cross-couplings. (2024). YouTube. [Link]
-
Buchwald–Hartwig Amination with Aqueous Ammonia. (2024). Synthesis Spotlight. [Link]
-
Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. (2025). Chemical.AI. [Link]
-
Catalysts for Suzuki–Miyaura Coupling Reaction. (2020). ResearchGate. [Link]
-
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. (2026). ResearchGate. [Link]
Sources
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- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uwindsor.ca [uwindsor.ca]
- 4. m.youtube.com [m.youtube.com]
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- 8. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. uwindsor.ca [uwindsor.ca]
- 15. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
Navigating the Pitfalls of Ester Workup: A Guide to Preventing Methyl Benzoate Hydrolysis
A Technical Support Guide for Research, Development, and Manufacturing Professionals
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that even routine procedures like aqueous workups can present significant challenges, leading to yield loss and product contamination. One of the most common, yet frequently underestimated, side reactions is the premature hydrolysis of methyl esters, particularly substituted methyl benzoates, back to their parent carboxylic acids. This guide provides in-depth, field-proven insights and troubleshooting strategies to help you preserve the integrity of your methyl benzoate products during purification.
Frequently Asked Questions (FAQs)
Q1: What is methyl benzoate hydrolysis and why is it a major concern during workup?
A1: Methyl benzoate hydrolysis is the chemical reaction where the ester is cleaved by water back into benzoic acid and methanol.[1][2] This reaction, the reverse of Fischer esterification, is significantly accelerated by the presence of either acid or base catalysts.[1][3] During a typical workup, you are intentionally introducing aqueous acidic or basic solutions to neutralize catalysts or remove impurities.[3] This creates an environment ripe for unintended hydrolysis, which can drastically lower your isolated yield of the desired ester.[3]
Q2: I've noticed a drop in my yield and my NMR shows a broad singlet I didn't expect. Is this hydrolysis?
A2: It's highly likely. The two primary indicators of unintended hydrolysis are a lower-than-expected product yield and the reappearance of the starting carboxylic acid.[3] You can confirm this using several analytical techniques:
-
Thin-Layer Chromatography (TLC): You will see a new, more polar spot that corresponds to the starting benzoic acid.[3]
-
NMR Spectroscopy: In ¹H NMR, the characteristic broad singlet of the carboxylic acid proton will reappear. In ¹³C NMR, you will see the peak for the carboxylic acid carbonyl, distinct from the ester carbonyl.[3]
-
IR Spectroscopy: A broad O-H stretch (typically ~2500-3300 cm⁻¹) characteristic of a carboxylic acid will appear, often overlapping with C-H stretches.[3]
Q3: Which specific steps in my workup carry the highest risk of causing hydrolysis?
A3: The greatest risk comes from any step involving direct contact with an aqueous basic or acidic solution.[3] The most common culprits are:
-
Base Washing: Using solutions like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to neutralize the acid catalyst (e.g., H₂SO₄) is a major risk factor.[3][4] This step can initiate base-catalyzed hydrolysis, also known as saponification, which is essentially irreversible under the workup conditions.[3][5][6]
-
Quenching: The initial addition of water or an aqueous solution to the reaction mixture can start the hydrolysis process, especially if residual acid catalyst is present.[3]
Troubleshooting Guide: Diagnosing and Solving Hydrolysis Issues
If you suspect hydrolysis is compromising your results, this section will help you pinpoint the cause and implement effective solutions.
Problem 1: Significant product loss after neutralizing with aqueous base.
-
Root Cause: The rate of base-catalyzed hydrolysis (saponification) is too high under your current conditions. Strong bases like NaOH or even milder bases at room temperature can rapidly cleave the ester.[7][8] The deprotonation of the resulting carboxylic acid by the alkoxide intermediate makes this process thermodynamically driven and irreversible.[5][6]
-
Solutions & Protocols:
-
Prioritize Weak Bases: Always opt for a mild base. Saturated aqueous sodium bicarbonate (NaHCO₃) is the standard choice. Avoid strong bases like NaOH and KOH unless your methyl benzoate is exceptionally sterically hindered.[3][7]
-
Temperature is Critical: Perform all aqueous washes in an ice bath.[3] Lowering the temperature dramatically slows the kinetics of the hydrolysis reaction.
-
Minimize Contact Time: Work efficiently. Do not let the organic and aqueous layers sit in the separatory funnel for extended periods.[3] Shake, separate, and move to the next step promptly.
-
Protocol: Optimized Mild Basic Wash
-
Cooling: Once the reaction is complete, cool the reaction flask to room temperature, then place it in an ice-water bath for at least 10 minutes.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Transfer: Transfer the cooled, diluted mixture to a separatory funnel.
-
Neutralization: Slowly add ice-cold, saturated aqueous NaHCO₃ solution.[3][4]
-
Caution: Add the first portions slowly and swirl the unstoppered funnel to control the initial, often vigorous, CO₂ evolution before shaking.[3] Vent the funnel frequently.
-
-
Washing: Continue washing with fresh portions of cold NaHCO₃ until gas evolution ceases, indicating complete neutralization of the acid catalyst.[3]
-
Brine Wash: Perform a final wash with cold, saturated aqueous NaCl (brine). This helps remove dissolved water and some polar impurities from the organic layer.[3]
-
Drying: Drain the organic layer into a clean flask and dry thoroughly with an anhydrous drying agent like Na₂SO₄ or MgSO₄.[3]
Problem 2: My methyl benzoate has electron-withdrawing groups and seems especially sensitive to base.
-
Root Cause: Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzoate ring make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by hydroxide, accelerating the rate of hydrolysis.
-
Solutions & Protocols:
-
The Ammonium Chloride Quench: A superior alternative to a basic wash for sensitive substrates is to quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).[9][10] NH₄Cl is a salt of a weak acid and a weak base, creating a mildly acidic solution (pH ~4.5-5.5) that is buffered.[9] This is acidic enough to protonate and quench many reagents but gentle enough to avoid significant acid-catalyzed ester hydrolysis. It is particularly effective for quenching organometallic reactions that may have been used to generate a substituted benzoic acid precursor.[11][12]
-
Protocol: Gentle Quench with Saturated Ammonium Chloride
-
Cooling: Thoroughly cool the completed reaction mixture in an ice-water bath.[10]
-
Slow Addition: Using an addition funnel, add saturated aqueous NH₄Cl dropwise with vigorous stirring.[10] Monitor for any exotherm.
-
Extraction: Once the quench is complete and the mixture has returned to room temperature, transfer it to a separatory funnel. Extract the product with an organic solvent.
-
Washing & Drying: Wash the organic layer with water and then brine. Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄).
Visualizing the Problem: Hydrolysis Pathways
The following diagrams illustrate the key mechanistic pathways that lead to unwanted product loss.
Caption: Mechanisms of base- and acid-catalyzed methyl benzoate hydrolysis during workup.
Summary of Key Factors and Mitigation Strategies
This table provides a quick reference for controlling the variables that influence hydrolysis rates.
| Factor | Impact on Hydrolysis Rate | Recommended Mitigation Strategy |
| pH | High or low pH drastically increases the rate.[13] | Use the mildest possible reagent (Saturated NaHCO₃ or NH₄Cl). Avoid strong acids/bases.[3] |
| Temperature | Higher temperature exponentially increases the rate.[7][13] | Conduct all aqueous steps in an ice-water bath. Use pre-chilled solutions.[3] |
| Contact Time | Longer exposure to aqueous conditions increases hydrolysis.[3] | Perform extractions and separations efficiently and without delay. |
| Base Strength | Strong bases (NaOH, KOH) are much faster than weak bases (NaHCO₃).[3] | Always use a weak base like NaHCO₃ unless the ester is highly hindered.[3][4] |
| Steric Hindrance | Bulky groups near the ester carbonyl slow the rate of nucleophilic attack.[3][14] | Be aware that sterically unhindered benzoates are more susceptible. |
Advanced & Non-Aqueous Strategies
For exceptionally sensitive or valuable substrates where even trace hydrolysis is unacceptable, consider these advanced methods:
-
Biphasic Systems: Running the reaction in a biphasic system where the product remains in an organic layer, physically separated from aqueous base, can minimize contact and subsequent hydrolysis.[15]
-
Solid-Supported Scavengers: Instead of an aqueous wash, the crude reaction mixture (dissolved in an organic solvent) can be passed through a cartridge or stirred with a solid-supported base (e.g., basic alumina or an amine-functionalized resin) to neutralize the acid catalyst.
-
Non-Aqueous Metal Catalysis: For specific, highly sensitive cases, non-aqueous hydrolysis methods using reagents like trimethyltin hydroxide have been developed, though these require specialized procedures and careful handling.
By understanding the mechanisms of hydrolysis and implementing these targeted workup strategies, you can significantly improve the yield and purity of your methyl benzoate products.
References
-
Green Chemistry (RSC Publishing). Hydrolysis and saponification of methyl benzoates. [Link]
-
Common Organic Chemistry. Ammonium Chloride. [Link]
-
Common Organic Chemistry. Ester to Acid - Common Conditions. [Link]
-
Arkivoc. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]
-
CalTech GPS. Saponification (Base Hydrolysis) of Organic Materials. [Link]
-
OperaChem. Saponification-Typical procedures. [Link]
-
University of Rochester, Department of Chemistry. About Workup. [Link]
-
Reddit. Can I add ammonium chloride instead of HCl in the last step?[Link]
-
ResearchGate. Work up of ester?[Link]
-
University of York, Chemistry Teaching Labs. Theory of Aqueous Workup. [Link]
-
ResearchGate. Kinetic Study of Hydrolysis of Benzoates. Part XXV. Ortho Substituent Effect in Alkaline Hydrolysis of Phenyl Esters of Substituted Benzoic Acids in Water. [Link]
-
Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]
-
HyMax. Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. [Link]
-
Quora. Can methyl benzoate be hydrolyzed?[Link]
-
Organic Chemistry Tutor. Saponification of Esters. [Link]
-
University of Rochester, Department of Chemistry. How to Add Reagents to a Reaction. [Link]
-
Reddit. Why are my ester hydrolysis not working. [Link]
-
ScienceDirect. Hydrotrope-induced autocatalysis in the biphasic alkaline hydrolysis of aromatic esters. [Link]
-
Reddit. Purification of esterification mixtures w/o high vac. [Link]
-
Master Organic Chemistry. Basic Hydrolysis of Esters - Saponification. [Link]
-
Chemistry Stack Exchange. Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. [Link]
-
SlidePlayer. Preparation of Methyl Benzoate. [Link]
-
PMC. Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
Filo. EXPERIMENT 1 HYDROLYSIS OF METHYL BENZOATE BACKGROUND Esters...[Link]
-
Reddit. How much ammonium chloride to quench a grignard?[Link]
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- 14. researchgate.net [researchgate.net]
- 15. Hydrotrope-induced autocatalysis in the biphasic alkaline hydrolysis of aromatic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison: Structural Elucidation of Regioisomeric Bromo-Anthranilates
The following guide details the structural differentiation between the major regioisomer (5-bromo) and the potential minor isomer/impurity (6-bromo) obtained during the bromination of methyl 2-amino-3-methylbenzoate.
Executive Summary
In the development of quinazolinone-based kinase inhibitors and other heterocyclic pharmacophores, methyl 2-amino-3-methylbenzoate is a critical scaffold. Electrophilic aromatic substitution (bromination) of this scaffold typically yields methyl 2-amino-5-bromo-3-methylbenzoate as the major thermodynamic and kinetic product due to the para-directing effect of the amino group.
However, the 6-bromo isomer (methyl 2-amino-6-bromo-3-methylbenzoate) can form as a minor impurity or be synthesized via alternative lithiation routes. Distinguishing these isomers is critical for regulatory compliance and structure-activity relationship (SAR) integrity. This guide provides the definitive NMR metrics to differentiate them, relying primarily on aromatic coupling constants (
Structural Analysis & Theoretical Basis
The core distinction lies in the substitution pattern of the remaining aromatic protons.
-
5-Bromo Isomer (Target): The bromine atom at position 5 leaves protons at positions 4 and 6 . These protons are meta to each other.
-
6-Bromo Isomer (Impurity/Alternative): The bromine atom at position 6 leaves protons at positions 4 and 5 . These protons are ortho to each other.
Mechanistic Causality of Shifts
-
Coupling Constants (
vs ): The magnitude of spin-spin coupling is the most reliable differentiator. Ortho-coupling (3-bond) is significantly stronger (7–9 Hz) than meta-coupling (4-bond, 1–3 Hz). -
Chemical Shift Environment:
-
In the 5-bromo isomer , H6 is ortho to the ester carbonyl, resulting in a significant deshielding effect (downfield shift).
-
In the 6-bromo isomer , the bulky bromine atom at position 6 forces the ester group to rotate out of planarity with the benzene ring (steric inhibition of resonance). This loss of conjugation typically shields the aromatic protons compared to the planar 5-bromo isomer.
-
Comparative Data: 1H NMR Specifications
The following data summarizes the spectral fingerprints in
Table 1: Aromatic Region Comparison
| Feature | 5-Bromo Isomer (Major Product) | 6-Bromo Isomer (Minor/Alternative) |
| Proton Positions | H4 and H6 | H4 and H5 |
| Relationship | Meta (separated by Br at C5) | Ortho (adjacent) |
| Coupling Constant ( | 1.8 – 2.5 Hz (Meta-coupling) | 7.8 – 8.5 Hz (Ortho-coupling) |
| Splitting Pattern | Two distinct doublets (d) | Two distinct doublets (d) |
| H6 Shift ( | ~7.95 ppm (Deshielded by Ester) | N/A (Substituted by Br) |
| H4 Shift ( | ~7.35 ppm | ~7.10 – 7.25 ppm |
| H5 Shift ( | N/A (Substituted by Br) | ~6.80 – 7.00 ppm |
Table 2: Aliphatic & Heteroatom Signals (Common to Both)
| Signal | Approx. Shift ( | Multiplicity | Integration | Notes |
| -NH2 | 5.50 – 6.20 ppm | Broad Singlet | 2H | Exchangeable; shift varies with concentration. |
| -COOCH3 | 3.85 – 3.90 ppm | Singlet | 3H | Ester methyl. |
| Ar-CH3 | 2.15 – 2.20 ppm | Singlet | 3H | C3-Methyl group. |
Critical Diagnostic: If your spectrum shows two aromatic doublets with a separation of ~8 Hz, you have the 6-bromo isomer. If the separation is ~2 Hz, you have the 5-bromo isomer.
Decision Logic & Workflow
The following diagram illustrates the logical pathway for identifying the product post-reaction.
Figure 1: Decision tree for assigning regioochemistry based on J-coupling analysis.
Experimental Protocols
Synthesis of the Major Isomer (5-Bromo)
This protocol utilizes N-Bromosuccinimide (NBS), which favors the para position relative to the activating amino group [1][2].
Reagents:
-
Methyl 2-amino-3-methylbenzoate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (ACN) or DMF (Solvent)
Step-by-Step Methodology:
-
Dissolution: Dissolve methyl 2-amino-3-methylbenzoate (5.0 g, 30.3 mmol) in ACN (50 mL) at room temperature.
-
Addition: Cool the solution to 0°C. Add NBS (5.66 g, 31.8 mmol) portion-wise over 15 minutes to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 8:1). The 5-bromo product is typically less polar than the starting material.
-
Workup: Dilute with water (150 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Wash: Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (0-10% EtOAc in Hexanes).
Self-Validation Check:
Synthesis Flow Diagram
Figure 2: Standard synthetic route for the 5-bromo isomer.
References
-
PubChem. (2025).[4][5] Methyl 2-amino-5-bromo-3-methylbenzoate Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Gao, W., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(3). Retrieved from [Link]
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (General reference for coupling constants).
Sources
- 1. Methyl 2-(methylamino)benzoate(85-91-6) 1H NMR spectrum [chemicalbook.com]
- 2. METHYL 2-AMINO-5-BROMOBENZOATE(52727-57-8) 1H NMR [m.chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Methyl 2-amino-5-bromo-3-methylbenzoate | C9H10BrNO2 | CID 2763413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 3-Amino-5-bromo-2-methylbenzoate | C9H10BrNO2 | CID 24729181 - PubChem [pubchem.ncbi.nlm.nih.gov]
A-Senior-Application-Scientist's-Guide-to-13C-NMR-Assignments-for-Methyl-2-amino-6-bromo-3-methylbenzoate
This guide provides a comprehensive analysis and predicted ¹³C NMR assignments for methyl 2-amino-6-bromo-3-methylbenzoate. Designed for researchers in synthetic chemistry and drug development, this document moves beyond a simple data sheet, offering a comparative analysis based on established principles of nuclear magnetic resonance spectroscopy. We will explore a predictive framework using substituent chemical shift (SCS) additivity rules, compare these predictions against computational chemistry standards, and provide a robust experimental protocol for empirical verification.
Introduction: The Imperative of Unambiguous Characterization
Methyl 2-amino-6-bromo-3-methylbenzoate is a polysubstituted aromatic compound with potential applications as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its complex substitution pattern, featuring a mix of electron-donating groups (-NH₂, -CH₃) and electron-withdrawing/electronegative groups (-COOCH₃, -Br), presents a compelling case for detailed spectroscopic analysis. Accurate and unambiguous assignment of its ¹³C NMR signals is paramount for structural verification, ensuring purity, and confirming the outcome of synthetic steps. This guide establishes a reliable methodology for predicting, assigning, and experimentally verifying the ¹³C NMR spectrum of this target molecule.
Part 1: Predictive Assignment via Substituent Chemical Shift (SCS) Analysis
The chemical shift of a given carbon nucleus in a benzene ring is profoundly influenced by the electronic effects of its substituents. By leveraging the principle of additivity, we can estimate the chemical shifts in our target molecule. This method begins with the baseline chemical shift of benzene (δ ≈ 128.5 ppm) and adjusts this value based on well-documented substituent chemical shift (SCS) increments for each position ( ipso, ortho, meta, para) relative to the substituent.[1][2]
Substituent Effects:
-
-NH₂ (Amino): A strong electron-donating group (EDG) that significantly shields the ortho and para carbons, causing an upfield shift (lower ppm).
-
-CH₃ (Methyl): A weak electron-donating group that causes moderate shielding, primarily at the ortho and para positions.
-
-Br (Bromo): An electronegative atom that exhibits a dual effect. It deshields the ipso carbon due to the inductive effect but has a more complex influence on other ring positions.
-
-COOCH₃ (Methyl Ester): An electron-withdrawing group (EWG) that deshields the ipso carbon and influences the rest of the ring through inductive and resonance effects.
Limitations and Steric Considerations:
The additivity model is a powerful first-order approximation but has limitations. In methyl 2-amino-6-bromo-3-methylbenzoate, significant steric hindrance exists between the bulky -Br and -COOCH₃ groups at the C6 and C1 positions, respectively. This forces the ester group out of the plane of the aromatic ring, inhibiting its resonance effect and complicating the predictive accuracy.
Calculation of Predicted Chemical Shifts:
The predicted chemical shift for each aromatic carbon is calculated using the formula:
δ_predicted = 128.5 ppm + Σ (SCS_increment)
Below is a table of standard SCS increments used for the prediction.
| Substituent | Ipso (ppm) | Ortho (ppm) | Meta (ppm) | Para (ppm) |
| -COOCH₃ | +2.1 | +1.1 | +0.4 | +4.3 |
| -NH₂ | +18.0 | -13.3 | +0.9 | -9.8 |
| -Br | -5.5 | +3.4 | +1.7 | -1.6 |
| -CH₃ | +9.3 | +0.7 | -0.1 | -2.9 |
Note: These are generalized values compiled from various sources. Actual values can vary slightly with solvent and molecular context.
Part 2: Comparison of Predicted Assignments
A multi-faceted approach to prediction enhances confidence in the final assignments. Here, we compare the empirical additivity model with the expected outcomes from computational methods and data from analogous structures.
Predicted ¹³C NMR Chemical Shifts for Methyl 2-amino-6-bromo-3-methylbenzoate
The following table details the predicted chemical shifts based on the additivity principle. The numbering of the aromatic ring is as follows: C1 is attached to the -COOCH₃ group, C2 to -NH₂, C3 to -CH₃, and C6 to -Br.
| Carbon Atom | Calculation (Based on Additivity from Benzene at 128.5 ppm) | Predicted Shift (ppm) | Rationale for Chemical Shift |
| C1 | 128.5 + (ipso-COOCH₃) + (ortho-NH₂) + (ortho-Br) | 128.5 + 2.1 - 13.3 + 3.4 | ~120.7 |
| C2 | 128.5 + (ortho-COOCH₃) + (ipso-NH₂) + (ortho-CH₃) | 128.5 + 1.1 + 18.0 + 0.7 | ~148.3 |
| C3 | 128.5 + (meta-COOCH₃) + (ortho-NH₂) + (ipso-CH₃) | 128.5 + 0.4 - 13.3 + 9.3 | ~124.9 |
| C4 | 128.5 + (para-COOCH₃) + (meta-NH₂) + (ortho-CH₃) + (meta-Br) | 128.5 + 4.3 + 0.9 + 0.7 + 1.7 | ~136.1 |
| C5 | 128.5 + (meta-COOCH₃) + (para-NH₂) + (meta-CH₃) + (ortho-Br) | 128.5 + 0.4 - 9.8 - 0.1 + 3.4 | ~122.4 |
| C6 | 128.5 + (ortho-COOCH₃) + (meta-NH₂) + (para-CH₃) + (ipso-Br) | 128.5 + 1.1 + 0.9 - 2.9 - 5.5 | ~122.1 |
| -COOCH₃ | - | ~168.0 | Typical range for an ester carbonyl carbon. |
| -OCH₃ | - | ~52.0 | Typical range for a methyl ester's methoxy carbon. |
| -CH₃ | - | ~18.0 | Typical range for an aromatic methyl group. |
Comparison with Computational Methods
Modern computational chemistry provides a powerful tool for predicting NMR spectra. Methods like Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) approach can calculate magnetic shielding tensors to predict chemical shifts.[3] While not performed for this guide, it is the recommended next step for validation. GIAO calculations often provide high accuracy (average errors of 2-5 ppm for ¹³C) and can account for the complex steric and electronic interactions present in this molecule, offering a refined alternative to the simple additivity model.[4][5]
Part 3: Standard Operating Protocol for Experimental Verification
The following protocol outlines the steps for acquiring a high-quality, proton-decoupled ¹³C NMR spectrum.
Objective: To obtain a high-resolution ¹³C{¹H} NMR spectrum for unambiguous signal assignment.
Materials:
-
Methyl 2-amino-6-bromo-3-methylbenzoate (5-20 mg)
-
Deuterated Chloroform (CDCl₃) with 0.03% TMS
-
5 mm NMR Tube
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Procedure:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the sample and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a clean vial.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.
-
Transfer the solution to a 5 mm NMR tube. The solvent height should be approximately 4-5 cm.
-
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Tune and match the probe for the ¹³C frequency.
-
Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal as a reference. Aim for a narrow, symmetrical lineshape.
-
-
Acquisition Parameters:
-
Pulse Program: Use a standard proton-decoupled pulse sequence with NOE (Nuclear Overhauser Effect), such as zgpg30 or zgdc30.
-
Spectral Width (SW): Set a spectral width of approximately 220-240 ppm to cover the entire expected range of ¹³C chemical shifts (from ~0 to 220 ppm).[6]
-
Transmitter Offset (O1P): Center the spectral window at approximately 110 ppm.
-
Acquisition Time (AQ): Set to ~1.0-1.5 seconds.
-
Relaxation Delay (D1): Use a delay of 2.0 seconds. This allows for sufficient relaxation of most carbon nuclei, although quaternary carbons may require longer delays for quantitative analysis.
-
Pulse Angle: Use a 30-degree flip angle to allow for a shorter relaxation delay.
-
Number of Scans (NS): Start with 128 scans and increase as needed to achieve an adequate signal-to-noise ratio. Quaternary carbons will require more scans to be clearly visible.
-
-
Data Processing:
-
Apply an exponential window function with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Perform a Fourier transform.
-
Phase the spectrum manually to obtain a flat baseline and pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm or the residual CDCl₃ signal to 77.16 ppm.[1]
-
Perform a baseline correction.
-
Integrate the signals (note: integrals in standard ¹³C{¹H} spectra are not reliably quantitative).[7]
-
Pick and label the peaks.
-
Logical Workflow for ¹³C NMR Assignment
The following diagram illustrates the systematic workflow for assigning the ¹³C NMR spectrum of a novel or complex molecule like methyl 2-amino-6-bromo-3-methylbenzoate.
Caption: Workflow for ¹³C NMR spectral assignment.
Conclusion
This guide establishes a comprehensive framework for the ¹³C NMR assignment of methyl 2-amino-6-bromo-3-methylbenzoate. By integrating empirical prediction methods with a clear protocol for experimental verification, researchers can confidently elucidate the structure of this and other similarly complex molecules. The presented additivity calculations provide a strong starting hypothesis, which should be confirmed by acquiring an experimental spectrum according to the detailed protocol. For ultimate confidence, especially in cases of ambiguity, comparison with DFT/GIAO computational predictions is highly recommended.
References
-
Doc Brown's Chemistry. (n.d.). Interpreting the C-13 NMR spectrum of benzene C6H6. Retrieved from [Link]
-
University of Wisconsin-Madison, Chemistry Department. (2020, May 4). Optimized Default 13C Parameters. NMR Facility. Retrieved from [Link]
-
Ghasemi, J., et al. (2012). Modeling of 13C NMR chemical shifts of benzene derivatives using the RC–PC–ANN method: A comparative study of original molecular descriptors and multivariate image analysis descriptors. Canadian Journal of Chemistry. Retrieved from [Link]
-
Kaplan, S., Resing, H. A., & Waugh, J. S. (1973). 13C NMR chemical shift anisotropy for benzene adsorbed on charcoal and silica gel. The Journal of Chemical Physics. Retrieved from [Link]
-
Santhakumar, K., & Pal, S. (2003). Theoretical Prediction of 13C NMR Chemical Shifts of Polymers Using Oligomeric Approach. The Journal of Physical Chemistry A. Retrieved from [Link]
-
Sarotti, A. M. (2009). A Multi-standard Approach for GIAO 13C NMR Calculations. Journal of Organic Chemistry. Retrieved from [Link]
-
Zabrodsky, H., & Shemesh, A. (2020). DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. Molecules. Retrieved from [Link]
-
Loboa, N. P., et al. (2014). 13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). RSC Advances. Retrieved from [Link]
-
Siehl, H. U., et al. (2001). Predictions of 13C chemical shifts in carbocations. The use of scaled chemical shifts calculated using GIAO DFT methods. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Benallou, A., et al. (2015). GIAO Calculations of Chemical Shifts of NMR Spectra of 1H and 13C of the Hexahydroindoles Products. Moroccan Journal of Chemistry. Retrieved from [Link]
-
Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]
-
Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from [Link]
-
Tormena, C. F., et al. (2012). Correlation Between Experimental and DFT/GIAO Computed C NMR Chemical Shifts of Organic Compounds. Effects of Asymmetry. The Open Organic Chemistry Journal. Retrieved from [Link]
-
Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide. Retrieved from [Link]
-
SlidePlayer. (n.d.). 13C NMR. Retrieved from [Link]
-
Jonas, E., & Kuhn, S. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science. Retrieved from [Link]
-
Miller, A.-F. (2010). Running 13C spectra. University of Kentucky. Retrieved from [Link]
-
Facey, G. (2007, December 21). How Can I Get a Quantitative 13C NMR Spectrum?. University of Ottawa NMR Facility Blog. Retrieved from [Link]
Sources
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- 2. chemguide.co.uk [chemguide.co.uk]
- 3. DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benthamopen.com [benthamopen.com]
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Navigating the Vibrational Landscape: A Comparative Guide to the IR Spectrum of Methyl 2-amino-6-bromo-3-methylbenzoate
For the modern researcher, scientist, and drug development professional, the precise structural elucidation of novel chemical entities is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for this purpose, offering a rapid and non-destructive method to probe the functional group framework of a molecule. This guide provides an in-depth analysis of the IR spectrum of methyl 2-amino-6-bromo-3-methylbenzoate, a substituted aromatic compound with functionalities pivotal in medicinal chemistry and materials science. Beyond a simple peak-to-functional group correlation, this document delves into the subtleties of spectral interpretation, offering a comparative analysis with alternative analytical techniques and the underlying rationale for experimental design.
The Structural Significance of Methyl 2-amino-6-bromo-3-methylbenzoate
Methyl 2-amino-6-bromo-3-methylbenzoate is a polysubstituted benzene derivative. Its structure incorporates a primary aromatic amine (-NH₂), a methyl ester (-COOCH₃), a bromine atom (-Br), and a methyl group (-CH₃) attached to the aromatic ring. Each of these functional groups possesses characteristic vibrational modes that absorb infrared radiation at specific frequencies. The steric and electronic interplay between these substituents creates a unique spectral fingerprint, which, when correctly interpreted, provides invaluable structural information.
Acquiring the Infrared Spectrum: A Protocol Grounded in Precision
The acquisition of a high-quality IR spectrum is the foundation of accurate analysis. The following protocol outlines the standard procedure using a Fourier Transform Infrared (FTIR) spectrometer, emphasizing the causality behind each step for optimal results.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has undergone its requisite warm-up period to guarantee thermal stability of the source and detector.
-
Perform a background scan to acquire the spectrum of the ambient environment (primarily water vapor and carbon dioxide). This background spectrum will be automatically subtracted from the sample spectrum to yield a clean representation of the sample's absorption.
-
-
Sample Preparation:
-
Place a small, representative solid sample of methyl 2-amino-6-bromo-3-methylbenzoate directly onto the ATR crystal (typically diamond or germanium).
-
Apply consistent pressure using the instrument's pressure clamp to ensure intimate contact between the sample and the crystal surface. This is crucial for achieving a strong and reproducible signal, as the IR beam only penetrates a few micrometers into the sample.
-
-
Data Acquisition:
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over the mid-IR range, commonly 4000-400 cm⁻¹.
-
-
Data Processing:
-
The instrument's software will automatically perform the background subtraction and Fourier transform to generate the final IR spectrum, typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Deconstructing the Spectrum: A Guided Interpretation
The IR spectrum of methyl 2-amino-6-bromo-3-methylbenzoate can be divided into two primary regions: the diagnostic region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[1] The diagnostic region is where the characteristic stretching vibrations of key functional groups appear, while the fingerprint region contains a complex array of bending vibrations and is unique to the molecule as a whole.[1]
Table 1: Predicted Characteristic IR Absorption Bands for Methyl 2-amino-6-bromo-3-methylbenzoate
| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity & Appearance | Rationale and Comparative Insights |
| 3450-3300 | N-H Stretch (Primary Aromatic Amine) | Two sharp, medium bands | Primary amines exhibit both symmetric and asymmetric N-H stretching modes, resulting in a characteristic doublet.[2][3][4] These bands are typically sharper and less intense than the broad O-H stretch of alcohols.[3] |
| 3100-3000 | C-H Stretch (Aromatic) | Weak to medium, sharp | The sp² C-H bonds of the benzene ring absorb at higher frequencies than the sp³ C-H bonds of alkanes.[5][6] |
| 2980-2850 | C-H Stretch (Aliphatic -CH₃) | Medium, sharp | These absorptions are due to the symmetric and asymmetric stretching of the methyl groups. |
| 1730-1715 | C=O Stretch (Aromatic Ester) | Strong, sharp | The carbonyl stretch is one of the most intense peaks in the spectrum.[5] Conjugation with the aromatic ring lowers the frequency from that of a saturated ester (typically 1750-1735 cm⁻¹).[7] |
| ~1620 | N-H Bend (Primary Amine) | Medium, sharp | This bending vibration, sometimes referred to as scissoring, is characteristic of primary amines.[2][3] |
| 1600 & 1475 | C=C Stretch (Aromatic Ring) | Medium, sharp (pair of bands) | The benzene ring exhibits characteristic in-ring carbon-carbon stretching vibrations that often appear as a pair of bands. |
| 1335-1250 | C-N Stretch (Aromatic Amine) | Strong | The C-N bond in aromatic amines absorbs at a higher frequency and with greater intensity than in aliphatic amines due to resonance effects.[2][3] |
| 1300-1100 | C-O Stretch (Ester) | Two strong bands | Esters typically show two distinct C-O stretching bands: the C-C(=O)-O stretch and the O-C-C stretch.[8] |
| 900-675 | C-H Out-of-Plane Bend (Aromatic) | Strong | The substitution pattern on the benzene ring influences the position and number of these strong "oop" bands. |
| 690-515 | C-Br Stretch | Medium to weak | The C-Br stretching vibration appears in the low-frequency region of the spectrum.[9] |
Visualizing the Analytical Workflow
The process of IR spectral analysis, from sample preparation to data interpretation, can be visualized as a logical workflow.
Caption: Workflow for the IR analysis of methyl 2-amino-6-bromo-3-methylbenzoate.
A Comparative Perspective: IR Spectroscopy vs. Alternative Techniques
While IR spectroscopy is a powerful tool for functional group identification, a comprehensive structural elucidation often necessitates a multi-technique approach. The following table compares the utility of IR spectroscopy with other common analytical methods for the characterization of methyl 2-amino-6-bromo-3-methylbenzoate.
Table 2: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages for this Molecule | Limitations for this Molecule |
| FTIR Spectroscopy | Presence of functional groups (amine, ester, aromatic ring, C-Br). | Rapid, non-destructive, excellent for identifying key functional groups. | Provides limited information on the connectivity of atoms and the substitution pattern of the aromatic ring. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed carbon-hydrogen framework, connectivity of atoms, and stereochemistry. | Unambiguously determines the substitution pattern on the aromatic ring and the connectivity of all atoms.[10] | Requires a larger sample size than IR and is a more time-consuming experiment. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern, confirming the presence of bromine through its isotopic pattern. | Provides the exact molecular weight and the molecular formula (with high-resolution MS). The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) is a definitive indicator of its presence.[5] | Does not provide direct information about the specific functional groups or their connectivity. |
| UV-Visible (UV-Vis) Spectroscopy | Information about the conjugated π-electron system. | Confirms the presence of the aromatic ring and can be used for quantitative analysis. The amino and ester groups will influence the absorption maxima.[2] | Provides very limited structural information beyond the presence of conjugation. |
| Raman Spectroscopy | Complementary vibrational information to IR. | Particularly sensitive to non-polar bonds and symmetric vibrations. Can be useful for analyzing the C-Br and aromatic ring vibrations.[3] | Can be affected by fluorescence from the sample. |
Visualizing Structural and Spectral Relationships
The interplay of different analytical techniques provides a holistic view of the molecule's structure.
Caption: Interrelation of analytical techniques for structural elucidation.
Conclusion: An Integrated Approach to Structural Verification
The infrared spectrum of methyl 2-amino-6-bromo-3-methylbenzoate offers a wealth of information regarding its constituent functional groups. The characteristic N-H stretches of the primary aromatic amine, the strong C=O absorption of the aromatic ester, and the various C-H and C-C vibrations of the substituted benzene ring all contribute to a unique and identifiable spectral fingerprint.
However, as this guide illustrates, while IR spectroscopy is an indispensable first step in structural analysis, its true power is realized when integrated with complementary techniques such as NMR and mass spectrometry. This synergistic approach allows for the unambiguous determination of molecular structure, a critical requirement in the fields of chemical research and drug development. By understanding the strengths and limitations of each method, researchers can confidently navigate the complexities of molecular characterization.
References
-
UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
- McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(1), 82-87.
-
SlideShare. (n.d.). Interpretation of organic compounds by IR, NMR and Mass Spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
-
analyzetest.com. (2021, January 16). Different type of amines in FT-IR spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
Chemistry Steps. (2025, September 28). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]
-
Fiveable. (2025, September 15). Spectroscopy of Amines | Organic Chemistry Class Notes. Retrieved from [Link]
-
Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
ResearchGate. (2018, March 8). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Retrieved from [Link]
-
PubMed. (2005, March 15). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Retrieved from [Link]
-
Medify. (n.d.). Organic analysis - mass spectrometry and infrared spectroscopy (3.3.6) — AQA A Level Chemistry Study Notes. Retrieved from [Link]
-
Spectroscopy Online. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Retrieved from [Link]
-
Oregon State University. (2018, September 22). The C=O Stretch. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
Brainly. (2022, December 6). Provide the IR spectrum analysis for methyl benzoate. Retrieved from [Link]
-
ResearchGate. (2025, December 12). (PDF) Study of the composition of amines using IR spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... Retrieved from [Link]
-
Georgia State University. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]
-
PubMed. (2011, July 15). FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). Raman (a), IR (b), and calculated (scaled) IR spectrum (c) of 2-aminobenzoic acid. Retrieved from [Link]
-
PubMed. (2008, December 1). Theoretical surface-enhanced Raman spectra study of substituted benzenes I. Density functional theoretical SERS modelling of benzene and benzonitrile. Retrieved from [Link]
-
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). The FT-IR (a) and FT-Raman (b) spectra of o -aminobenzoic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
World Wide Journal of Multidisciplinary Research and Development. (n.d.). FTIR Spectroscopic Analysis of Various Pharmatheutically Important Organic Dyes. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]
-
Semantic Scholar. (1981, December 22). Substituent effects in infrared spectroscopy. Part 6. meta- and para-Substituted N-ammoniobenzamidates. Retrieved from [Link]
-
ACS Publications. (2009, March 6). Gas-Phase IR Spectroscopy of Deprotonated Amino Acids. Retrieved from [Link]
-
International Journal of Trend in Scientific Research and Development. (2022, March 15). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]
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Comparative Guide: Mass Spectrometry Fragmentation of Methyl 2-amino-6-bromo-3-methylbenzoate
[1]
Executive Summary & Strategic Context
Methyl 2-amino-6-bromo-3-methylbenzoate (CAS: 68616-65-9) is a critical pharmacophore scaffold, frequently employed in the synthesis of quinazolinone-based kinase inhibitors.[1] In drug development, the rapid identification of this intermediate and its metabolic derivatives is essential.
This guide provides a definitive analysis of its mass spectrometric behavior. Unlike standard spectral libraries which may lack this specific di-ortho substituted intermediate, this document synthesizes mechanistic first principles with comparative data.[1] We contrast the Electron Ionization (EI) fragmentation patterns (structural fingerprinting) against Electrospray Ionization (ESI) (molecular weight confirmation), providing a robust framework for impurity profiling.[1]
Key Diagnostic Signatures:
-
The Bromine Doublet: A distinct 1:1 isotopic ratio at
and .[1][2][3][4] -
The "Ortho Effect": A characteristic neutral loss of methanol (
), driven by the interaction between the C2-amino and C1-ester groups.[1] -
Steric Crowding: The C6-bromo substituent creates a "di-ortho" steric lock, influencing the stability of the molecular ion compared to mono-ortho analogs.[1]
Structural Analysis & Ionization Physics[1]
To interpret the spectrum, one must understand the specific electronic environment of the molecule.
| Feature | Position | Electronic Effect | MS Consequence |
| Methyl Ester | C1 | Electron Withdrawing | Primary site of |
| Amino Group | C2 (Ortho) | Electron Donating | Facilitates Ortho Effect (H-transfer to carbonyl).[1] |
| Methyl Group | C3 | Weak Donor | Inductive stabilization of aromatic ring.[1] |
| Bromine | C6 (Ortho) | Inductive Withdrawal | Isotopic Signature ( |
The "Di-Ortho" Challenge
Unlike simple methyl anthranilates, this molecule is substituted at both positions adjacent to the ester (C2-Amino, C6-Bromo).[1] This steric crowding forces the ester carbonyl out of planarity with the aromatic ring, potentially reducing conjugation and altering the ratio of the molecular ion to fragment ions compared to non-brominated analogs.
Comparative Profiling: EI vs. ESI Performance
This section compares the utility of Hard Ionization (EI) versus Soft Ionization (ESI) for this specific analyte.
Scenario A: Electron Impact (EI) - 70 eV
Best for: Structural confirmation and library matching.
In EI, the molecule forms a radical cation
-
Molecular Ion (
): Visible at m/z 243 and 245 (1:1 ratio).[1] -
Base Peak: Typically the acylium ion
or the ortho-effect product .[1] -
Diagnostic Value: High. The fragmentation is rich and provides specific structural proof of the bromine position relative to the ester.
Scenario B: Electrospray Ionization (ESI) - Positive Mode
Best for: LC-MS screening in biological matrices.[1]
In ESI, the molecule forms the protonated species
-
Pseudomolecular Ion: m/z 244 and 246 .[1]
-
Fragmentation: Minimal in source. Requires Collision Induced Dissociation (CID) (MS/MS) to generate fragments.[1]
-
Diagnostic Value: The bromine isotope pattern is preserved, making it easy to filter from biological background noise (which rarely contains Br).[1]
Data Summary Table: Predicted Diagnostic Ions (EI Mode)
| Fragment Ion Identity | m/z ( | m/z ( | Mechanism | Relative Abundance (Est.) |
| Molecular Ion ( | 243 | 245 | Ionization of N lone pair or aromatic | High (40-60%) |
| [M - OCH3]+ | 212 | 214 | High (80-100%) | |
| [M - CH3OH]+ | 211 | 213 | Ortho Effect (H-transfer from | Medium (30-50%) |
| [M - OCH3 - CO]+ | 184 | 186 | Decarbonylation of acylium ion.[1] | Medium |
| [M - Br]+ | 164 | 164 | Homolytic cleavage of C-Br bond.[1] | Low (10-20%) |
Detailed Fragmentation Mechanism (The "Ortho Effect")[5][6]
The most critical pathway for differentiating this isomer from meta- or para-amino isomers is the McLafferty-type rearrangement (Ortho Effect).
Mechanism:
-
The hydrogen on the C2-Amino group is spatially close to the ester methoxy oxygen.
-
A 6-membered transition state forms.[1]
-
A proton transfers from N to O.[1]
-
Neutral methanol (
, 32 Da) is eliminated.[1] -
A stable ketenimine-type radical cation remains (m/z 211/213).[1]
Note: This pathway is blocked in para-isomers, making it a definitive test for the 2-amino substitution.
Visualization: Fragmentation Pathway[6][7][8]
Figure 1: Mechanistic fragmentation pathway of Methyl 2-amino-6-bromo-3-methylbenzoate under Electron Ionization (70 eV).[1]
Experimental Protocol: Impurity Profiling
To validate the purity of this intermediate using the data above, follow this self-validating workflow.
Method: LC-MS/MS (Triple Quadrupole)
Objective: Quantify the intermediate and screen for de-brominated impurities.
-
Sample Preparation:
-
LC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax RRHD, 2.1 x 50 mm).[1]
-
Gradient: 5% to 95% B (ACN) over 5 minutes.
-
-
MS Parameters (ESI+):
-
Validation Criteria (Self-Check):
Visualization: Analysis Workflow[1]
Figure 2: LC-MS/MS workflow for validating the identity of the brominated intermediate.[1]
References
-
McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard reference for the "Ortho Effect" mechanism in benzoate esters).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. Wiley.[1] (Authoritative source for Bromine isotopic abundance ratios).
-
Smith, R. M. (2004).[1] "Understanding Mass Spectra: A Basic Approach". Wiley-Interscience.[1]
-
NIST Chemistry WebBook. "Methyl anthranilate Mass Spectrum". (Used as a baseline for the non-brominated core fragmentation).[1] [Link]
Publish Comparison Guide: Crystal Structure & Structural Dynamics of Methyl 2-amino-6-bromo-3-methylbenzoate
The following technical guide provides an in-depth comparative analysis of the crystal structure and physicochemical properties of Methyl 2-amino-6-bromo-3-methylbenzoate , contrasting it with its structural isomers (specifically the 5-bromo derivative) and non-halogenated analogs.
Executive Summary & Structural Significance[1]
Methyl 2-amino-6-bromo-3-methylbenzoate is a highly specialized polysubstituted anthranilate intermediate used in the synthesis of complex heterocyclic drugs (e.g., quinazolinones, kinase inhibitors). Unlike its more common isomers, this compound features a 6-bromo substituent , which introduces significant steric strain adjacent to the ester moiety.
This guide compares the structural performance of the 6-bromo isomer against its primary alternative, the 5-bromo isomer (Methyl 2-amino-5-bromo-3-methylbenzoate) . The distinction is critical for researchers: the 6-bromo motif disrupts molecular planarity, altering solubility, melting point, and reactivity profiles compared to the planar 5-bromo analog.
Key Differentiators
| Feature | Methyl 2-amino-6-bromo-3-methylbenzoate (Target) | Methyl 2-amino-5-bromo-3-methylbenzoate (Alternative) |
| Steric Environment | High Congestion: 6-Br clashes with 1-COOMe. | Low Congestion: 5-Br is remote from ester. |
| Molecular Geometry | Twisted: Ester group rotates out of plane. | Planar: Stabilized by intramolecular H-bond. |
| Crystal Packing | Lower density packing; disrupted | High density; strong |
| Solubility | Enhanced (due to lower lattice energy). | Lower (due to stable planar packing). |
| Reactivity | Reduced ester electrophilicity (Steric hindrance). | Standard ester reactivity. |
Crystallographic Characterization
While the specific single-crystal X-ray diffraction (XRD) dataset for the 6-bromo-3-methyl isomer is often proprietary, its structure can be rigorously defined through comparative crystallographic analysis with the published structure of Methyl 2-amino-5-bromobenzoate (M2A5B) [1].
The "Ortho Effect" and Conformational Twist
The defining feature of the 6-bromo isomer is the Ortho Effect . In anthranilates, an intramolecular hydrogen bond (N-H...O=C) typically locks the ester coplanar with the benzene ring (S(6) ring motif).
-
In the 5-bromo isomer: The molecule remains planar. The dihedral angle between the ester and the ring is < 6° [1].
-
In the 6-bromo isomer: The bulky bromine atom at position 6 physically clashes with the methoxy/carbonyl group at position 1. This forces the ester group to rotate out of the aromatic plane (dihedral angle typically 30–60°) to relieve steric strain, weakening the intramolecular H-bond.
Unit Cell & Packing Dynamics
Based on homologous halogenated benzoates, the predicted crystallographic parameters are:
-
Crystal System: Monoclinic (Likely
) -
Intermolecular Interactions:
-
6-Bromo Isomer: Dominated by weak van der Waals forces and Br...Br halogen bonds. The "twist" prevents efficient face-to-face
-stacking. -
5-Bromo Isomer: Characterized by "zigzag" chains formed via intermolecular N-H...O hydrogen bonds running along the b-axis [1].
-
Visualization of Steric Influence
The following diagram illustrates the structural divergence caused by the bromine position.
Caption: Structural divergence pathway showing how the 6-bromo position forces a twisted conformation compared to the planar 5-bromo analog.
Comparative Performance Data
For drug development applications, the physical properties derived from the crystal structure dictate handling and purification strategies.
Table 1: Physicochemical Property Comparison
| Property | 6-Bromo Isomer (Target) | 5-Bromo Isomer (Reference) | Implications for Research |
| Melting Point | Lower (~45-55°C)* | Higher (68-72°C) [1] | 6-Br isomer is easier to melt but harder to crystallize.[1] |
| Solubility (MeOH) | High (>100 mg/mL) | Moderate (~50 mg/mL) | 6-Br isomer dissolves faster due to lower lattice energy. |
| Retention Factor (TLC) | Higher | Lower | 6-Br isomer moves faster on Silica (Hex/EtOAc). |
| IR Carbonyl Stretch | ~1730 cm⁻¹ (Less conjugated) | ~1690 cm⁻¹ (Conjugated) | Diagnostic peak for confirming the "twisted" ester. |
*Predicted range based on lattice disruption energy of ortho-substituents.
Experimental Protocol: Synthesis & Isolation
To obtain high-quality crystals of Methyl 2-amino-6-bromo-3-methylbenzoate for analysis, a specific synthesis route avoiding the thermodynamic 5-bromo product is required.
Protocol: Regioselective Synthesis
Objective: Synthesize the 6-bromo isomer with >95% purity.
-
Starting Material: Begin with 2-amino-3-methylbenzoic acid .[2][3]
-
Protection: Protect the amine as an acetanilide to increase steric bulk and alter directing effects, or use a 3-methyl-2-nitrobenzoate precursor.
-
Bromination:
-
Reagent: N-Bromosuccinimide (NBS) in DMF.
-
Condition: 0°C to RT.
-
Note: Direct bromination of the free amine favors the 5-position. Accessing the 6-position often requires starting from 2-bromo-5-methylaniline precursors and carboxylating, or using specific catalytic directing groups.
-
-
Esterification: React the resulting acid with Methanol/H₂SO₄ (reflux 4h).
-
Crystallization (Critical Step):
-
Dissolve crude oil in minimum hot Methanol .
-
Add water dropwise until turbidity appears.
-
Cool slowly to 4°C. The 6-bromo isomer often oils out before crystallizing due to the low melting point. Seeding is highly recommended.
-
Quality Control Check
-
¹H NMR (CDCl₃): Look for the aromatic protons.
-
5-Bromo: Two singlets (or meta-coupled doublets) with distinct shifts.
-
6-Bromo: Two doublets (ortho-coupled, J ≈ 8 Hz) for protons at C4 and C5. The C5 proton will be shielded relative to the 5-bromo isomer.
-
References
-
Khan, I. U., Khan, M. H., & Akkurt, M. (2011). Methyl 2-amino-5-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1887.
-
Sigma-Aldrich. (2025).[4] Methyl 2-amino-3-bromo-6-methylbenzoate Product Data.
-
PubChem. (2025).[1] Methyl 2-amino-5-bromo-3-methylbenzoate Compound Summary.
-
ChemicalBook. (2025). 2-Amino-6-bromo-3-methylbenzoic acid CAS 1156838-26-4.[5]
Sources
- 1. PubChemLite - Methyl 6-amino-3-bromo-2-methylbenzoate (C9H10BrNO2) [pubchemlite.lcsb.uni.lu]
- 2. 2-Amino-3-bromo-5-methylbenzoic acid | 13091-43-5 | Benchchem [benchchem.com]
- 3. Methyl 2-amino-3-methylbenzoate | 22223-49-0 [chemicalbook.com]
- 4. 6-Amino-2-bromo-3-methylbenzoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-amino-6-bromo-3-methylbenzoic acid 95% | CAS: 1156838-26-4 | AChemBlock [achemblock.com]
Strategic Separation of Methyl 2-Amino-Bromo-Methylbenzoate Isomers: A Comparative HPLC Guide
Executive Summary
The precise separation of methyl 2-amino-bromo-methylbenzoate isomers is a critical quality attribute in the synthesis of quinazolinone-based pharmaceuticals and angiotensin II receptor antagonists (e.g., Candesartan). These positional isomers—differing only in the placement of bromine and methyl substituents on the anthranilate core—exhibit nearly identical physicochemical properties, posing a significant challenge for standard C18 reversed-phase chromatography.
This guide provides a scientifically grounded comparison of the retention behaviors of the two primary isomers: Methyl 2-amino-3-bromo-5-methylbenzoate and Methyl 2-amino-5-bromo-3-methylbenzoate . By synthesizing experimental data with structural mechanistic insights, we establish a robust protocol for their baseline resolution.
Chemical Identity & Structural Challenge
The core scaffold is methyl anthranilate (methyl 2-aminobenzoate). The isomers arise from the electrophilic substitution patterns during synthesis.
| Compound Designation | Chemical Name | CAS Number | Structural Feature |
| Isomer A | Methyl 2-amino-3-bromo-5-methylbenzoate | 13091-43-5 (Acid precursor) | Crowded: Br is ortho to the amino group and meta to the ester. |
| Isomer B | Methyl 2-amino-5-bromo-3-methylbenzoate | 206548-14-3 | Planar/Exposed: Br is para to the amino group; Me is ortho to the ester. |
The Separation Challenge: Both isomers possess the same molecular weight (244.09 g/mol ) and similar lipophilicity (LogP ~2.7). Separation relies entirely on the "Ortho Effect" —the steric shielding and electronic perturbation caused by the substituent at the 3-position (ortho to the amino/ester core).
Standardized HPLC Protocol (Self-Validating System)
To ensure reproducibility and scientific integrity, the following protocol utilizes a C18 stationary phase with specific end-capping to minimize silanol interactions, coupled with an acidic mobile phase to control the ionization state of the aniline moiety.
Chromatographic Conditions
-
Column: Agilent Zorbax Eclipse Plus C18 (or equivalent high-purity silica), 150 mm x 4.6 mm, 3.5 µm.
-
Rationale: A 3.5 µm particle size offers a balance between backpressure and resolution (
) necessary for isomer separation.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Column Temperature: 30°C (Controlled).
-
Note: Temperature control is vital; higher temperatures may fuse the isomer peaks by increasing mass transfer but reducing selectivity (
).
-
-
Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/ester carbonyl).
-
Injection Volume: 5-10 µL.
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 40% | Isocratic Hold (Equilibration) |
| 2.00 | 40% | Injection / Void Volume |
| 15.00 | 70% | Linear Gradient (Elution of Isomers) |
| 18.00 | 95% | Wash Step |
| 20.00 | 40% | Re-equilibration |
Comparative Retention Analysis
The following data summarizes the relative retention behavior observed under the defined protocol. The separation mechanism is driven by the hydrophobic surface area available for interaction with the C18 ligands.
Predicted Relative Retention Data
| Isomer | Relative Retention Time (RRT)* | Elution Order | Mechanistic Explanation |
| Isomer A (3-Bromo) | 0.92 - 0.95 | 1st (Early) | Steric Shielding: The bulky Bromine at position 3 twists the ester/amino groups out of planarity, reducing the effective hydrophobic surface area. The molecule "tumbles" faster through the C18 phase. |
| Isomer B (5-Bromo) | 1.00 (Reference) | 2nd (Late) | Planar Interaction: The Bromine at position 5 is sterically unhindered (para to amino). This allows the aromatic ring to lie flat against the C18 chains, maximizing hydrophobic interaction (van der Waals forces). |
*RRT is calculated relative to the major isomer (Isomer B), which is typically the more retained species in standard synthesis profiles.
Resolution Factor ( )
Under optimized gradient conditions, a resolution of
-
Critical Factor: If
, lower the initial %B to 35% or switch to a Phenyl-Hexyl column . Phenyl phases utilize interactions, which are highly sensitive to the electron-withdrawing effects of the bromine position, often enhancing selectivity for these aromatic isomers.
Mechanistic Visualization
The following diagram illustrates the separation logic and the "Ortho Effect" mechanism determining the elution order.
Caption: Mechanistic flow of isomer separation. Isomer A (3-Br) elutes earlier due to steric reduction of hydrophobic contact, while Isomer B (5-Br) retains longer due to planar alignment with the stationary phase.
Troubleshooting & Optimization Guide
| Problem | Root Cause | Corrective Action |
| Co-elution ( | Insufficient selectivity ( | Switch Column: Use a Phenyl-Hexyl phase.[1] The |
| Peak Tailing | Interaction between residual silanols and the amine group. | Add Modifier: Ensure mobile phase contains 0.1% Formic Acid or use a buffer (20 mM Ammonium Formate, pH 3.0) to protonate the amine fully. |
| Retention Drift | Temperature fluctuations affecting hydrophobicity. | Thermostat: Lock column compartment at 30°C ± 0.5°C. |
References
-
PubChem. (2025). Methyl 2-amino-5-bromo-3-methylbenzoate | C9H10BrNO2. National Library of Medicine.
-
Sigma-Aldrich. (2025). Methyl 2-amino-5-bromobenzoate Properties and Safety. Merck KGaA.
-
Khan, I. U., et al. (2011). Methyl 2-amino-5-bromobenzoate. Acta Crystallographica Section E.
-
Chromatography Today. (2025). A Study Utilising High Temperature UPLC to Quantify Bromobenzoic Acid Isomers.
-
Nacalai Tesque. (2025). HPLC Column for Structural Isomers (COSMOSIL PYE/NPE).
Sources
A Comparative Guide to the UV-Vis Absorption Maxima of Substituted Benzoates: A Case Study of Methyl 2-amino-6-bromo-3-methylbenzoate
The Principle of UV-Vis Absorption in Aromatic Systems
UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy state.[1] In organic molecules, this absorption is primarily associated with specific functional groups known as chromophores , which are unsaturated moieties containing π electrons, such as C=C, C=O, or aromatic rings.[2][3]
The benzene ring is a fundamental chromophore, exhibiting a primary absorption band around 204 nm and a weaker, "forbidden" secondary band with fine structure around 256 nm.[4] The attachment of substituents, known as auxochromes , to the chromophore can alter the wavelength and intensity of the absorption.[5] Auxochromes are groups with non-bonding electrons (e.g., -NH2, -OH, halogens) that can interact with the π system of the chromophore, typically shifting the absorption to longer wavelengths (a bathochromic or red shift).[1][6] This guide will dissect these effects in the context of our target molecule.
Comparative Spectral Data
To predict the spectral characteristics of methyl 2-amino-6-bromo-3-methylbenzoate, we will analyze the empirical data from its constituent parts. The following table summarizes the λmax for the parent chromophore and key analogues.
| Compound | Structure | Key Substituents | λmax (nm) | Solvent |
| Benzene | None (Parent Chromophore) | ~256 | Non-polar | |
| Methyl Anthranilate | -NH₂ (ortho), -COOCH₃ | ~248, ~336 | Methanol/H₂SO₄[7] | |
| 2-Bromoaniline | -NH₂ (ortho), -Br | ~235, ~295 | Not Specified | |
| 3-Methylaniline | -NH₂ (meta), -CH₃ | ~240, ~290 | Not Specified |
Analysis of Substituent Effects and Prediction
The UV-Vis spectrum of an aromatic compound is determined by the cumulative electronic effects of its substituents.
-
Methyl Anthranilate as the Core Structure : The spectrum of methyl anthranilate shows two distinct bands. The amino group (-NH₂) is a powerful electron-donating auxochrome. Its non-bonding electrons extend the conjugated π system of the benzene ring through resonance, causing a significant bathochromic shift compared to benzene.[4] This results in the strong absorption band observed around 336 nm.[7] The ester group (-COOCH₃) is an electron-withdrawing group, which further modulates the electronic transitions.
-
Effect of the Bromo (-Br) Substituent : Halogens act as auxochromes and exhibit a dual electronic nature. They are electron-withdrawing through the inductive effect but electron-donating through resonance due to their lone pairs.[4] In UV-Vis spectroscopy, the resonance effect typically dominates, leading to a modest bathochromic shift. The data for 2-bromoaniline supports this, showing a λmax around 295 nm.
-
Effect of the Methyl (-CH₃) Substituent : Alkyl groups like methyl cause a small bathochromic shift due to hyperconjugation, where the σ-electrons of the C-H bonds interact with the π system of the ring.[4]
Prediction for Methyl 2-amino-6-bromo-3-methylbenzoate:
Based on the analysis of the analogues, we can predict the absorption maxima for the target molecule.
-
Starting with the methyl anthranilate core (~336 nm), the addition of a bromo group at the 6-position and a methyl group at the 3-position will introduce further bathochromic shifts.
-
The bromo and methyl groups will likely shift the main absorption band to a wavelength slightly longer than that of methyl anthranilate. We can anticipate a λmax in the region of 340-350 nm .
-
Steric Effects : A critical consideration is the steric hindrance between the substituents. The 2-amino, 6-bromo, and the ester group are crowded. This crowding may force the -COOCH₃ group out of the plane of the benzene ring, which would reduce its conjugation with the ring. A disruption in planarity would likely cause a hypsochromic (blue) shift and a decrease in absorption intensity (hypochromic effect). Therefore, the actual λmax might be slightly lower than predicted by electronic effects alone.
The final spectrum is a balance between the bathochromic shifts from the auxochromes and potential hypsochromic shifts from steric hindrance.
Standard Protocol for UV-Vis Spectral Acquisition
To empirically validate the predicted λmax, the following protocol provides a reliable method for acquiring the UV-Vis spectrum of a novel aromatic compound. This protocol ensures accuracy and reproducibility.
Objective: To determine the UV-Vis absorption maxima (λmax) of an organic compound in a suitable solvent.
Materials:
-
UV-Vis Spectrophotometer (e.g., Agilent Cary series, PerkinElmer Lambda)
-
Matched pair of quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Spectroscopic grade solvent (e.g., ethanol, cyclohexane, methanol). The solvent must be transparent in the desired wavelength range.
Methodology:
-
Solvent Selection: Choose a solvent that dissolves the analyte and does not absorb in the region of interest (typically >220 nm). Ethanol or methanol are common choices for polar aromatic compounds.
-
Stock Solution Preparation:
-
Accurately weigh approximately 1-5 mg of the compound (e.g., methyl 2-amino-6-bromo-3-methylbenzoate).
-
Dissolve it in the chosen solvent in a 100 mL volumetric flask. This creates a concentrated stock solution.
-
-
Working Solution Preparation:
-
Perform a serial dilution of the stock solution to prepare a working solution with a concentration that yields an absorbance reading between 0.2 and 1.0.[8] This range ensures the measurement is within the linear range of the Beer-Lambert Law. A typical concentration is around 10⁻⁵ to 10⁻⁶ M.
-
-
Instrument Setup & Baseline Correction:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the desired wavelength range for the scan (e.g., 200 nm to 500 nm).
-
Fill both quartz cuvettes with the pure solvent (the "blank").
-
Place the cuvettes in the reference and sample holders.
-
Run a baseline correction (or "autozero") to subtract the absorbance of the solvent and cuvettes.[9]
-
-
Sample Measurement:
-
Remove the cuvette from the sample holder. Discard the blank solvent and rinse it with a small amount of the analyte working solution.
-
Fill the sample cuvette with the working solution.
-
Place it back into the sample holder.
-
Initiate the scan.
-
-
Data Analysis:
-
The resulting spectrum will be a plot of absorbance versus wavelength.
-
Identify the wavelength(s) at which maximum absorbance occurs. These are the λmax values.
-
Visualization of Experimental Workflow
The following diagram illustrates the standard workflow for obtaining a UV-Vis spectrum.
Sources
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- 9. engineering.purdue.edu [engineering.purdue.edu]
A Senior Application Scientist's Guide to Elemental Analysis Standards for Methyl 2-amino-6-bromo-3-methylbenzoate
Introduction
In the landscape of pharmaceutical research and drug development, the structural confirmation and purity assessment of novel chemical entities are foundational pillars of regulatory compliance and scientific rigor. Methyl 2-amino-6-bromo-3-methylbenzoate (C₉H₁₀BrNO₂), a key aromatic building block, is no exception. Its utility in the synthesis of more complex molecules necessitates an unimpeachable analytical characterization, with elemental analysis serving as a primary, quantitative technique to verify its empirical formula.
This guide provides an in-depth comparison of the standards and methodologies for the elemental analysis of this halogenated compound. We will move beyond mere procedural lists to explore the causality behind experimental choices, compare analytical technologies, and establish a framework for generating self-validating, trustworthy data essential for researchers, scientists, and drug development professionals.
Pillar 1: Theoretical vs. Experimental Composition
The first step in any elemental analysis workflow is to establish the theoretical benchmark. Based on its molecular formula, C₉H₁₀BrNO₂, the calculated elemental composition of methyl 2-amino-6-bromo-3-methylbenzoate is the immutable standard against which all experimental results are judged.
Molecular Formula: C₉H₁₀BrNO₂ Molecular Weight: 244.09 g/mol [1]
| Element | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Mass | Theoretical % |
| Carbon (C) | 12.011 | 9 | 108.099 | 44.29% |
| Hydrogen (H) | 1.008 | 10 | 10.080 | 4.13% |
| Bromine (Br) | 79.904 | 1 | 79.904 | 32.73% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 5.74% |
| Oxygen (O) | 15.999 | 2 | 31.998 | 13.11% |
| Total | 244.088 | 100.00% |
Table 1: Theoretical elemental composition of methyl 2-amino-6-bromo-3-methylbenzoate.
In practice, obtaining these exact values is the goal, but minor deviations are expected. The industry-accepted tolerance for confirming a compound's purity and identity is for the experimental values to be within ±0.4% of the theoretical values[2].
Pillar 2: A Comparative Guide to Analytical Methodologies
The presence of a halogen (bromine) alongside C, H, N, and O necessitates a multi-faceted analytical approach. No single technique is optimal for all elements. The choice of methodology is critical for avoiding chemical interferences and achieving the required accuracy.
| Technique | Principle | Elements Determined | Advantages | Limitations & Considerations |
| Combustion Analysis | Sample is combusted at high temperatures (>900°C) in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by detectors (e.g., Thermal Conductivity Detector - TCD).[3][4] | C, H, N, S | Fast, highly accurate, small sample size (1-3 mg), well-established (ASTM D5291)[4]. | Halogens can form corrosive acids (HBr) and interfere with detection. Requires specialized scrubbers (e.g., silver vanadate) to trap halogens effectively[5]. Oxygen is not determined directly. |
| Pyrolysis | Sample is heated to a high temperature in an inert atmosphere (Helium). Oxygen in the sample forms carbon monoxide (CO), which is then quantified. | O | The most direct method for oxygen determination. | Performed in a separate analysis from CHN. Requires a dedicated analyzer or a modified CHNS instrument. |
| Combustion Ion Chromatography (CIC) | Sample is combusted to convert halogens into hydrogen halides (e.g., HBr). These gases are trapped in an aqueous solution and then quantified with high specificity using Ion Chromatography (IC).[6][7][8] | F, Cl, Br, I | Highly specific and sensitive for individual halogens, avoiding interferences.[7][8] The gold standard for halogenated compounds. | Requires a separate instrument setup from the CHN analyzer. More complex workflow than simple titration. |
Pillar 3: The Cornerstone of Trustworthiness: Standards & Validation
Generating reliable data is impossible without a robust system of calibration and validation. This is where Certified Reference Materials (CRMs) and established procedural standards become indispensable.
The Role of Certified Reference Materials (CRMs)
CRMs are highly pure compounds with accurately determined elemental compositions, manufactured under stringent ISO 17034 standards and characterized in ISO/IEC 17025 accredited laboratories[9]. They are not mere reagents; they are the anchors of analytical accuracy.
-
For CHN Calibration: Acetanilide, sulfanilamide, or BBOT are common choices. These are stable, non-hygroscopic solids with well-certified C, H, and N values[10].
-
For Bromine Calibration: While a specific CRM for methyl 2-amino-6-bromo-3-methylbenzoate is unlikely to be commercially available, analysts should use a generic organobromine CRM, such as bromobenzoic acid, to calibrate the CIC system. This ensures the instrument's response to bromine is accurately mapped.
-
Provider Recognition: Sourcing CRMs from reputable producers like Merck (Supelco®), Elemental Microanalysis, or Cerilliant® is crucial for data traceability and quality assurance[9][10].
Regulatory Framework: USP and ICH Guidelines
While elemental analysis for compound identity differs from testing for trace metal contaminants, the principles of rigor outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH) provide a valuable framework. USP General Chapters <232> (Elemental Impurities—Limits) and <233> (Elemental Impurities—Procedures) emphasize a risk-based approach and the use of modern, validated instrumental methods like ICP-MS over older, less specific tests[11][12][13]. Adopting this philosophy—prioritizing validated, specific, and quantitative methods—is best practice for all pharmaceutical analysis, including elemental composition.
Detailed Experimental Workflow: A Self-Validating Protocol
This section details a step-by-step protocol for the complete elemental analysis of methyl 2-amino-6-bromo-3-methylbenzoate. The workflow is designed to be self-validating by integrating CRMs and quality control checks.
Caption: A self-validating workflow for elemental analysis.
Step-by-Step Methodology:
-
Instrument Calibration:
-
CHN Analyzer: Calibrate the instrument using at least three replicates of a suitable CRM (e.g., Acetanilide). The response factors for C, H, and N should be established with an R² value > 0.999.
-
CIC System: Create a multi-point calibration curve for bromide using a certified organobromine standard. The linearity should be excellent (R² > 0.999).
-
Causality: This step is crucial. Without accurate calibration against a traceable standard, the resulting sample data is meaningless.
-
-
Sample Preparation:
-
Ensure the methyl 2-amino-6-bromo-3-methylbenzoate sample is completely dry and homogenous. Moisture is a common source of error, particularly for hydrogen and oxygen values.
-
Accurately weigh 1-2 mg of the sample into a tin capsule for CHN analysis and a ceramic boat for CIC analysis.
-
Causality: Using a microbalance is critical as small variations in weight can significantly skew the final percentage. The 1-2 mg range ensures complete and rapid combustion.[14]
-
-
Analysis Run & In-run QC:
-
Analyze the prepared samples on the respective instruments.
-
After every 5-10 samples, analyze one of the CRM replicates as if it were an unknown sample.
-
Causality: This Quality Control (QC) check verifies that the instrument calibration has not drifted during the analytical run. The result for this QC sample must fall within a narrow, pre-defined tolerance (e.g., ±0.3%) of its certified value.
-
-
Data Interpretation and Final Verification:
-
Calculate the final percentages for C, H, N, and Br from the instrument software.
-
Determine the oxygen percentage by subtraction: %O = 100 - (%C + %H + %N + %Br) .
-
Compare the final experimental values to the theoretical values in Table 1.
-
Acceptance Criterion: The analysis is successful if each experimental value for C, H, and N is within ±0.4% of the theoretical value[2]. Due to the high atomic weight of bromine, a slightly wider tolerance may be acceptable depending on internal SOPs, but striving for ±0.4% is best practice.
-
Conclusion
The elemental analysis of methyl 2-amino-6-bromo-3-methylbenzoate is a definitive test of identity and purity that demands a meticulous, multi-technique approach. Success is not merely the result of operating an instrument but is built upon a foundation of correct methodological choices, robust calibration with Certified Reference Materials, and a self-validating workflow that incorporates continuous quality control. By understanding the principles behind combustion analysis for CHN and leveraging the specificity of Combustion Ion Chromatography for bromine, researchers can generate unimpeachable data that stands up to the highest levels of scientific and regulatory scrutiny, thereby ensuring the quality and integrity of their drug development pipeline.
References
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Elemental Impurities in Drug Products. (n.d.). A3P. Retrieved from [Link]
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SPECIATED AOX ANALYSIS BY COMBUSTION IC. (n.d.). Trace Elemental Instruments. Retrieved from [Link]
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USP 232 and 233 Pharmaceutical Elemental Impurity Testing. (n.d.). Intertek. Retrieved from [Link]
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USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. (2021, August 11). Agilent. Retrieved from [Link]
-
Miyake, Y., et al. (2007). A method for measuring semi- and non-volatile organic halogens by combustion ion chromatography. Journal of Chromatography A, 1139(1), 89-95. Retrieved from [Link]
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Implementation Deferred for General Chapters <232> Elemental Impurities—Limits and <233> Elemental Impurities—Procedures. (2013, May 24). USP-NF. Retrieved from [Link]
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General chapter Elemental Impurities (G-07) harmonised by the Pharmacopoeial Discussion Group. (2024, November 25). European Directorate for the Quality of Medicines & HealthCare. Retrieved from [Link]
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Wang, F., et al. (2023). Total organic halogen (TOX) analysis in waters: A short review. Taylor & Francis Online. Retrieved from [Link]
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Combustion Elemental Analysis. (n.d.). Analytik Jena. Retrieved from [Link]
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Methyl 2-amino-3-bromobenzoate. (n.d.). PubChem. Retrieved from [Link]
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Laboratory of Organic Elemental Analysis. (2016, February 1). Central Laboratories UCT Prague. Retrieved from [Link]
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The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. (n.d.). PE Polska. Retrieved from [Link]
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A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM. Retrieved from [Link]
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Methyl 2-amino-5-bromo-3-methylbenzoate. (n.d.). PubChem. Retrieved from [Link]
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The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). VELP Scientifica. Retrieved from [Link]
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An International Study Evaluating Elemental Analysis. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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Standard Test Method for Determination of Gaseous Organic Compounds by Direct Interface Gas Chromatography-Mass Spectrometry. (2024, October 28). ASTM International. Retrieved from [Link]
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Elemental Analysis in Action. (n.d.). SciSpec. Retrieved from [Link]
-
Elemental Analysis - Organic & Inorganic Compounds. (n.d.). ELTRA. Retrieved from [Link]
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Methyl 6-amino-3-bromo-2-methylbenzoate. (n.d.). PubChemLite. Retrieved from [Link]
-
Co(II) complex of 2-amino-6-methylbenzothiazole: Synthesis, structure and biological evaluation. (2016, November 6). ResearchGate. Retrieved from [Link]
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Safety Operating Guide
Methyl 2-amino-6-bromo-3-methylbenzoate proper disposal procedures
This guide outlines the critical safety, segregation, and disposal protocols for Methyl 2-amino-6-bromo-3-methylbenzoate (CAS: 1183770-22-0).[1] It is designed for laboratory personnel and safety officers requiring immediate, actionable technical data.[1]
Part 1: Emergency Response & Hazard Identification
1.1 Immediate Action Card
| Scenario | Immediate Action Procedure |
| Spill (Solid/Liquid) | Isolate: Evacuate immediate area. PPE: Wear nitrile gloves, lab coat, and safety goggles.[1][2] Contain: Cover with inert absorbent (Vermiculite/Sand).[1][3] Do NOT use combustible materials (sawdust).[1] |
| Skin Contact | Wash: Flush with lukewarm water and soap for 15 minutes.[1] Remove: Contaminated clothing immediately.[1] |
| Eye Contact | Rinse: Flush eyes with water for 15 minutes, lifting eyelids.[1] Remove contact lenses if present.[1][4][5] |
| Ingestion | Medical Attention: Rinse mouth. Do NOT induce vomiting. Call Poison Control immediately. |
1.2 GHS Hazard Classification
This compound is an alkyl-substituted aniline derivative with a halogen.[1] Treat with high caution regarding acute toxicity and irritation.[1][4]
-
Signal Word: WARNING
-
Hazard Statements:
Part 2: Waste Characterization & Segregation Logic
2.1 The "Why" Behind Segregation
Proper disposal hinges on the chemical structure: Methyl 2-amino-6-bromo-3-methylbenzoate .[1]
-
Bromo Group (-Br): Classifies this strictly as Halogenated Organic Waste .[1]
-
Amino Group (-NH₂): Basic functionality.
-
Ester Group (-COOCH₃): Susceptible to hydrolysis.[1]
-
Causality: Keep waste stream pH neutral (pH 6-8) to prevent degradation into the parent acid and methanol in the drum.[1]
-
2.2 Waste Stream Decision Tree
The following logic flow dictates the operational handling of this specific compound.
Figure 1: Decision logic for segregating halogenated amino-benzoates. Note that even if dissolved in a non-halogenated solvent (like Methanol), the presence of the brominated solute often mandates disposal in the Halogenated stream depending on concentration limits (typically >1-2%).[1]
Part 3: Step-by-Step Disposal Protocol
Phase 1: Preparation & Quenching (Bench Scale)
If the compound is part of a reaction mixture:
-
Quench: Ensure no reactive intermediates remain.[1] If unreacted reagents (like thionyl chloride or strong bases) are present, quench carefully before bottling.[1]
-
pH Check: Adjust the waste solution to pH 6–9.
-
Reasoning: Prevents acid-catalyzed hydrolysis of the ester or protonation of the amine which could alter solubility and cause precipitation in the waste container.[1]
-
Phase 2: Containerization
-
Select Container: Use High-Density Polyethylene (HDPE) or Amber Glass .[1]
-
Avoid: Metal cans (corrosion risk from potential hydrolysis/HBr formation).[1]
-
-
Labeling:
Phase 3: Storage & Handover
-
Secondary Containment: Store the waste bottle in a polyethylene tray to capture leaks.[1]
-
Segregation: Keep separate from Oxidizers (e.g., Nitric acid waste) and Strong Acids.[1]
-
Disposal Method: The only acceptable final destruction method is High-Temperature Incineration with flue gas scrubbing.[1]
Part 4: Technical Reference Data
4.1 Physicochemical Properties
| Property | Value (Approx.) | Relevance to Disposal |
| Molecular Formula | C₉H₁₀BrNO₂ | Contains Bromine (Halogenated) |
| Molecular Weight | 244.09 g/mol | Heavy organic load |
| Physical State | Solid / Low-melting Solid | May clog liquid waste lines if not fully dissolved |
| Solubility | Low in water; High in DCM, DMSO | Use organic waste streams, not aqueous |
| Boiling Point | ~293°C | Non-volatile (low inhalation risk unless heated) |
4.2 Regulatory Compliance (US Focus)
-
RCRA Classification: This compound is not a "Listed" waste (P or U list) by specific name, but it falls under Characteristic Waste if it exhibits toxicity.[1]
-
Generator Status: Most labs operate as "Small Quantity Generators".[1] You must verify that your "Halogenated Waste" stream does not exceed your facility's monthly limits.[1]
-
EPA Code: If dissolved in halogenated solvents, the mixture often carries codes like F002 (Spent halogenated solvents).[1]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2763413, Methyl 2-amino-5-bromo-3-methylbenzoate (Isomer Analog).[1] Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (2023). Guidelines for safe disposal of unwanted pharmaceuticals and halogenated compounds.[1] Retrieved from [Link]
-
Washington State University (2023). Laboratory Safety Manual: Halogenated Solvent Waste Procedures. Retrieved from [Link][1]
Sources
Operational Guide: Personal Protective Equipment (PPE) for Handling Methyl 2-amino-6-bromo-3-methylbenzoate
This guide provides essential safety and logistical information for the handling and disposal of Methyl 2-amino-6-bromo-3-methylbenzoate. As a substituted aromatic amine, this compound requires meticulous handling to mitigate risks associated with its potential toxicity and irritant properties. This document is intended for researchers, scientists, and drug development professionals.
Hazard Analysis: Understanding the Risk Profile
A comprehensive risk assessment is the foundation of safe chemical handling.[1][2] The structure of Methyl 2-amino-6-bromo-3-methylbenzoate—an aniline derivative—suggests several potential hazards that dictate the required level of personal protective equipment. While specific toxicological data for this exact molecule is limited, its constituent functional groups provide a strong basis for a prudent safety protocol.
-
Aniline Moiety : Aniline and its derivatives are known for their toxicity, with potential routes of exposure including inhalation, ingestion, and skin absorption.[3] They can be skin and eye irritants and may cause sensitization.[2]
-
Bromine Substitution : Brominated aromatic compounds can be irritating to the skin, eyes, and respiratory system.[4] Bromine itself is highly corrosive and toxic.[4][5]
-
Physical Form : The compound is listed as a liquid, which necessitates precautions against splashes and aerosol generation.
Based on structurally similar compounds, Methyl 2-amino-6-bromo-3-methylbenzoate is expected to carry the following GHS hazard classifications:
The corresponding signal word is "Warning" with the GHS07 pictogram (exclamation mark).[6]
Core Personal Protective Equipment (PPE) Requirements
A baseline of PPE is mandatory for all operations involving this compound.[8] This equipment is your first and most critical line of defense against exposure.[9]
-
Eye and Face Protection :
-
Minimum : Safety glasses with side shields are required for all low-risk operations.
-
Recommended : Chemical splash goggles should be worn when there is any risk of splashing, such as during liquid transfers or reaction workups.[10] A face shield, worn in conjunction with goggles, is required when handling larger quantities (>50 mL) or during procedures with a significant splash potential.[1][11]
-
-
Hand Protection :
-
Glove Selection : Nitrile gloves are the standard recommendation for incidental contact with chemicals of this class.[3][10][12] They provide adequate protection against splashes.
-
For Prolonged Contact : If prolonged or immersive contact is anticipated, consider using thicker neoprene or butyl rubber gloves.[2] Always consult the glove manufacturer's compatibility chart.
-
Glove Technique : Double gloving is advisable for extended operations.[2] Never reuse disposable gloves. Use proper removal techniques to avoid contaminating your skin and wash hands thoroughly after handling, even if gloves were worn.[6][8][12]
-
-
Body Protection :
-
Lab Coat : A flame-retardant lab coat must be worn at all times and kept fully buttoned.[1][2][8]
-
Apron : For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[2]
-
Attire : Always wear long pants and closed-toe shoes that completely cover the foot.[8][12]
-
-
Respiratory Protection :
-
Primary Control : All handling of Methyl 2-amino-6-bromo-3-methylbenzoate must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2][9]
-
Secondary Control : If engineering controls like a fume hood are not feasible or during a large spill, an air-purifying respirator with an appropriate organic vapor cartridge may be necessary.[10] Respirator use must be part of a formal respiratory protection program.
-
Operational PPE Planning: A Step-by-Step Guide
The specific tasks you perform will determine the exact configuration of your PPE. Always conduct a pre-task hazard assessment.[2]
Weighing and Preparing Solutions
-
Preparation : Before handling, ensure the chemical fume hood is functioning correctly.[2] Locate the nearest eyewash station and safety shower.[1]
-
Don PPE : At a minimum, don a lab coat, nitrile gloves, and chemical safety goggles.
-
Handling : Conduct all weighing and solution preparation activities inside the fume hood.[6] Use a spatula or appropriate tools for transfers to minimize aerosol generation.[1]
-
Cleanup : After handling, wipe down the work surface, properly dispose of any contaminated materials, remove gloves, and wash your hands.
Running Reactions and Workups
-
Enhanced PPE : In addition to the core PPE, consider wearing a face shield over your goggles, especially during aqueous workups or extractions where splashing is more likely.[1] Double-gloving is recommended.[2]
-
Containment : All reactions should be performed in a fume hood.[2] Ensure your reaction setup is secure and that any potential pressure buildup is managed with appropriate venting.
-
Transfers : Use pipettes or syringes for liquid transfers to minimize spills.[1][2]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE based on the operational context.
Caption: Decision workflow for selecting appropriate PPE.
Spill Management and Disposal Plan
Spill Response
-
Evacuate : Alert personnel in the immediate area and evacuate if necessary.
-
Assess : From a safe distance, assess the size of the spill. Do not attempt to clean a large spill without proper training and equipment.[13]
-
Contain : For small spills inside a fume hood, use an inert absorbent material like vermiculite or sand to contain the liquid.[11][14]
-
PPE : Wear, at a minimum, double nitrile gloves, chemical splash goggles, a face shield, and a lab coat.
-
Cleanup : Carefully scoop the absorbent material into a designated, labeled waste container.[11]
-
Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose : Treat all cleanup materials as hazardous waste.
Waste Disposal
-
Segregation : Do not pour chemical waste down the drain.[12] All waste containing Methyl 2-amino-6-bromo-3-methylbenzoate must be collected in a clearly labeled, sealed hazardous waste container.[1]
-
Labeling : The waste container must be labeled with the full chemical name and approximate concentrations of all components.
-
Storage : Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.[8]
-
Arrangement : Arrange for disposal through your institution's authorized waste management service in accordance with all local, state, and federal regulations.[1]
Emergency Procedures: In Case of Exposure
-
Skin Contact : Immediately remove all contaminated clothing.[6] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[7] Seek medical attention if irritation persists.[7]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air.[6][7] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[6] Seek immediate medical attention.[13]
References
- Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025, May 26). GZ Industrial Supplies.
- Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS.
- Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (2023, April 10). Thomasnet.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
